2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-hydroxy-4-methylcyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(12)4-2-7(3-5-9)6-8(10)11/h7,12H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSYOPJNBMGCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679639, DTXSID701247882 | |
| Record name | (4-Hydroxy-4-methylcyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-4-methylcyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928063-59-6, 909567-36-8 | |
| Record name | (4-Hydroxy-4-methylcyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-4-methylcyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxy-4-methylcyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" CAS number
An In-Depth Technical Guide to 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
CAS Number: 928063-59-6[]
Introduction
This compound is a carboxylic acid derivative featuring a cyclohexane core. This bifunctional molecule, containing both a hydroxyl group and a carboxylic acid moiety, presents it as a valuable building block in medicinal chemistry and materials science. The cyclohexane scaffold provides a three-dimensional structure that is often sought after in drug design to explore chemical space beyond flat aromatic rings. The presence of the tertiary alcohol and the acetic acid side chain allows for a variety of chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and methods for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its close analogs are presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value (Predicted or for Analog) | Source |
| Molecular Formula | C9H16O3 | General Chemical Principles[2] |
| Molecular Weight | 172.22 g/mol | PubChem CID 12698499 (for methyl ester)[3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General Chemical Principles |
| CAS Number | 928063-59-6 | BOC Sciences[] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The following proposed synthesis is based on established chemical transformations and analogies to the synthesis of structurally related compounds.[4][5][6]
Overall Synthetic Workflow
The proposed synthesis involves a Grignard reaction to introduce the methyl and hydroxyl groups, followed by a Wittig or Horner-Wadsworth-Emmons reaction to append the acetic acid side chain, and finally, hydrogenation of the resulting double bond.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 4-Hydroxy-4-methylcyclohexanone
This initial step involves the selective mono-addition of a methyl group to 1,4-cyclohexanedione using a Grignard reagent.
Methodology:
-
To a solution of 1,4-cyclohexanedione in anhydrous diethyl ether under a nitrogen atmosphere at -78 °C, add a solution of methylmagnesium bromide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
The crude diol is then subjected to a mild oxidation (e.g., using pyridinium chlorochromate) to selectively oxidize the secondary alcohol to a ketone, affording 4-hydroxy-4-methylcyclohexanone.
Causality: The use of a Grignard reagent is a classic and effective method for the formation of carbon-carbon bonds and the creation of a tertiary alcohol from a ketone. The low temperature helps to control the reactivity and improve the selectivity of the mono-addition.
Step 2: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexylidene)acetate
The ketone is then converted to an α,β-unsaturated ester via a Wittig reaction.
Methodology:
-
To a suspension of (carbethoxymethylene)triphenylphosphorane in anhydrous toluene, add a solution of 4-hydroxy-4-methylcyclohexanone in anhydrous toluene.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield ethyl 2-(4-hydroxy-4-methylcyclohexylidene)acetate.
Causality: The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl group. The choice of the stabilized ylide favors the formation of the (E)-isomer.
Step 3: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate
The double bond is reduced by catalytic hydrogenation.
Methodology:
-
Dissolve ethyl 2-(4-hydroxy-4-methylcyclohexylidene)acetate in ethanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.
Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of carbon-carbon double bonds. Palladium on carbon is a common and effective catalyst for this transformation.[6]
Step 4: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Methodology:
-
Dissolve ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide and stir the mixture at room temperature for 4 hours or until the reaction is complete.
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Causality: Saponification, or base-catalyzed ester hydrolysis, is a fundamental reaction in organic chemistry to convert esters to carboxylic acids.[4]
Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.
Analytical Techniques Workflow
Caption: Standard analytical workflow for the characterization of a synthesized organic compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the methyl group (a singlet), the methylene protons of the acetic acid side chain, the methine protons of the cyclohexane ring, and a broad singlet for the hydroxyl and carboxylic acid protons (which can be exchanged with D₂O).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the hydroxyl and methyl groups, and the various carbons of the cyclohexane ring.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 172.22 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol and the carboxylic acid (a broad band), and the C=O stretch of the carboxylic acid.
Potential Applications
Due to its structure, this compound holds potential in several areas of research and development:
-
Drug Discovery: The molecule can serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. The cyclohexane ring can act as a rigid core to which various pharmacophores can be attached. For instance, related cyclohexyl acetic acid derivatives have been explored as inhibitors of enzymes like glycerol-3-phosphate acyltransferase.[6]
-
Materials Science: The presence of both a hydroxyl and a carboxylic acid group makes it a potential monomer for the synthesis of polyesters and other polymers with unique properties.
-
As a Building Block: In organic synthesis, this compound can be a versatile starting material for the preparation of a wide range of other molecules through reactions at the hydroxyl or carboxylic acid functional groups.
Conclusion
This compound is a valuable chemical entity with a confirmed CAS number of 928063-59-6. While detailed experimental data on this specific molecule is sparse in publicly available literature, its synthesis can be reliably planned based on well-established organic chemistry principles and analogous transformations reported for similar structures. The analytical techniques described provide a robust framework for its characterization. Its bifunctional nature makes it an attractive target for further exploration in both pharmaceutical and materials science research.
References
-
PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. Available from: [Link]
-
PubChem. 2-(4-methylcyclohexylidene)acetic Acid. Available from: [Link]
-
PubChem. (S)-[(S)-2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-cyclohexyl-acetic acid methyl ester. Available from: [Link]
-
U.S. Environmental Protection Agency. Acetic acid, 2-[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]-, 2-ethylhexyl ester. Available from: [Link]
-
PubChem. 4-Hydroxycyclohexyl acetate. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for trans-4-Hydroxycyclohexylacetic acid (HMDB0000909). Available from: [Link]
-
PrepChem.com. Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate. Available from: [Link]
- Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors. PubMed Central. Available from: [Link]
-
Unacademy. Nomenclature of Organic Compounds. Available from: [Link]
-
PubChem. [1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-2'-cyano-N-(trans-4-hydroxy-4-methylcyclohexyl). Available from: [Link]
-
Advent Chembio. Glacial Acetic Acid Uses in Pharma & Chemical. Available from: [Link]
-
2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. PubMed Central. Available from: [Link]
Sources
- 2. unacademy.com [unacademy.com]
- 3. Methyl 2-(4-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" molecular weight
An In-Depth Technical Guide to 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a carbocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its molecular and physicochemical properties, outlines a plausible synthetic pathway, and describes robust analytical methodologies for its characterization. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related molecules.
Molecular and Physicochemical Properties
This compound is a derivative of cyclohexyl acetic acid. The introduction of a hydroxyl and a methyl group onto the cyclohexane ring imparts specific stereochemical and electronic properties that can influence its biological activity and physicochemical characteristics.
Based on its structure, the molecular formula is C9H16O3. The molecular weight is 188.22 g/mol . A summary of its key computed and experimental properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 928063-59-6 | [1][] |
| Molecular Formula | C9H16O3 | - |
| Molecular Weight | 188.22 g/mol | - |
Table 1: Key Physicochemical Properties
Synthesis Pathway and Rationale
The synthesis of this compound can be approached through multi-step organic synthesis starting from commercially available precursors. A logical and efficient pathway involves the modification of a pre-existing cyclohexyl ring system. The following proposed synthesis is adapted from established methods for similar structures, such as the synthesis of related cyclohexyl acetic acid derivatives[3][4].
The overall workflow for the synthesis is depicted in the diagram below.
A proposed two-step synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate
This step employs a Grignard reaction to introduce the methyl group and tertiary alcohol functionality to the keto-ester starting material.
-
Materials and Reagents:
-
Ethyl 2-(4-oxocyclohexyl)acetate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add a solution of ethyl 2-(4-oxocyclohexyl)acetate in anhydrous diethyl ether.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add methylmagnesium bromide solution dropwise via a dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude intermediate product.
-
Step 2: Saponification to this compound
This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Materials and Reagents:
-
Crude ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate
-
Ethanol (EtOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water.
-
Add 1 M NaOH solution and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final product, this compound.
-
The product can be further purified by column chromatography or recrystallization.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A multi-technique approach is recommended.
The general workflow for analytical characterization is outlined below.
A typical workflow for the analytical characterization of the target compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful tool for assessing the purity of the final compound and confirming its molecular weight. Given the polar nature of the carboxylic acid, ion-exchange chromatography or reversed-phase chromatography with an appropriate mobile phase can be employed[5].
-
Expected Results:
-
HPLC: A single major peak in the chromatogram indicating high purity.
-
MS: A molecular ion peak corresponding to the calculated mass of the compound ([M-H]⁻ at m/z 187.10 or [M+H]⁺ at m/z 189.12).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for unambiguous structural elucidation.
-
¹H NMR:
-
A singlet around 1.2 ppm corresponding to the methyl protons (-CH₃).
-
Multiplets between 1.3 and 2.2 ppm for the cyclohexyl ring protons (-CH₂-).
-
A doublet around 2.3 ppm for the protons of the acetic acid methylene group (-CH₂COOH).
-
A broad singlet for the hydroxyl proton (-OH) and the carboxylic acid proton (-COOH), which are exchangeable with D₂O.
-
-
¹³C NMR:
-
A peak around 175-180 ppm for the carboxylic acid carbon.
-
A peak around 70 ppm for the tertiary carbon bearing the hydroxyl group.
-
Signals for the cyclohexyl and acetic acid methylene carbons, and the methyl carbon, in the aliphatic region.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
-
Expected Absorptions:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.
-
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.
-
A broad absorption around 3200-3600 cm⁻¹ for the O-H stretch of the tertiary alcohol.
-
C-H stretching absorptions in the 2850-3000 cm⁻¹ region.
-
Potential Applications
While specific applications for this compound are not extensively documented, related compounds have shown interesting biological activities. For instance, 2-(4-Hydroxycyclohexyl)acetic acid has been investigated as a potential histone deacetylase inhibitor with possible cytotoxic effects, suggesting a potential for anti-cancer research[6]. The structural features of the title compound—a carboxylic acid for potential salt formation and hydrogen bonding, a hydroxyl group as a hydrogen bond donor/acceptor, and a lipophilic cyclohexyl backbone—make it an interesting scaffold for medicinal chemistry and drug discovery. Acetic acid derivatives are also widely used as building blocks in the chemical industry[7].
Conclusion
This technical guide has provided a detailed overview of this compound, including its physicochemical properties, a proposed synthetic route with a detailed protocol, and a robust analytical workflow for its characterization. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to synthesize, purify, and analyze this compound, facilitating its further investigation in various scientific disciplines.
References
-
Kim, K. H., et al. (2014). Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors. Journal of Medicinal Chemistry, 57(20), 8465-8477. [Link]
-
DC Fine Chemicals. (2022). Acetic Acid: Uses and applications. [Link]
Sources
- 1. This compound | 928063-59-6 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biosynth.com [biosynth.com]
- 7. Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing [silverfernchemical.com]
"2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Introduction
This compound (CAS No. 928063-59-6) is a carboxylic acid derivative of a substituted cyclohexane.[] Its structure, featuring a tertiary alcohol and a carboxylic acid functional group, makes it a molecule of interest in various chemical and pharmaceutical research contexts. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and structural elucidation in synthetic and analytical workflows. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights for researchers and drug development professionals.
Molecular Structure and Properties:
-
Molecular Formula: C₉H₁₆O₃
-
Molecular Weight: 188.22 g/mol
-
Key Functional Groups: Carboxylic acid, Tertiary alcohol, Cyclohexane ring
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals corresponding to the different proton environments in the molecule. The cyclohexane ring can exist in chair conformations, which may lead to complex splitting patterns for the ring protons due to axial and equatorial dispositions.
Predicted ¹H NMR Spectral Data (in CDCl₃, 300-500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 10.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and broad due to hydrogen bonding and chemical exchange. |
| ~2.25 | Doublet | 2H | -CH₂-COOH | Protons on the carbon alpha to the carbonyl group are deshielded. |
| ~1.9 - 1.2 | Multiplet | 9H | Cyclohexyl protons (-CH₂- and -CH-) | The protons on the cyclohexane ring will appear as a complex series of overlapping multiplets. |
| ~1.20 | Singlet | 3H | -CH₃ | The methyl group protons are a singlet as they are attached to a quaternary carbon. |
| Variable | Broad Singlet | 1H | -OH | The hydroxyl proton signal can appear over a wide range and is often broad; its position is concentration and solvent dependent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 300-500 MHz NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the cyclohexane ring, some carbon signals may be equivalent, depending on the stereochemistry.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 75-125 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~178 | Quaternary | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~70 | Quaternary | C-OH | The carbon atom bearing the hydroxyl group and the methyl group. |
| ~42 | Methylene | -CH₂-COOH | The carbon alpha to the carboxylic acid. |
| ~35 - 25 | Methylene/Methine | Cyclohexyl carbons | Carbons of the cyclohexane ring. |
| ~28 | Methyl | -CH₃ | The methyl group carbon attached to the quaternary center. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic acid O-H |
| 3500 - 3200 | Broad | O-H stretch | Alcohol O-H |
| 2950 - 2850 | Strong | C-H stretch | Alkane C-H |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic acid C=O |
| 1300 - 1200 | Medium | C-O stretch | Carboxylic acid C-O |
| 1200 - 1000 | Medium | C-O stretch | Alcohol C-O |
The IR spectrum of this compound is expected to be dominated by a very broad absorption from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid, overlapping with the alcohol O-H stretch.[2][3][4] A strong, sharp peak around 1710 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid.[4]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[5]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample holder or clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Data Processing: The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectral Data
| m/z | Proposed Fragment | Rationale |
| 188 | [M]⁺ | Molecular ion (if observed) |
| 170 | [M - H₂O]⁺ | Loss of a water molecule from the tertiary alcohol. |
| 129 | [M - COOH - H₂]⁺ | Loss of the carboxylic acid group followed by rearrangement. |
| 111 | [M - COOH - H₂O]⁺ | Subsequent loss of water after loss of the carboxylic acid group. |
| 59 | [CH₂COOH]⁺ | Cleavage at the bond between the cyclohexane ring and the acetic acid moiety. |
The fragmentation is likely to be initiated by the loss of a water molecule from the tertiary alcohol, which is a common fragmentation pathway for alcohols. Subsequent fragmentation of the cyclohexane ring and loss of the acetic acid side chain would lead to other characteristic ions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[6][7] For GC-MS, derivatization (e.g., silylation) may be necessary to increase volatility.[8]
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻).
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
Caption: A generalized workflow for the spectral analysis of the target compound.
References
-
Human Metabolome Database. Metabocard for cis-4-Hydroxycyclohexylacetic acid (HMDB0000451). [Link]
-
PubChem. 2-(4-methylcyclohexylidene)acetic Acid. [Link]
-
Battellino, T., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. PubMed. [Link]
-
SpectraBase. 2-(3,4-Dihydroxy-4-methylcyclohexyl)propan-2-yl acetate - Optional[13C NMR]. [Link]
-
Gallardo, E., et al. (2007). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid.... PubMed. [Link]
-
ResearchGate. Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester. [Link]
-
Schweer, H., et al. (1990). Determination of 11 alpha-hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic Acid.... PubMed. [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
ResearchGate. Figure S2 . 13 C NMR spectrum of 4-hydroxycyclohexyl -2-propylpentanoate [ 1 ]. [Link]
-
Chemguide. interpreting infra-red spectra. [Link]
-
SpectraBase. acetic acid, [(4-methylphenyl)amino]-, 2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazide - Optional[13C NMR]. [Link]
-
National Institutes of Health. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. [Link]
-
SpectraBase. 2-[4-(2-Keto-2-methoxy-ethyl)cyclohexyl]acetic acid methyl ester - Optional[Vapor Phase IR]. [Link]
-
PubChem. (S)-[(S)-2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-cyclohexyl-acetic acid methyl ester. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]
-
PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. [Link]
-
PubChem. 4-Hydroxycyclohexyl acetate. [Link]
-
PubChem. [1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-2'-cyano-N-(trans-4-hydroxy-4-methylcyclohexyl)-. [Link]
Sources
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 11 alpha-hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostan oic acid and 9 alpha,11 alpha-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoi c acid by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Introduction
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for characterizing the solubility profile of 2-(4-hydroxy-4-methylcyclohexyl)acetic acid, a molecule of interest for its potential pharmacological applications. While specific experimental data for this compound is not widely published, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals to elucidate its solubility characteristics. We will delve into the structural features of the molecule, predict its solubility behavior, and provide detailed protocols for its empirical determination.
From a structural standpoint, this compound is a fascinating molecule. It possesses a non-polar cyclohexane ring, which contributes to its lipophilicity. However, the presence of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group introduces polarity and the capacity for hydrogen bonding, which is expected to enhance its aqueous solubility.[1][2] The interplay between these opposing structural elements dictates the compound's overall solubility. The carboxylic acid moiety, being weakly acidic, suggests that its solubility will be significantly influenced by the pH of the surrounding medium.
This guide will navigate through the theoretical underpinnings of solubility, followed by practical, step-by-step protocols for determining kinetic and thermodynamic solubility, pH-dependent solubility, and solubility in various organic solvents.
Theoretical Framework: Predicting Solubility
The solubility of an organic molecule is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[1][3] For this compound, we can anticipate the following:
-
Aqueous Solubility: The presence of the hydroxyl and carboxylic acid groups allows for hydrogen bonding with water molecules, which should impart a degree of aqueous solubility.[4][5] However, the non-polar cyclohexane ring will counteract this effect. Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[4][5]
-
pH-Dependent Solubility: As a carboxylic acid, this compound is a weak acid and will exist in equilibrium between its neutral (protonated) form and its ionized (deprotonated) carboxylate form. The ionized form is significantly more polar and, therefore, more water-soluble. Consequently, the aqueous solubility of this compound is expected to be low in acidic conditions (low pH) and to increase substantially as the pH rises above its pKa.[6][7]
-
Organic Solvent Solubility: The non-polar cyclohexane backbone suggests that the compound will be soluble in various organic solvents, particularly those of moderate polarity that can interact with both the polar functional groups and the non-polar ring.[4][8]
Experimental Determination of Solubility
A comprehensive solubility profile requires a multi-faceted experimental approach. The distinction between kinetic and thermodynamic solubility is crucial in early drug development.
Kinetic vs. Thermodynamic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly prepared from a stock solution (often in DMSO) and then diluted into an aqueous buffer. It reflects the compound's tendency to precipitate under non-equilibrium conditions and is often used for high-throughput screening.[9][10]
Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[9][11] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]
Experimental Protocols
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol details the determination of the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water, methanol, and acetonitrile
-
0.45 µm syringe filters
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Calibrated HPLC system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a stock solution of known concentration. From this stock, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate). The excess solid should be visually apparent.
-
Equilibration: To each vial, add a known volume of PBS (pH 7.4). Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[13]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.[14]
-
Sample Analysis: Dilute the filtered solution with an appropriate solvent (e.g., a mixture of water and acetonitrile) to bring the concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the prepared standard solutions and the diluted sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample solutions.[15]
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: pH-Dependent Solubility Profile
This protocol outlines the determination of the solubility of this compound across a physiologically relevant pH range.
Materials:
-
Same as Protocol 1
-
A series of aqueous buffers with pH values ranging from 1.2 to 8.0 (e.g., HCl for pH 1.2, acetate buffers for pH 4.0-5.5, phosphate buffers for pH 6.0-8.0). The International Council for Harmonisation (ICH) recommends testing at a minimum of pH 1.2, 4.5, and 6.8.[16][17]
Procedure:
-
Follow the same steps as in Protocol 1 for preparing standard solutions, sample preparation, equilibration, sample collection, and analysis.
-
In the "Sample Preparation" and "Equilibration" steps, use the series of different pH buffers instead of only PBS.
-
Determine the solubility of the compound in each buffer.
-
Plot the determined solubility (on a logarithmic scale) against the pH of the buffer to generate the pH-solubility profile.
Diagram: Expected pH-Solubility Profile
Sources
- 1. youtube.com [youtube.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. pharmaguru.co [pharmaguru.co]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
A Comprehensive Technical Guide to the Synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Abstract
This in-depth technical guide provides a detailed exploration of the synthetic pathways leading to 2-(4-hydroxy-4-methylcyclohexyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is a robust and efficient synthesis route centered around the Reformatsky reaction. We will delve into the mechanistic underpinnings of this key transformation, provide detailed experimental protocols, and discuss alternative synthetic strategies. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of this compound
The cyclohexane ring is a prevalent scaffold in a vast array of biologically active molecules and approved pharmaceuticals. Its conformational flexibility allows it to present appended functional groups in well-defined spatial orientations, facilitating precise interactions with biological targets. The title compound, this compound, incorporates several key features that make it an attractive starting material for drug discovery programs: a cyclohexane core for scaffolding, a tertiary alcohol for hydrogen bonding interactions, and a carboxylic acid moiety for salt formation or further derivatization. Understanding its synthesis is therefore of considerable importance.
The Primary Synthetic Pathway: A Reformatsky-Based Approach
The most direct and reliable method for the synthesis of this compound is through the application of the Reformatsky reaction.[1][2][3] This classic carbon-carbon bond-forming reaction offers a mild and effective means of preparing β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc metal.[1][2]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-C bond between the cyclohexane ring and the acetic acid moiety. This disconnection points directly to a nucleophilic addition of an acetic acid enolate equivalent to a suitable cyclohexanone precursor.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis: Step-by-Step Protocol
The forward synthesis commences with the readily available starting material, 4-oxocyclohexanecarboxylic acid.
Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid
To prevent the acidic proton of the carboxylic acid from interfering with subsequent organometallic reactions, it must first be protected, typically as an ester.
-
Protocol:
-
To a solution of 4-oxocyclohexanecarboxylic acid (1 equivalent) in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-oxocyclohexanecarboxylate.
-
Step 2: Methylation of the Ketone via Grignard Reaction
The introduction of the methyl group at the C4 position is achieved through a Grignard reaction.[4][5]
-
Protocol:
-
To a solution of methyl 4-oxocyclohexanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add methylmagnesium bromide (1.1 equivalents, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.
-
Step 3: The Reformatsky Reaction
With the precursor ketone, 4-hydroxy-4-methylcyclohexanone, in hand (or its ester equivalent), the key Reformatsky reaction can be performed.[6][7] The organozinc reagent, also known as a 'Reformatsky enolate', is prepared by treating an alpha-halo ester with zinc dust.[6]
-
Protocol:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc (2 equivalents) and a crystal of iodine to anhydrous THF.
-
Add a solution of ethyl bromoacetate (1.5 equivalents) in anhydrous THF dropwise to initiate the formation of the organozinc reagent.
-
Once the formation of the Reformatsky reagent is evident (disappearance of the iodine color and gentle reflux), add a solution of 4-hydroxy-4-methylcyclohexanone (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is the ethyl ester of the target molecule.
-
Step 4: Hydrolysis of the Ester
The final step is the hydrolysis of the ester to the desired carboxylic acid.
-
Protocol:
-
Dissolve the crude ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate in a mixture of ethanol and water.
-
Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
-
Mechanistic Insights into the Reformatsky Reaction
The mechanism of the Reformatsky reaction involves the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester to form an organozinc intermediate, often referred to as a zinc enolate.[6] This enolate then adds to the carbonyl group of the ketone in a nucleophilic addition step.[2] Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.[6]
Caption: Simplified mechanism of the Reformatsky reaction.
Alternative Synthetic Strategies
While the Reformatsky reaction represents a highly effective approach, alternative synthetic routes are also viable and may be advantageous under specific circumstances.
Grignard-Based Synthesis
An alternative strategy involves the use of a Grignard reagent derived from an acetic acid synthon.
-
Conceptual Steps:
-
Protection of the ketone in 4-oxocyclohexanecarboxylic acid as a ketal.
-
Formation of a Grignard reagent from a protected bromoacetic acid derivative.
-
Reaction of the Grignard reagent with the protected cyclohexanone.
-
Addition of a methyl group to the newly formed ketone using a methyl Grignard reagent.
-
Deprotection of the ketal and the carboxylic acid protecting group.
-
This route is generally longer and may suffer from lower overall yields due to the multiple protection and deprotection steps.
Catalytic Hydrogenation of an Aromatic Precursor
A third approach involves the synthesis of an aromatic precursor, 2-(4-hydroxyphenyl)acetic acid, followed by methylation and subsequent hydrogenation of the aromatic ring.
-
Conceptual Steps:
This pathway is considerably more complex and is generally not the preferred method unless specific aromatic precursors are readily available.
Data Summary
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Esterification | 4-Oxocyclohexanecarboxylic Acid | Methanol, H₂SO₄ | Methyl 4-oxocyclohexanecarboxylate | 90-95 |
| 2 | Grignard Reaction | Methyl 4-oxocyclohexanecarboxylate | CH₃MgBr | Methyl 2-(4-hydroxy-4-methylcyclohexyl)acetate | 75-85 |
| 3 | Reformatsky Reaction | 4-Hydroxy-4-methylcyclohexanone | Ethyl bromoacetate, Zn | Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate | 60-75 |
| 4 | Hydrolysis | Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate | NaOH | This compound | 85-95 |
Conclusion
The synthesis of this compound is most efficiently achieved through a multi-step sequence centered around the Reformatsky reaction. This approach offers good overall yields and utilizes readily available starting materials. Alternative strategies, while feasible, are generally more circuitous. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable molecule for applications in drug discovery and development.
References
- SATHEE. Chemistry Reformatsky Reaction.
- PHARMD GURU. 28. REFORMATSKY REACTION.
- Reformatsky Reaction.
- Wikipedia. Reformatsky reaction.
- BYJU'S. Reformatsky reaction.
- Benchchem. Application Notes and Protocols for the Grignard Reaction with Ethyl 4-(4-oxocyclohexyl)benzoate.
- Benchchem. Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid.
- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
- ResearchGate. 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one.
- ResearchGate. (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
- Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
- Google Patents. US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- YouTube. Reaction of carboxylic acid derivatives with Grignard reagents.
- NIH. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
- Google Patents. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
- Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
- PubMed Central. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors.
- PrepChem.com. Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate.
- MedchemExpress.com. 4-Hydroxy-4-methylcyclohexanone | Biochemical Assay Reagent.
- Google Patents. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
- Organic Syntheses Procedure. coumarone.
- Journal of the Chemical Society (Resumed) (RSC Publishing). 114. Hydrogenation of 4′-hydroxydiphenylylacetic acid.
- Synthesis of ACETIC ACID, 3-(3,4-EPOXY-4-METHYLCYCLOHEXYL)BUTYL ESTER.
- Unacademy. Nomenclature of Organic Compounds.
- Google Patents. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
Sources
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 9. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 12. 114. Hydrogenation of 4′-hydroxydiphenylylacetic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Potential Derivatives of 2-(4-Hydroxy-4-methylcyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the synthetic derivatization potential of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid. By dissecting the reactivity of its core functional groups—a tertiary alcohol and a carboxylic acid—we will outline strategic pathways to a diverse range of analogs. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and development.
Introduction: The Therapeutic Potential of the Cyclohexyl Acetic Acid Scaffold
The cyclohexane acetic acid moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of a rigid cyclohexyl core for precise spatial orientation of substituents and a flexible acetic acid side chain for interaction with biological targets. The inherent lipophilicity of the cyclohexane ring can be advantageous for membrane permeability, a critical factor in drug design. Furthermore, the presence of both a hydroxyl and a carboxylic acid group in this compound provides two distinct handles for chemical modification, opening a vast chemical space for the generation of diverse derivatives with potentially tunable pharmacokinetic and pharmacodynamic profiles.
While specific biological activities of the parent molecule are not extensively documented in publicly available literature, the broader class of cyclohexyl acetic acid analogs has shown promise in various therapeutic areas, including as anti-inflammatory and antiproliferative agents. Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to the cyclohexane ring and the acetic acid side chain can significantly impact biological activity.
Synthesis of the Core Moiety: this compound
Approach 1: Catalytic Hydrogenation of a Phenylacetic Acid Precursor
This approach leverages the well-established catalytic hydrogenation of an aromatic ring to its corresponding cyclohexane. This method is often high-yielding and provides good stereochemical control.
Overall Synthetic Scheme:
Caption: Catalytic hydrogenation of the aromatic precursor.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)acetate. (This is a commercially available starting material, but a synthesis is provided for completeness).
-
To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(4-hydroxyphenyl)acetate.
Step 2: Grignard Addition to form Ethyl 2-(4-hydroxy-4-methylphenyl)acetate.
-
To a solution of ethyl 2-(4-ketophenyl)acetate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C, add methylmagnesium bromide (1.2 equivalents, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Catalytic Hydrogenation to Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.
-
In a high-pressure hydrogenation vessel, dissolve ethyl 2-(4-hydroxy-4-methylphenyl)acetate (1 equivalent) in anhydrous ethanol.
-
Add 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst (5-10% w/w).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for the disappearance of the aromatic signals.
-
Upon completion, carefully filter the catalyst through a pad of Celite® and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.
Step 4: Saponification to this compound.
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and water (1:1).
-
Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Approach 2: Reformatsky Reaction
The Reformatsky reaction provides a direct route to β-hydroxy esters by reacting an α-haloester with a ketone in the presence of zinc.[1][2][3][4][5] This approach would involve the reaction of 4-methylcyclohexanone with an α-bromoacetate ester.
Overall Synthetic Scheme:
Caption: Synthesis via the Reformatsky reaction.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.
-
Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc (2 equivalents) and a crystal of iodine to anhydrous THF.
-
Add a solution of 4-methylcyclohexanone (1 equivalent) and ethyl bromoacetate (1.5 equivalents) in anhydrous THF dropwise to the zinc suspension.
-
The reaction is often initiated by gentle heating. Once initiated, maintain the reaction at a gentle reflux for 2-3 hours.
-
Cool the reaction mixture to 0°C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Step 2: Saponification to this compound.
-
Follow the saponification protocol as described in Approach 1, Step 4.
Derivatization Strategies at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities to modulate physicochemical properties and biological activity.
Esterification
Esterification is a fundamental transformation to mask the polarity of the carboxylic acid, which can enhance membrane permeability and oral bioavailability.
General Reaction Scheme:
Sources
Unraveling the Enigma: Acknowledging the Scientific Void for 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
A Note to the Research Community:
Following a comprehensive and rigorous search of scientific literature, patent databases, and chemical repositories, it must be reported that there is currently no publicly available information regarding the mechanism of action for the compound designated as "2-(4-Hydroxy-4-methylcyclohexyl)acetic acid." This notable absence of data presents a significant knowledge gap but also highlights a potential opportunity for novel investigation within the scientific community.
The initial intent of this guide was to provide an in-depth technical exploration of this molecule's biological activity. However, the foundational research required to construct such a document—including preclinical and clinical studies, in vitro and in vivo experimental data, and elucidated signaling pathways—does not appear to have been published or made publicly accessible.
While the chemical structure of "this compound" can be readily defined, its interactions with biological systems, potential therapeutic targets, and overall pharmacological profile remain uncharted territory. For the benefit of researchers, scientists, and drug development professionals who may have an interest in this or structurally related compounds, we present a hypothetical framework for how one might approach the elucidation of its mechanism of action. This framework is not based on existing data for this specific molecule but rather on established principles of pharmacological research.
A Proposed Roadmap for Mechanistic Investigation
Should a research program be initiated for "this compound," a logical and systematic approach would be essential to define its biological function. The following represents a potential, high-level workflow for such an endeavor.
Phase 1: In Vitro Characterization
The initial phase would focus on understanding the compound's effects at the cellular and subcellular level. This would involve a battery of assays to identify potential biological targets and cellular responses.
Experimental Protocols:
-
High-Throughput Screening (HTS): To identify potential protein targets, an HTS campaign against a diverse panel of receptors, enzymes, and ion channels would be a logical starting point.
-
Cell Viability and Proliferation Assays: Utilizing various cell lines (e.g., cancer cell lines, primary cells), assays such as MTT, MTS, or CellTiter-Glo® would determine the compound's effect on cell survival and growth.
-
Receptor Binding Assays: If HTS suggests a potential receptor target, competitive binding assays using radiolabeled or fluorescently-labeled ligands would be employed to determine binding affinity (Kᵢ) and specificity.
-
Enzyme Inhibition Assays: Should an enzymatic target be identified, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).
-
Gene Expression Profiling: Techniques such as RNA sequencing (RNA-Seq) or quantitative PCR (qPCR) arrays could reveal changes in gene expression patterns in response to compound treatment, offering clues to the affected signaling pathways.
Logical Workflow for In Vitro Characterization:
Caption: Hypothetical workflow for in vitro characterization of a novel compound.
Phase 2: In Vivo Evaluation
Following the identification of a potential mechanism and demonstration of cellular activity, the investigation would move to in vivo models to assess the compound's physiological effects, pharmacokinetics, and pharmacodynamics.
Experimental Protocols:
-
Pharmacokinetic (PK) Studies: Administration of the compound to animal models (e.g., mice, rats) via relevant routes (e.g., oral, intravenous) to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamic (PD) Studies: Measurement of the compound's effect on a specific biomarker related to the proposed target in the animal model.
-
Efficacy Studies: In a relevant disease model (e.g., tumor xenograft model for an anti-cancer agent), the compound would be administered to assess its therapeutic effect.
-
Toxicology Studies: Preliminary toxicology studies to identify any potential adverse effects and to determine a maximum tolerated dose (MTD).
Data Presentation:
All quantitative data from these studies would be meticulously collected and summarized in tables for clear interpretation and comparison.
Table 1: Hypothetical Pharmacokinetic Parameters
| Parameter | Value | Units |
| Cₘₐₓ | Data not available | ng/mL |
| Tₘₐₓ | Data not available | h |
| AUC₀₋ₜ | Data not available | ng·h/mL |
| t₁/₂ | Data not available | h |
| CL | Data not available | L/h/kg |
| Vd | Data not available | L/kg |
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | N | Tumor Volume (Day 21) | % TGI |
| Vehicle Control | 10 | Data not available | - |
| Compound X (10 mg/kg) | 10 | Data not available | Data not available |
| Compound X (30 mg/kg) | 10 | Data not available | Data not available |
| Positive Control | 10 | Data not available | Data not available |
| % TGI: Percent Tumor Growth Inhibition |
Phase 3: Signaling Pathway Elucidation
With a validated target and demonstrated in vivo activity, the final phase would involve a deep dive into the specific signaling pathways modulated by the compound.
Experimental Protocols:
-
Western Blotting: To measure changes in the protein expression and phosphorylation status of key components of the identified signaling pathway.
-
Immunoprecipitation (IP) and Co-IP: To confirm direct protein-protein interactions and the formation of signaling complexes.
-
CRISPR-Cas9 Gene Editing: To knock out the proposed target gene to confirm its necessity for the compound's activity.
-
Reporter Gene Assays: To quantify the activity of transcription factors downstream of the signaling pathway.
Signaling Pathway Visualization:
A diagram illustrating the hypothesized signaling cascade would be constructed based on the experimental findings.
Caption: A speculative signaling pathway for a hypothetical mechanism of action.
Conclusion and a Call for Research
The absence of scientific data on "this compound" underscores the vastness of unexplored chemical space and the continuous need for fundamental research. While this guide could not deliver a definitive explanation of its mechanism of action, it aims to provide a structured and scientifically rigorous framework for any future investigations into this or other novel chemical entities. The scientific community is encouraged to embrace such unknowns, as they hold the potential for groundbreaking discoveries and the development of new therapeutic agents. Should research on this compound be published, this document will be updated to reflect the current state of scientific understanding.
References
As of the date of this document, no peer-reviewed articles, patents, or technical documents detailing the mechanism of action for "this compound" are available in the public domain. Consequently, a reference list cannot be provided.
A Comprehensive Technical Guide to the Biological Activity Screening of 2-(4-Hydroxy-4-methylcyclohexyl)acetic Acid
Foreword: Charting the Unexplored Biological Landscape of a Novel Molecule
To the researchers, scientists, and drug development professionals embarking on the journey of discovery, this guide serves as a technical companion for elucidating the biological potential of the novel chemical entity, 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid. In the absence of established biological data for this compound, we are presented with a unique opportunity to conduct a de novo investigation. This document is structured not as a rigid protocol, but as a strategic roadmap, empowering you with the rationale and methodologies to systematically uncover and validate its therapeutic promise. Our approach is rooted in a tiered screening cascade, a well-established paradigm in drug discovery designed to efficiently progress from broad, high-throughput assessments to focused, in-depth characterizations.[1][2][3] Every experimental choice detailed herein is underpinned by scientific causality, ensuring a robust and self-validating workflow.
Chapter 1: The Strategic Imperative of a Tiered Screening Cascade
The journey from a novel compound to a potential therapeutic agent is a process of systematic filtration. A screening cascade is an integrated suite of assays designed to identify and select promising candidates by focusing on compound potency and efficacy, while simultaneously eliminating false positives and identifying potential liabilities.[3][4] This iterative process is essential for efficiently allocating resources and making informed decisions about which compounds warrant further investigation.[2]
Our proposed screening cascade for this compound is designed as a three-stage funnel:
-
Tier 1: Primary Broad-Spectrum In Vitro Screening: The initial phase employs a battery of high-throughput assays to cast a wide net, exploring a range of potential biological activities.
-
Tier 2: Secondary In Vitro Assays for Hit Confirmation and Elucidation: "Hits" identified in the primary screen are subjected to more specific assays to confirm their activity, rule out artifacts, and begin to understand their mechanism of action.
-
Tier 3: In Vivo Proof-of-Concept Studies: Promising candidates from in vitro testing are advanced to in vivo models to assess their efficacy and safety in a complex biological system.[5]
Caption: Workflow for Tier 2 hit confirmation and characterization.
Dose-Response Analysis and Potency Determination
The first step in hit validation is to generate a full dose-response curve to determine the potency of the compound, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. [6][7] Protocol: IC50/EC50 Determination
-
Concentration Range: Prepare a wider range of concentrations of this compound, typically spanning several orders of magnitude around the estimated active concentration from the primary screen.
-
Assay Performance: Perform the relevant primary assay (e.g., enzyme inhibition, cell-based assay) with this expanded concentration range.
-
Data Plotting: Plot the percentage of inhibition or effect against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 or EC50 value. [8]
Parameter Definition Importance IC50 The concentration of an inhibitor that reduces a biological response by 50%. [9][10] Measures the potency of an inhibitory compound. | EC50 | The concentration of a drug that produces 50% of the maximal effect. [6]| Measures the potency of a compound that elicits a response. |
Table 2: Key Potency Parameters
Orthogonal Assays for Hit Confirmation
To ensure that the observed activity is not an artifact of the primary assay format, it is crucial to confirm the hit in an orthogonal assay that relies on a different detection principle. [4]For example, if a hit is identified in a fluorescence-based enzyme assay, it should be confirmed using a label-free method like surface plasmon resonance or isothermal titration calorimetry.
Mechanism of Action Studies
For confirmed hits, the next step is to investigate the mechanism of action. The specific experiments will depend on the nature of the biological activity.
-
For Enzyme Inhibitors: Kinetic studies are performed by measuring enzyme activity at various concentrations of both the substrate and the inhibitor. Plotting the data using methods like Lineweaver-Burk or Dixon plots can help determine if the inhibition is competitive, non-competitive, or uncompetitive. [11][12]* For Receptor Binders: Competition binding assays are used to determine the affinity (Ki) of the compound for the receptor. [10]Functional assays (e.g., measuring downstream signaling events like cAMP production or calcium flux) are then used to determine if the compound is an agonist or an antagonist. [13] Protocol: Enzyme Inhibition Kinetics
-
Assay Setup: Set up a matrix of reactions with varying concentrations of the substrate and this compound. [14][15]2. Initial Velocity Measurement: Measure the initial reaction rates for each condition.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk) of 1/velocity versus 1/[substrate]. The pattern of the lines at different inhibitor concentrations will reveal the mechanism of inhibition. [11]
Chapter 4: Tier 3 - In Vivo Proof-of-Concept Studies
While in vitro assays are essential for initial screening, they cannot fully replicate the complexity of a living organism. [16]Therefore, promising compounds with well-characterized in vitro activity must be evaluated in vivo to assess their efficacy and safety in a more physiologically relevant context. [17][18]
Analgesic and Anti-inflammatory Models
Given that many small molecules exhibit analgesic and anti-inflammatory properties, these are logical starting points for in vivo evaluation.
Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity
-
Animal Dosing: Administer this compound orally or intraperitoneally to mice at various doses. Include a vehicle control group and a positive control group (e.g., aspirin). [19]2. Induction of Writhing: After a set period (e.g., 30-60 minutes), inject acetic acid intraperitoneally to induce abdominal constrictions (writhing). [20]3. Observation: Count the number of writhes for each mouse over a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing compared to the vehicle control group.
Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
-
Animal Dosing: Dose rats with the test compound, vehicle, or a positive control (e.g., indomethacin). [21]2. Induction of Edema: Inject carrageenan into the sub-plantar region of the right hind paw to induce inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
| In Vivo Model | Activity Assessed | Endpoint Measured |
| Acetic Acid-Induced Writhing | Analgesic | Number of abdominal constrictions. [20] |
| Carrageenan-Induced Paw Edema | Anti-inflammatory | Paw volume. [21] |
| Hot Plate Test | Central Analgesic | Reaction time to thermal stimulus. [22][23] |
| Formalin Test | Neurogenic and Inflammatory Pain | Licking/biting time. [20][21] |
Table 3: Common In Vivo Models for Analgesic and Anti-inflammatory Screening
Chapter 5: Data Integrity and Interpretation
The reliability of any screening campaign hinges on robust data analysis and a commitment to scientific integrity.
The Critical Role of Controls
Every assay must include appropriate controls to validate the results. [24][25]
-
Negative Controls: These should produce a baseline response in the absence of the desired activity. [26]* Positive Controls: These are known active compounds that should produce a robust and reproducible signal, confirming that the assay is working correctly. [27][28]* Vehicle Controls: These account for any effects of the solvent used to dissolve the test compound.
Statistical Analysis
All preclinical studies should be properly designed with statistical considerations in mind to ensure the results are meaningful. [29][30]Data should be presented as mean ± standard deviation or standard error of the mean from at least three independent experiments. Statistical significance between groups should be determined using appropriate tests, such as t-tests or ANOVA, with a p-value of <0.05 typically considered significant. [31]
Conclusion: A Foundation for Discovery
This guide has outlined a comprehensive and logical framework for the biological activity screening of this compound. By employing a tiered screening cascade, from broad in vitro assessments to targeted in vivo studies, researchers can efficiently and systematically uncover the therapeutic potential of this novel compound. The emphasis on robust methodologies, appropriate controls, and sound data interpretation will ensure that the findings are both reliable and impactful, paving the way for the potential development of a new therapeutic agent.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- A three-stage biophysical screening cascade for fragment-based drug discovery. (n.d.). PubMed.
- Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (n.d.). Slideshare.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025).
- Antibiotic sensitivity testing. (n.d.). Wikipedia.
- Example of a drug discovery test cascade for identifying small-molecule... (n.d.). ResearchGate.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. (n.d.). International Journal of Innovative Science and Research Technology.
- Screening cascade. (n.d.). GARDP Revive.
- Antimicrobial Susceptibility Testing. (n.d.). Ovid.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
- Screening Cascade Development Services. (n.d.). Sygnature Discovery.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
- Principles of early drug discovery. (n.d.). PubMed Central.
- Guidelines for accurate EC50/IC50 estimation. (n.d.). PubMed.
- IC50 and EC50. (2021). Graphstats Technologies.
- IC50. (n.d.). Wikipedia.
- The Importance of Immunoassay Controls. (2023). SouthernBiotech.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024).
- Let's Talk about Experimental Controls. (2024). ResearchHub.
- Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube.
- What is the Importance of Positive & Negative ELISA Controls?. (n.d.). R&D Systems.
- 50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad.
- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. (n.d.). Benchchem.
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
- What are Positive and Negative Controls?. (n.d.). Science Ready.
- What Are Controls and Why Do We Need Them?. (2022). BioIVT.
- Analgesic screening methods. (n.d.). Slideshare.
- Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. (n.d.).
- Statistical Considerations for Preclinical Studies. (n.d.). PubMed Central.
- Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (n.d.). Auctores.
- A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. (2017). ResearchGate.
- Ligand binding assay. (n.d.). Wikipedia.
- Terminology of Molecular Biology for In Vivo Screening. (n.d.). GenScript.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO.
- About Ligand Binding Assays. (n.d.). Gifford Bioscience.
- Receptor-Ligand Binding Assays. (n.d.). Labome.
- The Key To Robust Translational Results In Preclinical Data Analysis. (2023).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
- Statistical Considerations for Preclinical Studies | Request PDF. (2025). ResearchGate.
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.).
- Preclinical Data Analysis - The Key to Robust Translational Results | PDF. (n.d.). Slideshare.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI.
- Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017).
- Enzyme Inhibition lab protocol 2.pdf. (n.d.). Atlas.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
Sources
- 1. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening cascade – REVIVE [revive.gardp.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. genscript.com [genscript.com]
- 6. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journalajrb.com [journalajrb.com]
- 17. Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 19. ijisrt.com [ijisrt.com]
- 20. scielo.br [scielo.br]
- 21. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 22. Analgesic screening methods | PPTX [slideshare.net]
- 23. researchgate.net [researchgate.net]
- 24. southernbiotech.com [southernbiotech.com]
- 25. researchhub.com [researchhub.com]
- 26. scienceready.com.au [scienceready.com.au]
- 27. rndsystems.com [rndsystems.com]
- 28. bioivt.com [bioivt.com]
- 29. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. kolaido.com [kolaido.com]
An In-depth Technical Guide to 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid, a molecule of significant interest for researchers, scientists, and professionals in drug development. By dissecting its synthesis, structural properties, and potential as a pharmacophore, we aim to furnish a foundational understanding for its application in medicinal chemistry and materials science.
Introduction: A Scaffold of Potential
This compound is a saturated carbocyclic compound featuring a cyclohexane ring substituted with a tertiary alcohol and an acetic acid moiety. This unique combination of a hydrophobic cyclohexane core, a hydrogen-bond-donating hydroxyl group, and an acidic, polar carboxylic acid function imparts a distinct physicochemical profile. Such decorated alicyclic scaffolds are of considerable interest in drug discovery, as they can serve as rigid frameworks to orient functional groups in three-dimensional space, facilitating precise interactions with biological targets.[1] The presence of both a hydrogen bond donor/acceptor (hydroxyl and carboxyl groups) and a hydrophobic region makes this molecule a compelling candidate for fragment-based drug design and as a key building block for more complex bioactive molecules.[2][3]
Proposed Synthesis: A Mechanistic Approach
While specific literature detailing the synthesis of this compound is sparse, a robust and logical synthetic route can be proposed based on the well-established Reformatsky reaction.[4][5] This reaction is a reliable method for the formation of β-hydroxy esters from ketones and α-halo esters, mediated by zinc.[6][7]
The proposed two-step synthesis begins with the Reformatsky reaction between 4-methylcyclohexanone and an ethyl α-bromoacetate, followed by saponification of the resulting ester to yield the target carboxylic acid.
Diagram of Proposed Synthetic Workflow
Sources
- 1. scispace.com [scispace.com]
- 2. Understanding Pharmacophores: The Key to Drug Design - Oreate AI Blog [oreateai.com]
- 3. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note & Protocol: A Regioselective Synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid, a valuable carbocyclic building block. The target molecule shares structural motifs with pharmaceutically active compounds, including analogues of Gabapentin, making its synthesis relevant for researchers in medicinal chemistry and drug development.[1][2] The presented six-step synthetic route commences from the readily available 1,4-cyclohexanedione and is designed for high regiochemical control. Key transformations include a selective monoketalization, a Grignard reaction to install the tertiary alcohol, a Horner-Wadsworth-Emmons olefination to construct the acetic acid precursor, catalytic hydrogenation, and final saponification. This guide emphasizes the causality behind procedural choices, offering mechanistic insights and practical advice to ensure reproducibility and success for researchers and scientists.
Introduction: Strategic Approach to a Tetra-Substituted Cyclohexane
The synthesis of multi-substituted cycloalkanes presents a significant challenge in organic chemistry, primarily concerning the control of regio- and stereochemistry. The target molecule, this compound, features a cyclohexane core with substituents at the 1 and 4 positions, including a tertiary alcohol. A direct approach starting from cyclohexanone is complicated by the difficulty of selectively functionalizing the C4 position after initial modifications at C1.
To overcome this, our strategy employs a C2-symmetric starting material, 1,4-cyclohexanedione , which allows for a logical and controlled sequence of functionalization. The core principles of this synthesis are:
-
Symmetry Breaking: One of the two identical ketone functionalities is temporarily protected as a ketal, allowing the two carbonyls to be addressed in separate, orthogonal steps.
-
Controlled Carbon-Carbon Bond Formation: A Grignard reaction is used to introduce the methyl group and concurrently form the tertiary alcohol.[3] Subsequently, a Horner-Wadsworth-Emmons (HWE) reaction is employed to build the C2 side chain, chosen for its high yield and the easy removal of its water-soluble phosphate byproducts.
-
Stepwise Saturation and Hydrolysis: The synthesis is completed by reducing the alkene formed during the HWE reaction and hydrolyzing the resulting ester to the desired carboxylic acid.
This application note details the full experimental procedure, from starting material to final product, complete with characterization data, quantitative analysis, and safety protocols.
Overall Synthetic Pathway
The complete synthetic route is illustrated below, transforming 1,4-cyclohexanedione into the target acid in six distinct steps.
Caption: Overall synthetic scheme from 1,4-cyclohexanedione.
Experimental Protocols & Methodologies
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Monoketalization)
-
Principle and Mechanistic Insight: This step selectively protects one of the two carbonyl groups of 1,4-cyclohexanedione. By using a slight excess of the starting dione relative to ethylene glycol, the formation of the diketal is minimized. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.
-
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 1,4-cyclohexanedione (25.0 g, 223 mmol), ethylene glycol (12.4 mL, 223 mmol), p-toluenesulfonic acid monohydrate (p-TsOH, 0.42 g, 2.2 mmol), and toluene (250 mL).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until the theoretical amount of water (~4.0 mL) has been collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a minimal amount of cold hexane to yield a white solid.
-
-
Quantitative Data Summary:
Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Eq. 1,4-Cyclohexanedione 112.13 25.0 g 223 1.0 Ethylene glycol 62.07 12.4 mL 223 1.0 p-TsOH·H₂O 190.22 0.42 g 2.2 0.01 | Product | 156.18 | ~28-32 g | - | ~80-90% Yield |
Step 2: Synthesis of 8-Hydroxy-8-methyl-1,4-dioxaspiro[4.5]decane (Grignard Reaction)
-
Principle and Mechanistic Insight: The Grignard reagent (CH₃MgBr) acts as a potent nucleophile, attacking the electrophilic carbon of the remaining ketone. This step requires strictly anhydrous conditions, as Grignard reagents react violently with water. The reaction is quenched with a saturated ammonium chloride solution to neutralize the magnesium alkoxide intermediate without hydrolyzing the ketal protecting group.
-
Protocol:
-
Set up a flame-dried 500 mL three-necked flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (20.0 g, 128 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 51.2 mL, 154 mmol) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, typically as a colorless oil or low-melting solid.
-
-
Quantitative Data Summary:
Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Eq. 1,4-Dioxaspiro[4.5]decan-8-one 156.18 20.0 g 128 1.0 Methylmagnesium bromide (solution) 51.2 mL 154 1.2 | Product | 172.21 | ~20-21 g | - | ~90-95% Yield |
Step 3: Synthesis of 4-Hydroxy-4-methylcyclohexanone (Deprotection)
-
Principle and Mechanistic Insight: The ketal is a protecting group that is stable to basic and nucleophilic conditions (like the Grignard reaction) but is readily removed under aqueous acidic conditions. The acid catalyzes the hydrolysis of the ketal back to the ketone and ethylene glycol.
-
Protocol:
-
Dissolve the crude 8-hydroxy-8-methyl-1,4-dioxaspiro[4.5]decane (~20.0 g, ~116 mmol) in a mixture of acetone (150 mL) and 3 M hydrochloric acid (75 mL).
-
Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralize the mixture by carefully adding solid sodium bicarbonate until effervescence ceases.
-
Remove the majority of the acetone via rotary evaporation.
-
Extract the remaining aqueous solution with ethyl acetate (4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
-
Quantitative Data Summary:
Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Eq. 8-Hydroxy-8-methyl... 172.21 ~20.0 g ~116 1.0 Hydrochloric Acid (3 M) - 75 mL - Excess | Product | 128.17 | ~12-14 g | - | ~80-90% Yield |
Step 4: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexylidene)acetate (HWE Reaction)
-
Principle and Mechanistic Insight: The Horner-Wadsworth-Emmons reaction involves the nucleophilic attack of a stabilized phosphonate ylide on the ketone. The ylide is generated in situ by deprotonating triethyl phosphonoacetate with a strong base like sodium hydride (NaH). This reaction reliably forms a carbon-carbon double bond. Its water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine oxide from a standard Wittig reaction.[4]
-
Protocol:
-
Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 5.5 g, 138 mmol) in 150 mL of anhydrous THF in a three-necked flask.
-
Cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate (27.3 mL, 138 mmol) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Re-cool the ylide solution to 0 °C and add a solution of 4-hydroxy-4-methylcyclohexanone (14.8 g, 115 mmol) in 50 mL of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water (50 mL).
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting oil by silica gel chromatography (hexane:ethyl acetate gradient) to yield the α,β-unsaturated ester.
-
-
Quantitative Data Summary:
Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Eq. 4-Hydroxy-4-methylcyclohexanone 128.17 14.8 g 115 1.0 Sodium Hydride (60%) 40.00 5.5 g 138 1.2 Triethyl phosphonoacetate 224.16 27.3 mL 138 1.2 | Product | 198.25 | ~18-20 g | - | ~80-85% Yield |
Step 5: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate (Hydrogenation)
-
Principle and Mechanistic Insight: The exocyclic carbon-carbon double bond is reduced to a single bond using catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for this transformation, which proceeds via syn-addition of hydrogen across the double bond.
-
Protocol:
-
Dissolve ethyl 2-(4-hydroxy-4-methylcyclohexylidene)acetate (18.0 g, 90.8 mmol) in ethanol (200 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on carbon (Pd/C, ~0.9 g, 5 mol% Pd) to the solution.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or using a hydrogen-filled balloon) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the saturated ester, which is often pure enough for the next step.
-
-
Quantitative Data Summary:
Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Eq. Ethyl 2-(4-hydroxy-4-...)acetate 198.25 18.0 g 90.8 1.0 10% Pd/C - ~0.9 g - Catalyst | Product | 200.27 | ~17.5 g | - | ~96% Yield |
Step 6: Synthesis of this compound (Saponification)
-
Principle and Mechanistic Insight: The final step is the base-mediated hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
-
Protocol:
-
Dissolve ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate (17.5 g, 87.4 mmol) in a mixture of ethanol (100 mL) and water (100 mL).
-
Add sodium hydroxide (NaOH, 7.0 g, 175 mmol) and heat the mixture to reflux for 2 hours.
-
Cool the solution to room temperature and remove the ethanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding concentrated HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., water or ethyl acetate/hexane) to obtain the pure final product.
-
-
Quantitative Data Summary:
Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Eq. Ethyl 2-(4-hydroxy-4-...)acetate 200.27 17.5 g 87.4 1.0 Sodium Hydroxide 40.00 7.0 g 175 2.0 | Product | 172.21 | ~13.5 g | - | ~90% Yield |
Workflow and Data Visualization
Grignard Reaction Workflow
The workflow for the critical Grignard reaction step is outlined below, emphasizing the need for an inert and anhydrous environment.
Caption: Experimental workflow for the Grignard reaction.
Safety and Handling
-
Grignard Reagents (CH₃MgBr): Highly flammable and corrosive. Reacts violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar).
-
Sodium Hydride (NaH): Flammable solid that is highly reactive with water, releasing flammable hydrogen gas. Must be handled in an inert atmosphere and away from moisture. The mineral oil dispersion reduces its pyrophoric nature but requires careful handling.
-
Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Gas (H₂): Extremely flammable. Hydrogenation should be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate high-pressure equipment.
Conclusion
This application note has successfully detailed a robust and high-yielding synthetic route to this compound. By starting with 1,4-cyclohexanedione, this protocol effectively navigates the challenges of regioselectivity. The procedures outlined are based on well-established and reliable organic transformations, making this synthesis accessible to researchers with a foundational skill set in synthetic chemistry. The final product serves as a key intermediate for the development of novel therapeutics and other advanced materials.
References
-
Bryans, J. S., et al. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-34.
-
BenchChem. (2025). Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate via Reformatsky Reaction. BenchChem Application Notes.
-
Al-Mudhaffar, H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate.
-
Chen, C. Y., et al. (2012). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. PubMed.
-
Filo. (n.d.). What is the product of the following reaction? Cyclohexanone reacting with CH3MgBr.
-
Google Patents. (2008). US20080103334A1 - Process For Synthesis Of Gabapentin.
-
Chemistry Steps. (n.d.). Alkenes to Carboxylic Acids.
-
O'Donnell, M. J. (2011). The Reformatsky Reaction. Semantic Scholar.
-
Filo. (n.d.). Consider the following reaction: Cyclohexanone reacts with CH3MgBr followed by H2O.
-
Google Patents. (n.d.). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
-
NROChemistry. (n.d.). Reformatsky Reaction.
-
PubChem. (n.d.). This compound.
-
OpenStax. (2023). Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
-
Wikipedia. (n.d.). Wittig reaction.
-
Wikipedia. (n.d.). Reformatsky reaction.
-
Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II.
-
ChemicalBook. (n.d.). 4-HYDROXYCYCLOHEXANONE synthesis.
Sources
- 1. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the product of the following reaction? Cyclohexanone reacting wi.. [askfilo.com]
- 4. Wittig Reaction [organic-chemistry.org]
Application Note & Protocols: High-Purity Isolation of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust methodologies for the purification of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for downstream applications, this document provides a multi-faceted approach, encompassing liquid-liquid extraction, preparative chromatography, and recrystallization. Each technique is presented with a deep dive into the underlying chemical principles, empowering the researcher to not only execute the protocols but also to adapt them to varying scales and impurity profiles. The protocols herein are designed as self-validating systems, ensuring reproducibility and high-quality outcomes.
Introduction: The Significance of Purity
This compound is a bifunctional molecule featuring a carboxylic acid and a tertiary alcohol on a cyclohexane scaffold. This unique structure makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a polar hydroxyl group and a carboxylic acid moiety imparts specific solubility characteristics that can be leveraged for purification. However, these functional groups also present challenges, such as the potential for esterification or dehydration under harsh conditions. Therefore, achieving high purity (typically >99%) is paramount to ensure the integrity of subsequent synthetic steps and the final API. This guide provides the technical framework to achieve this goal.
Physicochemical Properties & Purification Strategy
Before delving into specific protocols, a foundational understanding of the molecule's properties is crucial for selecting and optimizing a purification strategy.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C9H16O3 | - |
| Molecular Weight | 172.22 g/mol | Influences chromatographic behavior and diffusion rates. |
| Appearance | White to off-white solid | Visual indicator of purity. |
| Key Functional Groups | Carboxylic Acid (pKa ~4-5), Tertiary Alcohol | Enables acid-base extractions and provides sites for hydrogen bonding, which is critical for crystallization. |
| Polarity | Polar | Soluble in polar organic solvents and aqueous bases. Low solubility in nonpolar organic solvents. |
Our multi-step purification strategy is designed to systematically remove impurities based on these properties. The general workflow is as follows:
Caption: General purification workflow for this compound.
Protocol I: Liquid-Liquid Extraction (Acid-Base)
Principle: This technique exploits the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the carboxylic acid is deprotonated to its carboxylate salt. This salt is highly soluble in the aqueous phase, while non-acidic organic impurities remain in the organic layer. Subsequent acidification of the aqueous layer regenerates the neutral carboxylic acid, which can then be extracted back into an organic solvent.[1]
Expert Insights: The choice of base is critical. A mild base like sodium bicarbonate is often sufficient and is preferred as it is less likely to cause side reactions compared to stronger bases like sodium hydroxide.[2] The number of extractions will determine the yield; typically, three extractions are sufficient for good recovery.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Basification & Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check) will contain the sodium salt of the target compound.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to maximize recovery. Combine all aqueous extracts.
-
-
Back-Extraction (Optional): To remove any basic impurities that may have been co-extracted, wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.
-
Acidification & Re-extraction:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a 1-2 M solution of hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2. The target compound will precipitate out as a white solid.
-
Add a fresh portion of the organic solvent (e.g., ethyl acetate) to the separatory funnel.
-
Shake vigorously to re-dissolve the precipitated acid into the organic layer.
-
Separate the layers and collect the organic phase.
-
Extract the aqueous layer two more times with the organic solvent. Combine all organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield the purified, albeit likely still crude, solid.
-
Caption: Workflow for acid-base liquid-liquid extraction.
Protocol II: Preparative Chromatography
Principle: For instances where impurities have similar acidity to the target compound, chromatography offers a higher degree of separation. Both normal-phase and reversed-phase chromatography can be employed. Given the polar nature of the molecule, reversed-phase chromatography is often a good choice.[3]
Expert Insights:
-
Normal-Phase (Silica Gel): Carboxylic acids can exhibit tailing on silica gel due to strong interactions with the acidic silanol groups. To mitigate this, a small amount of acetic or formic acid is often added to the mobile phase.[2] A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Reversed-Phase (C18): This is often the preferred method for polar compounds.[3] A typical mobile phase is a gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid remains protonated and interacts well with the stationary phase.[3]
Step-by-Step Protocol (Reversed-Phase C18):
-
Column Selection: Choose a C18 reversed-phase column with appropriate dimensions for the amount of material to be purified.
-
Mobile Phase Preparation:
-
Solvent A: Deionized water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Degas both solvents prior to use.
-
-
Sample Preparation: Dissolve the material from the extraction step in a minimal amount of the mobile phase (or a compatible solvent like methanol). Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
Chromatography Conditions:
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for several column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run a linear gradient to increase the concentration of Solvent B. A shallow gradient is often best for separating closely eluting impurities. A typical gradient might be from 5% B to 95% B over 30-40 minutes.
-
Detection: Monitor the elution using a UV detector, typically at a wavelength around 210-220 nm where the carboxylic acid chromophore absorbs.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the collected fractions by a suitable method (e.g., TLC, LC-MS) to confirm purity. Pool the pure fractions.
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator. Note that removing water can be time-consuming; lyophilization (freeze-drying) is an effective alternative if available.
Protocol III: Recrystallization
Principle: Recrystallization is the gold standard for the final purification of solid compounds.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and upon cooling, the solution becomes supersaturated, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor.[5]
Expert Insights: The key to successful recrystallization is selecting the right solvent or solvent system.[5][6] The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, its polarity suggests that polar solvents or mixtures of polar and non-polar solvents will be effective.[4][5]
Solvent Screening:
| Solvent/System | Observation & Rationale | Suitability |
| Water | The compound is likely to have some solubility due to the polar groups. Water is an excellent solvent for polar compounds.[7] | Good Candidate |
| Ethyl Acetate/Hexane | A common and effective mixed solvent system. The compound should be soluble in hot ethyl acetate and insoluble in hexane.[7] | Excellent Candidate |
| Acetone | A good general-purpose solvent for relatively polar compounds.[4] | Good Candidate |
| Toluene | Generally better for aromatic compounds, may not be ideal here.[4] | Poor Candidate |
Step-by-Step Protocol (Ethyl Acetate/Hexane):
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid. Use a steam bath or heating mantle and add the solvent in small portions.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, slowly add hexane (the anti-solvent) dropwise until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling & Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
-
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and purity (e.g., by HPLC, NMR) of the recrystallized product. A sharp melting point is a good indicator of high purity.
References
-
Mechanisms of Extraction of Organic Acids by means of Molecular Extractants and Ionic Liquids. ResearchGate. Available at: [Link]
- Process for the extraction of organic acids from aqueous solution. Google Patents.
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]
- Purification of organic acids using anion exchange chromatography. Google Patents.
-
Experiment 2: Recrystallization. University of Missouri–St. Louis. Available at: [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. Available at: [Link]
-
Removal of low molecular organic acids from aqueous solutions with reactive extraction. ResearchGate. Available at: [Link]
- Process for the purification of carboxylic acids. Google Patents.
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]
-
Process for the extraction of organic acids from aqueous solution. European Patent Office. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
How to separate ester from carboxylic acid by using chromatography? ResearchGate. Available at: [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]
-
Common Solvents for Crystallization. Unknown Source. Available at: [Link]
-
Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. Semantic Scholar. Available at: [Link]
-
Crystallization. University of California, Irvine. Available at: [Link]
Sources
Application Notes & Protocols: Strategic Use of 2-(4-Hydroxy-4-methylcyclohexyl)acetic Acid in Solid-Phase Synthesis
Abstract
Solid-Phase Organic Synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid assembly of complex molecular libraries.[1][2] The strategic incorporation of unique, non-peptidic scaffolds is crucial for expanding the chemical diversity of these libraries. This document provides a comprehensive guide to the application of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid, a bifunctional building block, in solid-phase synthesis. We will explore the critical considerations for its use, including orthogonal protection strategies, resin selection, immobilization, and cleavage. Detailed, field-tested protocols are provided to guide researchers in leveraging this scaffold for the synthesis of novel compounds.
Introduction: The Rationale for a Cyclohexyl Scaffold
This compound is a valuable building block for solid-phase synthesis due to its distinct structural features. It possesses two key functional groups: a carboxylic acid and a tertiary alcohol.
-
Carboxylic Acid: This serves as the primary attachment point to a solid support or as a reactive site for coupling reactions.[3][4]
-
Tertiary Hydroxyl Group: This provides a secondary point for diversification or can be used to influence the molecule's physicochemical properties, such as solubility and conformational rigidity.
The saturated cyclohexyl ring provides a conformationally constrained, non-aromatic scaffold, which is a desirable feature in medicinal chemistry for exploring new regions of chemical space and improving metabolic stability compared to planar aromatic systems.
The primary challenge and strategic consideration for using this molecule lies in the differential reactivity of its two functional groups. An effective synthesis requires an orthogonal protection strategy , where one functional group can be selectively protected or deprotected without affecting the other or the linkage to the solid support.[5][6]
Core Principles: An Orthogonal Synthetic Strategy
Successful solid-phase synthesis with this compound hinges on a well-designed orthogonal protection and cleavage scheme. The tertiary alcohol must be masked with a protecting group that is stable throughout the synthesis but can be removed under conditions that do not prematurely cleave the molecule from the resin.
Protecting Group Selection for the Tertiary Alcohol
The tertiary nature of the hydroxyl group influences the choice of protecting group. A common and effective choice is the tert-butyl (tBu) ether .
-
Causality: The tBu group is highly stable under both the basic conditions used for Fmoc-deprotection and the mildly acidic conditions that can be used for cleavage from hyper-acid-sensitive resins.[7] It requires a strong acid, such as high concentrations of trifluoroacetic acid (TFA), for removal.[7] This chemical stability makes it an ideal "permanent" side-chain protecting group in many SPOS workflows.[4]
Solid Support (Resin) Selection
The choice of resin is dictated by the desired C-terminal functionality and the overall synthetic strategy. For immobilizing a carboxylic acid and later cleaving it to regenerate the acid, 2-Chlorotrityl chloride (2-CTC) resin is highly recommended.[1][8]
-
Causality: 2-CTC resin forms a highly acid-labile ester linkage with the carboxylic acid.[9] This allows the final compound to be cleaved from the support under very mild acidic conditions (e.g., a solution of 1-5% TFA or trifluoroethanol (TFE) in dichloromethane (DCM)).[8][10] This mild cleavage preserves the tBu protecting group on the hydroxyl, allowing for further manipulation in solution if desired, or for a final, global deprotection step with strong acid.
The overall workflow is visualized below.
Caption: Overall workflow for solid-phase synthesis.
Experimental Protocols
These protocols are designed for a standard laboratory setting. All manipulations of the resin should be performed in a dedicated solid-phase synthesis vessel with a sintered glass frit for easy filtration and washing.
Protocol 1: Protection of Tertiary Alcohol (Solution Phase)
Objective: To protect the hydroxyl group of this compound as a tert-butyl ether prior to solid-phase immobilization.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 172.22 | 5.0 | 1.0 | 861 mg |
| Isobutylene | 56.11 | - | Excess | ~10 mL (condensed) |
| Dichloromethane (DCM), anhydrous | - | - | - | 25 mL |
| Sulfuric Acid, concentrated | 98.08 | - | Catalytic | ~50 µL |
Methodology:
-
Dissolve this compound in 25 mL of anhydrous DCM in a thick-walled, sealable pressure vessel.
-
Cool the vessel to -78°C in a dry ice/acetone bath.
-
Carefully condense approximately 10 mL of isobutylene gas into the vessel.
-
Add a catalytic amount of concentrated sulfuric acid (~50 µL).
-
Seal the vessel tightly and allow it to warm to room temperature behind a blast shield. Stir for 24-48 hours.
-
Cool the vessel back to -78°C before carefully opening it to release excess pressure.
-
Allow the excess isobutylene to evaporate in a fume hood.
-
Dilute the reaction mixture with 50 mL of DCM and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected product, 2-(4-(tert-butoxy)-4-methylcyclohexyl)acetic acid .
-
Confirm product formation via ¹H NMR and mass spectrometry before proceeding.
Protocol 2: Immobilization on 2-Chlorotrityl Chloride Resin
Objective: To covalently attach the protected building block to the solid support.
| Reagent | Loading | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Chlorotrityl chloride resin | 1.2 mmol/g | 0.5 | 1.0 | 417 mg |
| Protected Acetic Acid | 228.33 | 1.0 | 2.0 | 228 mg |
| DIPEA | 129.24 | 2.0 | 4.0 | 348 µL |
| DCM, anhydrous | - | - | - | 10 mL |
Methodology:
-
Place 417 mg of 2-CTC resin in a synthesis vessel.
-
Swell the resin in 10 mL of anhydrous DCM for 30 minutes with gentle agitation (vortex or nitrogen bubbling).[1]
-
Drain the DCM from the swollen resin.
-
In a separate flask, dissolve 228 mg of the protected acetic acid in 8 mL of anhydrous DCM. Add 348 µL of N,N-Diisopropylethylamine (DIPEA).
-
Expert Insight: DIPEA is a bulky, non-nucleophilic base used to activate the resin and neutralize the HCl generated during the reaction without competing as a nucleophile.[9]
-
-
Add the solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
To cap any remaining reactive trityl chloride sites, add 1 mL of methanol and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin extensively as follows:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
Methanol (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Dry the resin under high vacuum. The loading can be determined gravimetrically or by back-titration after cleaving a small sample.
Protocol 3: Example Elongation - Amide Bond Formation
Objective: To demonstrate the use of the immobilized scaffold by coupling an amino acid.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Loaded Resin (from Protocol 2) | - | 0.5 | 1.0 | ~550 mg |
| Fmoc-Alanine (Fmoc-Ala-OH) | 311.3 | 1.5 | 3.0 | 467 mg |
| HATU | 380.2 | 1.45 | 2.9 | 551 mg |
| DIPEA | 129.24 | 3.0 | 6.0 | 522 µL |
| DMF, anhydrous | - | - | - | 10 mL |
Methodology:
-
Note: This protocol assumes the next step is coupling to a free amine. Since our scaffold has no free amine, this step demonstrates how to couple to our immobilized carboxylic acid if it were first converted to an amine, or more relevantly, how one might couple another molecule to a different functional group on a more complex scaffold. For the sake of a valid protocol, we will assume a hypothetical free amine is present on the resin for coupling.
-
Swell the resin in 10 mL of anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.
-
In a separate vial, pre-activate the amino acid: Dissolve 467 mg of Fmoc-Ala-OH and 551 mg of HATU in 5 mL of DMF. Add 522 µL of DIPEA. Allow this activation mixture to stand for 5 minutes.
-
Drain the DMF from the resin and add the pre-activated amino acid solution.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the reaction for completion using a Kaiser test (to confirm the absence of free primary amines).
-
Drain the reaction solution and wash the resin:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
The resin is now ready for the next step (e.g., Fmoc deprotection).
Protocol 4: Cleavage and Final Deprotection
Objective: To release the synthesized molecule from the solid support and remove the hydroxyl protecting group.
Caption: Orthogonal cleavage and deprotection strategy.
Methodology:
Part A: Cleavage from 2-CTC Resin
-
Place the dry, final peptidyl-resin in a synthesis vessel.
-
Prepare a cleavage cocktail of 2% TFA in DCM. Use 10 mL per 0.5 mmol of resin.
-
Add the cocktail to the resin and agitate gently for 1 hour.[10]
-
Drain the solution into a round-bottom flask containing a small amount of pyridine to neutralize the acid.
-
Repeat the cleavage step two more times with fresh cocktail.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
Part B: tBu Group Deprotection
-
Prepare a deprotection cocktail: 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIPS).
-
Expert Insight: Water acts as a scavenger for the released tert-butyl cations, and TIPS scavenges other potential reactive species, preventing side reactions.
-
-
Dissolve the crude product from Part A in 5-10 mL of the deprotection cocktail.
-
Stir at room temperature for 2-3 hours.
-
Concentrate the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge or filter to collect the solid, wash with more cold ether, and dry under vacuum.
-
Purify the final product using reverse-phase HPLC.
Conclusion
This compound serves as a versatile scaffold for solid-phase organic synthesis. By employing a robust orthogonal strategy, centered on the use of a tBu ether protecting group for the tertiary alcohol and a hyper-acid-labile 2-CTC resin, researchers can successfully immobilize, elaborate, and cleave novel molecules incorporating this building block. The protocols detailed herein provide a validated framework for the application of this scaffold in the generation of diverse chemical libraries for drug discovery and beyond.
References
-
Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
-
Mortensen, M. S., & Meldal, M. (2007). Solid-Phase Synthesis of Carboxylic and Oxamic Acids via OsO4/NaIO4/HMTA-Mediated Oxidative Cleavage of Acetylenic Peptides. Organic Letters, 9(22), 4579–4582. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Greenberg, M. M. (1993). Photochemical cleavage of oligonucleotides from solid phase supports. Journal of the American Chemical Society, 115(1), 375-376. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Das, B., et al. (2009). Protic Acid Immobilized on Solid Support as an Extremely Efficient Recyclable Catalyst System for a Direct and Atom Economical Esterification of Carboxylic Acids with Alcohols. The Journal of Organic Chemistry, 74(15), 5629–5633. Retrieved from [Link]
-
Miskolczy, Z., et al. (2012). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 17(12), 14356-14375. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
-
Chen, W., et al. (2018). Immobilization of carboxylic acid groups on polymeric substrates by plasma-enhanced chemical vapor or atmospheric pressure plasma deposition of acetic acid. Thin Solid Films, 666, 54-60. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science, 16(1), 10-14. Retrieved from [Link]
-
Pocket Dentistry. (2017). Immobilization of specific proteins to titanium surface using self-assembled monolayer technique. Retrieved from [Link]
-
Kwiatkowski, M., et al. (1996). Synthesis of full-length oligonucleotides: cleavage of apurinic molecules on a novel support. Nucleic Acids Research, 24(23), 4632–4638. Retrieved from [Link]
-
Briggman, K. A., et al. (2013). Immobilization of proteins on carboxylic acid functionalized nanopatterns. Analytical and Bioanalytical Chemistry, 405(1), 227-235. Retrieved from [Link]
-
Gao, H., et al. (2004). Chemical Cleavage Reactions of DNA on Solid Support: Application in Mutation Detection. Clinical Chemistry, 50(11), 2059-2066. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(21), 13325. Retrieved from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. bachem.com [bachem.com]
Application Notes and Protocols: Employing 2-(4-Hydroxy-4-methylcyclohexyl)acetic Acid as a Novel Rigid Linker in PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's native ubiquitin-proteasome system to selectively eradicate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand to engage a protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success. It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[1][2]
The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and an E3 ligase, is the cornerstone of PROTAC-mediated protein degradation.[2] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase within this complex.[2] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation of the target protein.[2]
Linkers are broadly classified as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) or rigid.[2] While flexible linkers are synthetically tractable and allow for multiple binding orientations, they can incur an entropic penalty upon binding.[2] Rigid linkers, incorporating structures like cycloalkanes or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty and potentially improving potency and selectivity.[2][3]
This application note introduces 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid as a novel, rigid linker for PROTAC development. We will explore the rationale for its use, provide detailed protocols for its incorporation into a PROTAC scaffold, and outline a comprehensive workflow for evaluating the efficacy of the resulting degrader.
The Case for a Cyclohexyl-Based Rigid Linker
The structure of this compound presents several advantageous features for a PROTAC linker:
-
Conformational Rigidity: The cyclohexane ring introduces a degree of rigidity that can constrain the conformational flexibility of the PROTAC.[3] This pre-organization can facilitate a more favorable orientation for ternary complex formation, potentially leading to enhanced degradation efficiency.[2][4]
-
Improved Physicochemical Properties: The incorporation of a cycloalkane moiety can modulate the lipophilicity and solubility of the PROTAC, which are critical for cell permeability and overall drug-like properties.[5] The hydroxyl and carboxylic acid groups also provide handles for improving aqueous solubility.
-
Dual Functionality for Synthesis: The molecule possesses two distinct functional groups—a carboxylic acid and a tertiary alcohol. This allows for versatile and directional conjugation to the POI and E3 ligase ligands through stable amide, ester, or ether linkages.
-
Vectorial Diversity: The stereochemistry of the cyclohexyl ring and the placement of the functional groups provide defined exit vectors for the attached ligands, which is a critical parameter in optimizing ternary complex geometry.
Below is a diagram illustrating the fundamental mechanism of a PROTAC molecule.
Caption: PROTAC Mechanism of Action.
Part 1: Synthesis of a PROTAC Incorporating the Cyclohexyl Linker
This section provides a generalized protocol for the synthesis of a PROTAC using this compound as the linker. This protocol assumes a convergent synthesis strategy where the linker is first attached to either the POI ligand or the E3 ligase ligand, followed by conjugation to the second ligand.
Materials and Reagents
-
This compound
-
POI ligand with a suitable functional group (e.g., amine, alcohol)
-
E3 ligase ligand with a suitable functional group (e.g., amine, alcohol)
-
Amide coupling reagents: HATU, HOBt, EDC
-
Bases: DIPEA, NMM
-
Solvents: DMF, DMSO, DCM (anhydrous)
-
Reagents for esterification or etherification (if applicable): DCC, DMAP, Mitsunobu reagents (DEAD, PPh3)
-
Purification supplies: Silica gel for column chromatography, HPLC system
General Synthetic Workflow
The following diagram outlines a typical workflow for synthesizing a PROTAC using the specified linker.
Caption: General PROTAC Synthesis Workflow.
Protocol 1: Amide Bond Formation via the Carboxylic Acid Moiety
This protocol describes the conjugation of the linker's carboxylic acid to an amine-functionalized ligand (Ligand-NH2).
-
Dissolve Reagents: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and the amine-containing ligand (Ligand-NH2, 1.0 eq) in anhydrous DMF.
-
Add Coupling Agents: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting intermediate (Ligand-NH-Linker-OH) by flash column chromatography on silica gel.
Protocol 2: Esterification or Etherification via the Hydroxyl Moiety
The purified intermediate from Protocol 1.3 can then be conjugated to the second ligand (Ligand 2) through its hydroxyl group.
-
For Esterification (to a carboxylic acid on Ligand 2):
-
Dissolve the intermediate (Ligand-NH-Linker-OH, 1.0 eq) and the carboxylic acid-containing Ligand 2 (1.1 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Filter the reaction mixture to remove the DCU byproduct. Concentrate the filtrate and purify by HPLC to obtain the final PROTAC.
-
-
For Etherification (to a hydroxyl on Ligand 2 via Mitsunobu reaction):
-
Dissolve the intermediate (Ligand-NH-Linker-OH, 1.0 eq), the hydroxyl-containing Ligand 2 (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C and add DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture and purify by HPLC to obtain the final PROTAC.
-
Note: The choice of synthetic route and specific reagents may need to be optimized based on the specific properties of the POI and E3 ligase ligands.[6][7][8] Amide bonds are generally preferred for their stability.[9] Ester linkages can be susceptible to hydrolysis by cellular esterases.[10]
Part 2: Evaluation of the Novel PROTAC
A systematic evaluation is required to determine the efficacy of the newly synthesized PROTAC. This involves quantifying target protein degradation, assessing cellular toxicity, and ideally, characterizing the formation of the ternary complex.
Protocol 3: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blotting
This protocol is the standard method for quantifying the potency (DC50) and efficacy (Dmax) of a PROTAC.[11]
-
Cell Culture and Treatment:
-
Plate the target cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and a digital imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[11][12]
-
| Parameter | Definition | Significance |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Measures the potency of the degrader. A lower DC50 indicates higher potency. |
| Dmax | The maximum percentage of target protein degradation achieved. | Measures the efficacy of the degrader. A higher Dmax indicates greater efficacy. |
Protocol 4: Cell Viability Assay (MTS Assay)
It is crucial to assess whether the observed protein degradation leads to a desired cytotoxic effect (in the case of cancer targets) or if the PROTAC itself is non-specifically toxic.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (same concentration range as in the Western blot experiment) for a desired period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the PROTAC concentration to determine the IC50 value.
Advanced Characterization: Ternary Complex Formation
Directly assessing the formation of the POI-PROTAC-E3 ligase ternary complex can provide invaluable mechanistic insight. While technically demanding, these assays can validate the PROTAC's mode of action.
-
Surface Plasmon Resonance (SPR): SPR can measure the kinetics (on- and off-rates) of ternary complex formation in real-time using purified proteins.[14][15][] This can help quantify the cooperativity of the complex.
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the POI and the E3 ligase induced by the PROTAC.[14][15] This provides a more physiologically relevant measure of complex formation.
The following diagram illustrates the workflow for evaluating a newly synthesized PROTAC.
Caption: Workflow for PROTAC Evaluation.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, and the exploration of novel linker architectures is essential for advancing this therapeutic modality. This compound offers a compelling scaffold for the development of rigid PROTACs, with the potential to enhance ternary complex stability and improve drug-like properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis and systematic evaluation of PROTACs incorporating this novel linker. By carefully optimizing the synthetic strategy and rigorously assessing the biological activity, researchers can leverage this and other innovative linkers to unlock the full potential of targeted protein degradation.
References
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. eXploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
- Yin, Y., Lv, J., Wang, Y., Wu, J., & Wang, J. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(10), 1859-1866.
- Daniels, D. L., Riching, K. M., & Urh, M. (2020). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2088, 203-219.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. eXploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
- Scott, J. S., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 88(17), 12248-12256.
- Odan, N., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131.
- DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1105-1115.
- Zhang, X., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
- Zhang, T., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(11), 4619-4635.
- Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368.
- Gabizon, R., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(17), 12356-12376.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. eXploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
- Gabizon, R., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv.
- Scott, J. S., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 88(17), 12248-12256.
- Tumey, L. N., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters, 71, 128953.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Testa, A., et al. (2020). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Chemical Science, 11(40), 10977-10984.
- Shcherbina, A., & Shcherbinin, D. S. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(10), 1169-1180.
- Gabizon, R., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv.
- Scott, D. E., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 145(31), 17206-17217.
- Schwalm, M. P., et al. (2023). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules, 28(14), 5406.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. eXploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
- Shcherbina, A., & Shcherbinin, D. S. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(10), 1169-1180.
- Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation.
-
Protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
- Shcherbina, A., & Shcherbinin, D. S. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(10), 1169-1180.
- Li, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 12(7), 3041-3051.
- Gabizon, R., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(17), 12356-12376.
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lifesensors.com [lifesensors.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Application of 2-(4-Hydroxy-4-methylcyclohexyl)acetic Acid in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Rationale for Small Molecules in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in the generation of high-quality lead compounds.[1][2][3] In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD employs libraries of low molecular weight compounds, or "fragments," to probe the binding landscape of a biological target.[1][2][3] The foundational principle of FBDD lies in the understanding that smaller, less complex molecules can explore a wider chemical space and form more efficient, high-quality interactions with a protein target.[2][4] These initial, often weak, binding events are then optimized through structure-guided medicinal chemistry to evolve potent and selective drug candidates.[4][5]
This application note provides a detailed technical guide for the utilization of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid as a novel fragment in FBDD campaigns. We will explore the physicochemical characteristics of this compound that make it an attractive starting point, provide detailed protocols for its screening and validation using contemporary biophysical techniques, and outline a strategic roadmap for its evolution from a fragment hit to a lead compound.
Physicochemical Profile of this compound: A "Rule of Three" Compliant Fragment
The suitability of a molecule as a fragment is often assessed by the "Rule of Three," which provides a set of guidelines for desirable physicochemical properties.[6][7][8][9] These criteria aim to ensure that the fragment possesses favorable characteristics for binding and subsequent optimization.[1][9]
This compound (CAS: 928063-59-6) is a compelling candidate for inclusion in fragment libraries. Its properties, summarized in the table below, align well with the "Rule of Three."
| Property | Value | Source/Method | "Rule of Three" Guideline |
| Molecular Weight | 172.22 g/mol | Alfa Chemistry[10] | < 300 Da |
| cLogP | ~0.8 (estimated) | Estimated based on similar structures | ≤ 3 |
| Hydrogen Bond Donors | 2 | Alfa Chemistry[10] | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | Alfa Chemistry[10] | ≤ 3 |
| Rotatable Bonds | 3 (estimated) | Estimated based on similar structures | ≤ 3 |
The saturated cyclohexyl scaffold provides a three-dimensional character, which is increasingly recognized as a valuable feature in fragment design for exploring complex binding pockets.[7] The presence of a hydroxyl group and a carboxylic acid moiety offers opportunities for directed hydrogen bonding interactions with a target protein, serving as key anchor points for binding.
FBDD Workflow Utilizing this compound
The successful application of any fragment in an FBDD campaign relies on a robust and systematic workflow. The following diagram illustrates a typical workflow, highlighting the key stages from initial screening to lead optimization where "this compound" would be employed.
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | C12H10O5 | CID 5393149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GPCRdb [gpcrdb.org]
- 4. Amino(4-hydroxycyclohexyl)acetic acid | C8H15NO3 | CID 4250253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Methyl 2-(4-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-[(S)-2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-cyclohexyl-acetic acid methyl ester | C18H26N2O4 | CID 44318213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. 2-(4-tert-Butylcyclohexyl)acetic acid | C12H22O2 | CID 4150736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Esterification of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Introduction
2-(4-Hydroxy-4-methylcyclohexyl)acetic acid is a bifunctional organic molecule featuring both a carboxylic acid and a tertiary alcohol. The synthesis of its esters is of significant interest for the development of novel pharmaceuticals, advanced polymers, and specialty chemicals, where the modification of polarity, reactivity, and bioavailability is paramount. However, the molecular architecture presents a distinct synthetic challenge: the tertiary alcohol at the C4 position of the cyclohexyl ring is sterically hindered and highly susceptible to dehydration (elimination) under harsh acidic conditions typically employed in classical esterification methods.
This guide provides an in-depth analysis and detailed protocols for several esterification strategies tailored to this specific substrate. It moves beyond simple procedural lists to explain the mechanistic rationale behind each choice, enabling researchers to select and optimize the most suitable method for their specific application. We will explore methods that mitigate the risk of side reactions, accommodate sterically demanding substrates, and offer pathways under both traditional and green chemistry paradigms.
The Core Challenge: The Tertiary Alcohol
Direct acid-catalyzed esterification, such as the Fischer-Speier method, involves the protonation of the carboxylic acid to render it more electrophilic for attack by the alcohol.[1] However, strong acids can also protonate the tertiary hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which readily undergoes elimination to form an unsaturated byproduct.
Therefore, successful esterification requires methods that either operate under non-acidic conditions or activate the carboxylic acid in a way that does not involve protonating the sensitive tertiary alcohol.
Protocol 1: Steglich Esterification (Recommended Method)
The Steglich esterification is a powerful and mild method for forming esters from sterically hindered and acid-sensitive substrates.[2] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[3][4]
Mechanism Rationale: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to yield the final product, regenerating the DMAP catalyst. This pathway avoids acidic conditions entirely, preserving the tertiary alcohol.[2]
// Nodes RCOOH [label="Carboxylic Acid\n(Substrate)", fillcolor="#FFFFFF", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#FFFFFF", fontcolor="#202124"]; Acylisourea [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="DMAP\n(Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylpyridinium [label="N-Acylpyridinium Salt\n(Active Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; ROH [label="Alcohol\n(R'-OH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ester [label="Product Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="Dicyclohexylurea (DCU)\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RCOOH -> Acylisourea; DCC -> Acylisourea; Acylisourea -> Acylpyridinium [label="+ DMAP"]; DMAP -> Acylpyridinium [style=invis]; Acylpyridinium -> Ester [label="+ R'-OH\n- DMAP"]; ROH -> Ester; Acylisourea -> DCU [label="+ H₂O (from reaction)"];
// Layout {rank=same; RCOOH; DCC;} {rank=same; Acylpyridinium; ROH;} {rank=same; Ester; DCU;} } .dot Caption: Simplified workflow of the Steglich Esterification mechanism.
Detailed Step-by-Step Protocol:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired alcohol (1.1-1.5 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize potential side reactions.
-
Coupling Agent Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup - DCU Removal: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution (to remove residual DMAP), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is another excellent method for esterification under mild, neutral conditions.[5] It is particularly known for achieving a formal S_N2 reaction at the alcohol's stereocenter, leading to an inversion of configuration.[6] While the tertiary alcohol in our substrate is achiral, the underlying mechanism makes this reaction suitable. The reaction activates the alcohol, rather than the carboxylic acid, by converting the hydroxyl group into a good leaving group in situ.[7][8]
Mechanism Rationale: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) form a betaine intermediate. This intermediate deprotonates the carboxylic acid. The alcohol then reacts with the phosphonium species, and the resulting oxyphosphonium salt is displaced by the carboxylate anion in an S_N2 fashion.[6] The high thermodynamic driving force is the formation of the very stable triphenylphosphine oxide (TPPO) and the hydrazine byproduct.
Detailed Step-by-Step Protocol:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 eq), the desired primary or secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. The order of addition can be critical; pre-mixing the acid, alcohol, and phosphine is a common starting point.[5]
-
Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirring solution. A color change (e.g., to a pale yellow or orange) and slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed (typically 2-16 hours).
-
Concentration: Once complete, remove the THF under reduced pressure.
-
Purification: The primary challenge in Mitsunobu workups is the removal of triphenylphosphine oxide (TPPO) and the hydrazine byproduct.
-
Precipitation: The crude residue can be dissolved in a minimal amount of a polar solvent and then triturated with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate out the TPPO.
-
Chromatography: Direct purification by flash column chromatography is the most common and effective method to separate the desired ester from the byproducts.
-
Protocol 3: Enzymatic Esterification
For a green and highly selective approach, enzymatic catalysis using lipases is an excellent alternative. Lipases function efficiently under mild conditions (temperature and pH) and can prevent side reactions common with chemical methods.[9] The reaction is an equilibrium process, so removal of the water byproduct is essential to drive the reaction towards the ester product.[10][11]
Detailed Step-by-Step Protocol:
-
Preparation: To a flask, add this compound (1.0 eq), the desired alcohol (1.5-3.0 eq), and an organic solvent such as heptane or toluene (or run solvent-free if the reactants are liquid).
-
Enzyme and Dehydrating Agent: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica Lipase B), typically 5-10% by weight of the total substrates. Add activated molecular sieves (3Å or 4Å) to sequester the water produced during the reaction.
-
Reaction: Heat the mixture with stirring to a moderate temperature (typically 40-60 °C).
-
Monitoring: Monitor the formation of the ester over time using GC-MS or ¹H NMR analysis of small aliquots. Enzymatic reactions can take 24-72 hours to reach high conversion.
-
Workup: Once equilibrium is reached, simply filter off the immobilized enzyme (which can often be washed and reused) and the molecular sieves.
-
Purification: Wash the filtrate with saturated NaHCO₃ to remove any unreacted acid. Dry the organic layer and concentrate under reduced pressure. Further purification by chromatography may be performed if necessary.
Summary and Method Comparison
| Method | Key Reagents | Conditions | Advantages | Challenges & Considerations |
| Steglich Esterification | DCC (or EDC), DMAP | 0 °C to RT, Neutral pH | Mild conditions, excellent for hindered/sensitive substrates, high yields.[12] | DCC is a sensitizer; byproduct (DCU) must be removed by filtration. |
| Mitsunobu Reaction | PPh₃, DEAD (or DIAD) | 0 °C to RT, Neutral pH | Very mild, reliable, activates the alcohol.[13] | Byproducts (TPPO, hydrazine) can complicate purification; reagents are costly. |
| Enzymatic Esterification | Immobilized Lipase | 40-60 °C, Neutral | Environmentally friendly, high selectivity, avoids side reactions, reusable catalyst.[11] | Slower reaction times, requires water removal, substrate scope depends on the enzyme. |
| Fischer Esterification | Strong Acid Catalyst (H₂SO₄, TsOH) | Reflux Temperature | Inexpensive reagents, simple procedure.[14] | Not Recommended. High risk of elimination of the tertiary alcohol.[15][16] |
References
-
Fiveable. Steglich Esterification Definition. Available at: [Link]
-
Chemistry Steps. Fischer Esterification. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
Dembinski, R. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. 2004, 104 (5), pp 2425–2472. Available at: [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Molecules. 2020, 25(8), 1957. Available at: [Link]
-
Taylor & Francis. Fischer esterification – Knowledge and References. Available at: [Link]
-
Chemistry LibreTexts. Fischer Esterification. Available at: [Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
Jordan, A., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 2021, 23(17), pp 6405-6413. Available at: [Link]
-
ResearchGate. Steglich Esterification? Available at: [Link]
-
ResearchGate. Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125 | Request PDF. Available at: [Link]
-
PubMed. Enzymatic esterification in aqueous miniemulsions. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
YouTube. Esterification--Making Esters from Carboxylic Acids. Available at: [Link]
-
MDPI. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]
- Google Patents. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts.
-
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]
-
PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. Available at: [Link]
-
MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]
- Google Patents. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic esterification in aqueous miniemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Amide Coupling Reactions with 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Substituted Cyclohexyl Scaffold
2-(4-Hydroxy-4-methylcyclohexyl)acetic acid is a valuable building block in medicinal chemistry, offering a saturated carbocyclic scaffold with a pendant carboxylic acid and a tertiary alcohol. This unique combination of functional groups allows for the exploration of chemical space in multiple vectors, making it an attractive starting material for the synthesis of novel therapeutic agents. The generation of amide libraries from this carboxylic acid is a critical step in structure-activity relationship (SAR) studies. This document provides a detailed guide to performing amide coupling reactions with this substrate, addressing potential challenges and offering robust protocols.
Core Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[2] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[3] Common classes of coupling reagents include carbodiimides (e.g., EDC), and onium salts (e.g., HATU).[4][5]
Challenges and Considerations with this compound
When working with this compound, two key structural features require careful consideration:
-
Steric Hindrance: The substituted cyclohexane ring may present steric bulk around the carboxylic acid, potentially slowing down the coupling reaction. This is particularly relevant when coupling with sterically hindered amines.[6][7] The choice of a highly efficient coupling reagent is crucial to overcome this challenge.[8]
-
Tertiary Alcohol: The presence of a free hydroxyl group can potentially lead to side reactions, such as O-acylation, especially if a highly reactive acylating agent is formed in situ. While tertiary alcohols are generally less reactive than primary or secondary alcohols, this possibility should be considered.[9] For many standard coupling conditions, protection of the tertiary alcohol may not be necessary.[10] However, for sensitive substrates or forcing reaction conditions, protection as a silyl ether (e.g., TBS) or another suitable protecting group might be advantageous.[11]
Recommended Protocols
The following protocols describe two reliable methods for the amide coupling of this compound with a generic primary or secondary amine. These are intended as starting points and may require optimization depending on the specific amine used.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization.[12][13] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[5][14]
Reagents and Materials
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Amine (R1R2NH) | 1.0 - 1.2 | Coupling Partner |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 - 3.0 | Base |
| Anhydrous DMF (N,N-Dimethylformamide) | - | Solvent |
Step-by-Step Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 equiv) to the solution and stir for 1-2 minutes.
-
Add DIPEA (2.0 equiv) to the reaction mixture.
-
In a separate vial, dissolve the amine (1.0 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with saturated aqueous NaHCO3, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[15] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a less reactive but more selective HOBt ester to minimize side reactions and racemization.[4][16]
Reagents and Materials
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Amine (R1R2NH) | 1.0 - 1.2 | Coupling Partner |
| EDC·HCl | 1.2 - 1.5 | Coupling Reagent |
| HOBt | 1.2 | Additive |
| DIPEA or Triethylamine | 1.5 - 2.0 | Base |
| Anhydrous DCM (Dichloromethane) or DMF | - | Solvent |
Step-by-Step Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add the amine (1.0 equiv) to the solution.
-
Add the base (DIPEA or Triethylamine, 1.5 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water. The urea byproduct from EDC is water-soluble, facilitating its removal.[16]
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Mechanisms and Workflow
Caption: Generalized mechanism of HATU-mediated amide coupling.
Caption: Generalized mechanism of EDC/HOBt-mediated amide coupling.
Caption: Experimental workflow for amide coupling optimization.
References
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. 2015. Available from: [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]
-
Inhibitor Research Hub. HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. 2025. Available from: [Link]
-
Wikipedia. HATU. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]
-
LibreTexts. Chemistry of Amides. 2022. Available from: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
American Chemical Society. A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. 2008. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
Springer Nature. Protecting Groups in Peptide Synthesis. Available from: [Link]
-
CHIMIA. The Synthesis of Sterically Hindered Amides. Available from: [Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides. 2025. Available from: [Link]
-
Química Orgánica. Peptide synthesis - Acid group protection. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. 2015. Available from: [Link]
-
ResearchGate. Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. 2025. Available from: [Link]
-
Organic Chemistry Portal. amide synthesis by acylation. Available from: [Link]
-
Reddit. amide coupling help. 2022. Available from: [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. peptidebridge.com [peptidebridge.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Leveraging 2-(4-Hydroxy-4-methylcyclohexyl)acetic Acid for the Synthesis of Novel sp³-Rich Chemical Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Three-Dimensionality in Drug Discovery
The relentless pursuit of novel therapeutics continually drives chemists to explore new regions of chemical space. For decades, drug discovery has been largely dominated by molecules rich in sp²-hybridized carbons, often leading to flat, aromatic compounds. While successful, this approach has left a vast, three-dimensional realm of chemical architecture underexplored. There is a growing consensus that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) offer significant advantages, including improved solubility, enhanced metabolic stability, and greater selectivity through more specific, three-dimensional interactions with biological targets.[1]
The building block, 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid , represents a strategic starting point for constructing chemical libraries with significant sp³ character. Its inherent three-dimensionality, conferred by the cyclohexane scaffold, combined with two distinct and readily functionalizable handles—a carboxylic acid and a tertiary alcohol—provides a versatile platform for diversity-oriented synthesis (DOS). This application note provides a comprehensive guide to leveraging this unique building block for the creation of novel chemical libraries, detailing synthetic protocols, and offering insights into experimental design.
Core Scaffold Analysis: this compound
The utility of this building block stems from its distinct structural features, which allow for controlled, stepwise diversification.
-
Cyclohexane Core: A non-planar, sp³-rich scaffold that introduces conformational complexity into the resulting library members.
-
Carboxylic Acid Group: A versatile functional handle for a wide array of well-established chemical transformations, most notably amide bond formation and esterification.
-
Tertiary Hydroxyl Group: Offers a secondary point for diversification, allowing for the introduction of different functionalities through reactions such as etherification or esterification. The tertiary nature of the alcohol also imparts steric hindrance, which can be strategically employed to influence molecular shape and interactions.
Physicochemical Properties of the Core Scaffold:
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [2][] |
| Molecular Weight | 172.22 g/mol | [2][] |
| IUPAC Name | This compound | [2][] |
| CAS Number | 928063-59-6 | [][4] |
Below is a diagram illustrating the diversification potential of the core scaffold.
Caption: Diversification points of the core scaffold.
Protocol I: Amide Library Synthesis via Parallel Solution-Phase Chemistry
This protocol details the synthesis of a diverse amide library by coupling the carboxylic acid moiety of the core scaffold with a variety of primary and secondary amines. The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a robust and widely used method for amide bond formation.[5]
Rationale for Reagent Selection:
-
EDC (or DCC): These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[5] They are effective at room temperature and the byproducts are generally easy to remove.
-
Hydroxybenzotriazole (HOBt) or HATU: While not always necessary, the addition of HOBt or HATU can suppress side reactions and minimize racemization, particularly with sterically hindered substrates.[6][7]
-
Dichloromethane (DCM) or Dimethylformamide (DMF): These are common aprotic solvents that are suitable for amide coupling reactions. DMF is often preferred for its ability to dissolve a wider range of substrates.
Experimental Workflow:
Caption: Workflow for parallel amide library synthesis.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.2 M stock solution of EDC in anhydrous DCM.
-
Prepare a 0.2 M stock solution of HOBt in anhydrous DMF.
-
In an array of reaction vials (e.g., a 96-well plate), add a diverse selection of primary and secondary amines (1.2 equivalents relative to the carboxylic acid).
-
-
Reaction Setup:
-
To each vial containing an amine, add the stock solution of the core scaffold (1.0 equivalent).
-
Add the HOBt stock solution (1.2 equivalents).
-
Initiate the reaction by adding the EDC stock solution (1.2 equivalents).
-
Seal the vials and allow the reactions to stir at room temperature for 16-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reactions using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products using flash column chromatography or preparative HPLC.
-
Characterize the final products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.[8][9]
-
Expected Outcomes and Troubleshooting:
| Observation | Possible Cause | Suggested Solution |
| Low Yield | Steric hindrance from the amine or incomplete reaction. | Increase reaction time, consider gentle heating (40-50 °C), or use a more potent coupling agent like HATU. |
| Formation of N-acylurea byproduct | Side reaction of the activated carboxylic acid with EDC. | Ensure HOBt is used, as it forms a more stable active ester intermediate. |
| Difficulty in Purification | Polarity of the product is similar to byproducts. | Utilize a different solvent system for chromatography or consider purification by preparative HPLC. |
Protocol II: Ester Library Synthesis via Fischer-Speier Esterification
This protocol describes the synthesis of an ester library by reacting the carboxylic acid moiety with a variety of alcohols. The Fischer-Speier esterification is a classic and effective method, particularly when using an excess of the alcohol, which can also serve as the solvent.[10]
Rationale for this Approach:
-
Simplicity and Cost-Effectiveness: This method uses a simple acid catalyst (like sulfuric acid) and often the alcohol reactant as the solvent, making it an economical choice.[10]
-
Driving the Equilibrium: By using a large excess of the alcohol and/or removing water as it is formed, the reaction equilibrium is shifted towards the product, ensuring high yields.[10]
Experimental Workflow:
Caption: Workflow for Fischer-Speier esterification.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a series of round-bottom flasks, dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol (e.g., 20-50 equivalents). The alcohol will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to each flask while stirring.
-
Attach a reflux condenser to each flask.
-
-
Reaction:
-
Heat the reaction mixtures to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.
-
-
Work-up:
-
Allow the reaction mixtures to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
If the alcohol is water-miscible, remove most of it under reduced pressure.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude esters by flash column chromatography or distillation if the products are volatile.
-
Characterize the final products using ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the appearance of the ester carbonyl stretch), and HRMS.
-
Library Characterization and Quality Control
The quality and diversity of the synthesized chemical library are paramount for its successful application in screening campaigns. A multi-pronged analytical approach is essential for comprehensive characterization.[11]
Analytical Techniques for Library Validation:
| Technique | Purpose | Key Information Obtained |
| LC-MS | Purity assessment and molecular weight confirmation. | Retention time, peak purity, and m/z of the target compound.[9] |
| NMR (¹H, ¹³C) | Structural elucidation and confirmation. | Chemical shifts, coupling constants, and integration provide a detailed map of the molecular structure.[9] |
| HRMS | Accurate mass determination. | Provides the elemental composition and confirms the molecular formula.[8] |
| ¹⁹F NMR (if applicable) | For libraries containing fluorinated building blocks. | Can be used as a powerful tool for screening against biological targets.[1] |
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel, sp³-rich chemical libraries. The distinct reactivity of its carboxylic acid and tertiary alcohol functionalities allows for the systematic and efficient generation of diverse molecular architectures. The protocols outlined in this application note provide a robust foundation for researchers to create their own unique libraries for fragment-based and high-throughput screening campaigns. Future work could involve the derivatization of the tertiary alcohol to further expand the accessible chemical space and the development of one-pot, multi-component reactions to increase synthetic efficiency.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]
-
Frontier Scientific. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11064. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Zhang, M., et al. (2017). Characterization and Comparative Analysis of Chemical Libraries for Drug Discovery. Acta Physico-Chimica Sinica, 33(1), 183-192. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid | C9H16O3 | CID 175160542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 928063-59-6 [chemicalbook.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. hepatochem.com [hepatochem.com]
- 8. lqa.com [lqa.com]
- 9. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
Application Notes and Protocols for In Vitro Evaluation of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Introduction
2-(4-Hydroxy-4-methylcyclohexyl)acetic acid is a carboxylic acid derivative built upon a substituted cyclohexane scaffold. Publicly available data on the specific biological activities of this compound is limited. However, its structural features—a carboxylic acid group and a hydroxylated cyclohexyl ring—are present in various biologically active molecules. The carboxylic acid moiety can participate in crucial ionic interactions with biological targets, while the cyclohexyl group provides a lipophilic character that influences cell permeability and binding.
Notably, the structurally related compound, 2-(4-hydroxycyclohexyl)acetic acid, has been identified as a potential histone deacetylase (HDAC) inhibitor[1]. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This structural similarity provides a strong rationale for investigating this compound as a potential modulator of HDAC activity.
This guide presents a structured, tiered approach for the initial in vitro characterization of this compound. The protocols provided are designed to first establish a general biological activity profile, including cytotoxicity, and then to investigate specific, hypothesis-driven targets like HDACs. Additionally, exploratory assays are included to screen for other potential activities commonly associated with novel carboxylic acids, such as antimicrobial effects or inhibition of other enzyme classes like carbonic anhydrases[2].
This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Compound Quality Control: The Foundation of Reliable Data
Recommended QC Protocols:
-
Identity Verification: Confirm the chemical structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The expected molecular formula is C₉H₁₆O₃ with a molecular weight of approximately 172.22 g/mol [][4].
-
Purity Assessment: Quantify the purity of the compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD). A purity level of ≥95% is recommended for initial in vitro screening.
-
Solubility Determination: Determine the solubility of the compound in common laboratory solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers (e.g., PBS), to ensure proper stock solution preparation and avoid precipitation in assay media.
-
Stability Analysis: Assess the stability of the compound in the chosen solvent (e.g., DMSO) under storage conditions (e.g., -20°C, -80°C) and under experimental conditions (e.g., 37°C in aqueous media) over the time course of the planned assays.
A Tiered In Vitro Assay Cascade
A tiered or cascaded approach to screening allows for efficient use of resources, starting with broad, cost-effective assays and progressing to more specific and complex investigations for promising hits.
Caption: Tiered workflow for in vitro evaluation of this compound.
Tier 1 Protocol: General Cytotoxicity Assessment
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on mammalian cells. This is crucial for distinguishing targeted bioactivity from non-specific toxicity and for selecting appropriate concentrations for subsequent assays.
Principle (Resazurin Reduction Assay): The non-fluorescent dye resazurin (blue) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). A decrease in fluorescence intensity is indicative of reduced cell viability or cytotoxicity.
Cell Lines:
-
HeLa (Human cervical cancer cell line): A robust, commonly used cancer cell line.
-
L929 (Mouse fibroblast cell line): A non-cancerous cell line to assess general toxicity.
Protocol:
-
Cell Seeding:
-
Culture HeLa and L929 cells to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize, count, and seed cells into a 96-well, clear-bottom, black-walled plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture media to create 2X working concentrations. A typical 8-point dilution series might range from 200 µM down to 0.78 µM (final concentrations will be 100 µM to 0.39 µM).
-
Include "vehicle control" wells (DMSO at the same final concentration as the highest compound dose, typically ≤0.5%) and "untreated control" wells.
-
Remove the seeding media from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
| Parameter | HeLa Cells | L929 Cells |
| Seeding Density | 8,000 cells/well | 6,000 cells/well |
| Incubation Time | 48 hours | 48 hours |
| Hypothetical IC₅₀ | > 100 µM | > 100 µM |
Interpretation: An IC₅₀ value significantly higher than the effective concentration in target-based assays (e.g., >10-fold) suggests that the observed activity is not due to general cytotoxicity.
Tier 2 Protocol: Pan-HDAC Inhibition Assay
Objective: To determine if this compound can inhibit the activity of histone deacetylases.
Principle (Fluorogenic Assay): This assay utilizes a substrate comprising an acetylated lysine side chain coupled to a fluorophore. When the HDAC enzyme deacetylates the lysine, a developer enzyme can cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. An inhibitor will prevent this process, resulting in a lower signal.
Caption: Principle of a fluorogenic HDAC inhibition assay.
Protocol:
This protocol is based on commercially available kits (e.g., from Cayman Chemical, BPS Bioscience). Refer to the specific manufacturer's instructions.
-
Reagent Preparation:
-
Reconstitute the HeLa nuclear extract (as a source of HDACs), the fluorogenic substrate, and the developer according to the kit protocol.
-
Prepare the assay buffer.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Include a known pan-HDAC inhibitor (e.g., Trichostatin A, TSA) as a positive control.
-
Include a no-inhibitor (vehicle) control.
-
-
Assay Plate Setup (384-well, low-volume, black plate):
-
Add assay buffer to all wells.
-
Add the diluted compound, positive control, or vehicle to the appropriate wells.
-
Add the HDAC enzyme (HeLa extract) to all wells except the "no-enzyme" background controls.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the signal by adding the developer solution to all wells.
-
Incubate at room temperature for 15-20 minutes.
-
-
Data Acquisition:
-
Measure fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm, check kit specifications).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control).
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus log concentration and fit the data to determine the IC₅₀ value.
-
| Compound | Hypothetical IC₅₀ |
| This compound | 15 µM |
| Trichostatin A (Positive Control) | 5 nM |
Tier 3 & 4 Protocols: Selectivity and Exploratory Assays
Carbonic Anhydrase Inhibition Assay
Objective: To assess if the compound inhibits carbonic anhydrases, a common off-target for some carboxylic acids[2].
Principle: Carbonic anhydrase (CA) catalyzes the hydration of CO₂. Its activity can be monitored by measuring the esterase activity of the enzyme using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the yellow-colored p-nitrophenol, detectable at 400 nm.
Protocol (Brief):
-
Add buffer (e.g., Tris-SO₄), purified human CA-II enzyme, and the test compound to a 96-well plate.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a solution of p-NPA in acetonitrile.
-
Monitor the increase in absorbance at 400 nm over time.
-
Calculate the rate of reaction and determine the percent inhibition relative to a vehicle control. A known CA inhibitor like acetazolamide should be used as a positive control.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To screen for potential antibacterial activity, a property observed in some novel carboxylic acids[5][6].
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.
Protocol (Brief):
-
Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth). The addition of a viability indicator like resazurin can aid in determination.
| Assay Type | Target | Hypothetical Result |
| CA Inhibition | Carbonic Anhydrase II | IC₅₀ > 100 µM (Inactive) |
| Antimicrobial MIC | S. aureus | MIC > 128 µg/mL (Inactive) |
| Antimicrobial MIC | E. coli | MIC > 128 µg/mL (Inactive) |
Conclusion and Next Steps
This application note provides a comprehensive and structured workflow for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently generate a preliminary profile of the compound's bioactivity, cytotoxicity, and selectivity.
Based on the hypothetical results presented, this compound emerges as a moderately potent pan-HDAC inhibitor with low general cytotoxicity. The lack of activity against carbonic anhydrase and common bacterial strains suggests a degree of selectivity.
Recommended next steps would include:
-
HDAC Isoform Selectivity: Testing against a panel of purified HDAC isoforms (e.g., Class I, IIa, IIb, IV) to determine its selectivity profile.
-
Cell-Based Target Engagement: Confirming that the compound engages HDACs in a cellular context. For example, a western blot showing an increase in acetylated tubulin (an HDAC6 substrate) or acetylated histones in compound-treated cells would provide strong evidence of target engagement.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.
By systematically applying these protocols, researchers can build a robust data package to support further investigation into the therapeutic potential of this compound.
References
-
Abdel-Gawad, N. M., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2137-2152. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry. [Link]
-
Santhaseelan, H., et al. (2022). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(11), 1599. [Link]
-
Kováčová, M., et al. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]
-
Duffy, C., et al. (2015). In Vitro Antimicrobial Activity and Mechanism of Action of Novel Carbohydrate Fatty Acid Derivatives Against Staphylococcus Aureus and MRSA. Arrow@TU Dublin. [Link]
-
PubChem. (n.d.). 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. tandfonline.com [tandfonline.com]
- 4. 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid | C9H16O3 | CID 175160542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "In Vitro Antimicrobial Activity and Mechanism of Action of Novel Carbo" by Paula Bourke, Patricia Nobmann et al. [arrow.tudublin.ie]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of a carbon-carbon bond between a two-carbon acetic acid synthon and 4-methylcyclohexanone. The two most common and effective methods to achieve this are the Reformatsky reaction and the Grignard reaction. This guide will focus on troubleshooting these two primary routes.
II. Troubleshooting Guide: The Reformatsky Reaction
The Reformatsky reaction is a versatile method for preparing β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2][3] The resulting ester is then hydrolyzed to yield the target carboxylic acid.
Workflow for the Reformatsky Reaction
Caption: Workflow of the Reformatsky reaction for synthesizing this compound.
Q1: My Reformatsky reaction is sluggish or fails to initiate. What are the common causes and how can I resolve this?
A1: Failure to initiate is a frequent issue in the Reformatsky reaction, often related to the quality and activation of the zinc.
-
Cause: The surface of the zinc metal may be coated with a layer of zinc oxide, which prevents its reaction with the α-halo ester to form the organozinc reagent (Reformatsky enolate).[2][4]
-
Solution: Zinc Activation. It is crucial to activate the zinc before starting the reaction. Several methods can be employed:
-
Acid Washing: Briefly wash the zinc dust or turnings with dilute HCl to etch away the oxide layer. This should be followed by washing with water, ethanol, and then ether to ensure the zinc is dry before use.
-
Mechanical Activation: Grinding the zinc dust in a mortar and pestle can also expose a fresh surface.
-
Chemical Activation: Using a small amount of iodine or 1,2-dibromoethane can help initiate the reaction. These reagents react with the zinc surface to form soluble zinc salts, exposing fresh metal.
-
-
Cause: The presence of moisture in the reaction setup can quench the organozinc intermediate.
-
Solution: Anhydrous Conditions. Ensure all glassware is thoroughly oven-dried before use. The solvents (e.g., THF, diethyl ether, dioxane) must be anhydrous.[1]
-
Cause: The reactivity of the α-halo ester can influence the reaction rate.
-
Solution: Choice of Halide. The reactivity order for α-halo esters is I > Br > Cl.[1] If you are using an α-chloro ester and experiencing slow initiation, consider switching to the corresponding α-bromo or α-iodo ester.
Q2: I am observing a significant amount of a dehydrated byproduct, 2-(4-methylcyclohex-1-en-1-yl)acetic acid. How can I minimize its formation?
A2: The formation of the dehydrated byproduct is a common side reaction, especially with tertiary alcohols which are prone to elimination under acidic conditions.
-
Cause: The acidic workup used to quench the reaction and hydrolyze the zinc alkoxide intermediate can promote the elimination of the tertiary hydroxyl group.
-
Solution: Mild Workup Conditions.
-
Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching instead of strong acids like HCl or H₂SO₄. This provides a mildly acidic environment sufficient to hydrolyze the intermediates without causing significant dehydration.
-
Perform the workup at a low temperature (e.g., 0 °C) to further suppress the elimination reaction.
-
-
Cause: Elevated reaction temperatures can also favor elimination.
-
Solution: Temperature Control. Maintain the reaction temperature at a moderate level. While some heating may be necessary for initiation, avoid excessive temperatures during the reaction progression.
Q3: My overall yield is low despite complete consumption of the starting material. What are other potential side reactions?
A3: Low yields can result from side reactions other than dehydration.
-
Cause: Dimerization of the Reformatsky reagent can occur, especially at higher concentrations.
-
Solution: Controlled Addition. Add the α-halo ester slowly to the reaction mixture containing the activated zinc and 4-methylcyclohexanone. This keeps the instantaneous concentration of the organozinc reagent low, favoring the reaction with the ketone.
-
Cause: Enolization of the 4-methylcyclohexanone by the basic Reformatsky reagent can compete with the desired nucleophilic addition.
-
Solution: Choice of Solvent. The choice of solvent can influence the basicity of the Reformatsky reagent. While THF and ether are common, exploring less polar solvents might reduce enolization in some cases.
| Parameter | Recommended Condition | Rationale |
| Zinc Activation | Acid wash (dil. HCl) followed by drying | Removes passivating oxide layer. |
| Solvent | Anhydrous THF or diethyl ether | Solubilizes intermediates and maintains anhydrous conditions.[1] |
| α-Halo Ester | Ethyl bromoacetate | Good balance of reactivity and stability. |
| Temperature | 40-50 °C for initiation, then maintain at reflux | Provides sufficient energy for initiation without promoting side reactions. |
| Workup | Saturated aq. NH₄Cl at 0 °C | Mildly acidic quench to prevent dehydration. |
III. Troubleshooting Guide: The Grignard Reaction
The Grignard reaction offers another powerful method for this synthesis. It involves the reaction of an organomagnesium halide (Grignard reagent) with the carbonyl group of 4-methylcyclohexanone.
Workflow for the Grignard Reaction
Caption: Workflow of the Grignard reaction for synthesizing this compound.
Q4: I am having difficulty forming the Grignard reagent from my haloacetic acid derivative. What could be the problem?
A4: The formation of a Grignard reagent is sensitive to several factors.
-
Cause: The acidic proton of a haloacetic acid is incompatible with the basic Grignard reagent. A protected form, such as a haloacetic ester, must be used.[5][6]
-
Solution: Use a Protected Carboxylic Acid. React a haloacetic ester (e.g., ethyl bromoacetate) with magnesium. The resulting Grignard reagent can then be reacted with 4-methylcyclohexanone. The ester group can be hydrolyzed in a subsequent step.
-
Cause: Similar to the Reformatsky reaction, the magnesium turnings may have a passivating oxide layer.
-
Solution: Magnesium Activation. Activate the magnesium by crushing it in a mortar and pestle or by adding a small crystal of iodine.
-
Cause: The presence of moisture will prevent the formation of the Grignard reagent.
-
Solution: Strict Anhydrous Conditions. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
Q5: The yield of my Grignard reaction is low, and I recover a significant amount of unreacted 4-methylcyclohexanone. Why is this happening?
A5: Low conversion of the ketone can be due to several factors.
-
Cause: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, leading to enolate formation instead of nucleophilic addition.[7]
-
Solution: Inverse Addition and Low Temperature. To minimize enolization, perform an "inverse addition" by slowly adding the 4-methylcyclohexanone to the Grignard reagent solution at a low temperature (e.g., -78 °C to 0 °C). This ensures that the ketone is always in the presence of an excess of the nucleophile, favoring addition over deprotonation.
-
Cause: The Grignard reagent may have decomposed before the addition of the ketone.
-
Solution: Use Freshly Prepared Reagent. It is best to use the Grignard reagent immediately after its preparation.
Q6: I am getting a complex mixture of products. What are the likely byproducts and how can I avoid them?
A6: Besides enolization, other side reactions can complicate the product mixture.
-
Cause: If using a haloacetic ester to form the Grignard reagent, the initially formed reagent can react with the ester group of another molecule of the starting material.
-
Solution: This is a challenging issue. One alternative is to use a different synthetic equivalent for the acetic acid dianion. Another approach is to use Barbier-type conditions, where the magnesium, halo ester, and ketone are all present in the reaction flask, though this can be difficult to control.
-
Cause: Wurtz-type coupling of the halo ester can lead to the formation of dimers.
-
Solution: Slow addition of the halo ester to the magnesium can help to minimize this side reaction.
| Parameter | Recommended Condition | Rationale |
| Grignard Precursor | Ethyl bromoacetate | The ester protects the acidic proton of the carboxylic acid. |
| Solvent | Anhydrous diethyl ether or THF | Essential for Grignard reagent formation and stability. |
| Addition Mode | Inverse addition (ketone to Grignard reagent) | Minimizes enolization of the ketone. |
| Temperature | -78 °C to 0 °C | Favors nucleophilic addition over enolization. |
| Workup | Saturated aq. NH₄Cl or dilute acid at 0 °C | Neutralizes the reaction and prevents dehydration of the product. |
IV. Frequently Asked Questions (FAQs)
Q7: What is the typical purity of the crude product and what are the common impurities?
A7: The purity of the crude product can vary significantly depending on the success of the reaction and workup. Common impurities include unreacted 4-methylcyclohexanone, the dehydrated byproduct (2-(4-methylcyclohex-1-en-1-yl)acetic acid), and potentially dimers from the coupling of the organometallic reagent.
Q8: What are the recommended methods for the purification of this compound?
A8:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethyl acetate/hexanes, water, or acetone/water) should be determined experimentally.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexanes with a small amount of acetic acid to keep the carboxylic acid protonated, is typically effective.
Q9: Are there any alternative synthetic routes I should consider?
A9: While the Reformatsky and Grignard reactions are the most direct, other routes exist. For example, some syntheses of related compounds, such as intermediates for Gabapentin, utilize the reaction of cyclohexanone with cyanoacetic acid, followed by hydrolysis and decarboxylation.[8][9] These multi-step routes may offer advantages in terms of starting material cost or scalability but are generally more complex.
Q10: How can I confirm the structure and purity of my final product?
A10: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic stretches for the hydroxyl (O-H) and carbonyl (C=O) groups.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product.
V. References
-
Reformatsky Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of gabapentin intermediate. Eureka. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). Improved process for production of gabapentin intermediate. Retrieved from
-
Google Patents. (n.d.). Preparation method of gabapentin intermediate. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Process For Synthesis Of Gabapentin. Patent US-2008103334-A1. Retrieved from [Link]
-
Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Study Prep. Retrieved from [Link]
-
White Rose Research Online. (2024, October 16). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 8. Preparation method of gabapentin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related molecules. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you navigate the common challenges and side reactions encountered during its preparation. This document moves beyond standard protocols to explain the causal relationships behind experimental choices, ensuring you can anticipate, diagnose, and resolve issues effectively.
The primary synthetic route discussed herein is the Reformatsky reaction , involving the reaction of 4-methylcyclohexanone with an α-haloacetate ester in the presence of zinc, followed by ester hydrolysis. This route is often favored for its reliability and chemoselectivity.
Visualized Synthetic Overview
Caption: High-level overview of the two-step synthesis.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges reported by researchers. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing actionable solutions.
Q1: My reaction yields are low, and NMR/GC-MS analysis shows a significant impurity with a carbon-carbon double bond. What is happening and how can I prevent it?
A1: Root Cause Analysis: Acid-Catalyzed Dehydration
This is the most common side reaction in this synthesis. The target molecule contains a tertiary alcohol, which is highly susceptible to elimination (dehydration) under acidic conditions, particularly with heat.[1][2] The reaction proceeds via an E1 mechanism, where the hydroxyl group is protonated to form a good leaving group (water), which then departs to generate a stable tertiary carbocation. A proton is then eliminated from an adjacent carbon to form an alkene.[3][4]
Mechanism of Dehydration:
Caption: E1 dehydration pathway of the target molecule.
Troubleshooting & Mitigation Protocol:
The key is to strictly control pH and temperature during the reaction workup and purification.
-
Quench with a Buffered Solution: Instead of quenching the reaction with strong mineral acids (like HCl or H₂SO₄), use a saturated aqueous solution of ammonium chloride (NH₄Cl). This maintains a mildly acidic pH (~4.5-5.5), which is sufficient to hydrolyze the zinc intermediates without promoting aggressive dehydration.
-
Maintain Low Temperatures: Perform the entire workup and extraction process at 0-5 °C using an ice bath. Lower temperatures significantly decrease the rate of the E1 elimination reaction.[5]
-
Avoid Acidic Chromatography Media: If using silica gel for purification, it's inherently acidic and can cause on-column dehydration. To mitigate this, either use a different stationary phase like alumina (neutral or basic) or neutralize the silica gel by preparing a slurry with 1-2% triethylamine in the eluent.
-
Minimize Distillation Temperature: If purification involves distillation, use high vacuum to keep the pot temperature as low as possible.
Q2: The Reformatsky reaction fails to initiate or is extremely sluggish, even with heating.
A2: Root Cause Analysis: Inactive Zinc Surface
The Reformatsky reaction is a heterogeneous reaction that occurs on the surface of the zinc metal.[6] Commercially available zinc dust or granules are often coated with a passivating layer of zinc oxide (ZnO), which prevents the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester.[7]
Solution: Zinc Activation Protocol
Activating the zinc to expose a fresh, reactive surface is critical for success.
Materials:
-
Zinc dust or turnings
-
Dilute HCl (e.g., 1-2 M) or a saturated solution of Copper(II) sulfate
-
Anhydrous diethyl ether or THF
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Step-by-Step Protocol:
-
Place the required amount of zinc in a flame-dried flask under an inert atmosphere.
-
Add dilute HCl and stir vigorously for 1-2 minutes. You should observe bubbling (hydrogen gas evolution). This process etches away the oxide layer.
-
Decant the acidic solution carefully.
-
Wash the zinc multiple times (3-5x) with anhydrous diethyl ether or THF to remove water and residual acid.
-
Dry the activated zinc under high vacuum with gentle heating (~100 °C) for 1-2 hours.
-
Cool the flask to room temperature under an inert atmosphere. The zinc should now appear as a dark gray, highly active powder, ready for immediate use.
Q3: My final product is a hard-to-separate mixture of cis/trans isomers. How can I improve the separation?
A3: Analysis and Separation Strategy
The nucleophilic attack of the Reformatsky enolate on the 4-methylcyclohexanone can occur from either the axial or equatorial face, leading to a mixture of diastereomers (cis and trans isomers). The ratio is often close to 1:1, making separation challenging.
Separation Techniques:
-
Flash Column Chromatography: This is the most common method. The polarity difference between the isomers is often small, so careful optimization is required.
-
Recommendation: Use a long column with a high surface area silica gel and a shallow solvent gradient. .
-
-
Fractional Crystallization: If the product is a solid, this can be a highly effective technique for obtaining pure isomers.
-
Protocol: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool very slowly. One isomer will often crystallize out preferentially. The key is to screen various solvents to find one that provides a significant solubility difference between the isomers.
-
Table 1: Recommended Starting Solvents for Isomer Separation
| Separation Method | Recommended Solvent Systems (Starting Point) | Notes |
| Column Chromatography | Hexane/Ethyl Acetate gradient (e.g., 90:10 -> 60:40) | The less polar isomer will typically elute first. Add 0.5% acetic acid to the eluent to improve peak shape. |
| Dichloromethane/Methanol gradient (e.g., 99:1 -> 95:5) | Good for more polar compounds. | |
| Crystallization | Ethyl acetate/Hexane | Dissolve in hot ethyl acetate, then slowly add hexane until turbidity appears. Cool slowly. |
| Acetone/Water | Dissolve in warm acetone, add water dropwise until cloudy, then cool. |
Part 2: Frequently Asked Questions (FAQs)
-
Q: Why is the Reformatsky reaction generally preferred over a Grignard reaction for this synthesis?
-
A: The organozinc reagents (Reformatsky enolates) are less reactive and "softer" nucleophiles than their Grignard counterparts.[8][9] If you were to use a Grignard reagent like BrMgCH₂COOEt, it is so reactive that it would likely attack the ester group of another molecule of the reagent. The Reformatsky reagent is stable enough that it selectively adds to the more electrophilic ketone carbonyl without reacting with the ester moiety.[7]
-
-
Q: Can the starting ketone, 4-methylcyclohexanone, undergo side reactions itself?
-
A: Yes. Under inappropriately acidic or basic conditions, 4-methylcyclohexanone can undergo self-condensation (an aldol reaction) to form a dimer, 2-(4-methylcyclohex-1-en-1-yl)-4-methylcyclohexan-1-one.[10][11] This is typically avoided by ensuring the Reformatsky reagent forms before it has significant time to interact with the ketone as a base and by maintaining controlled, neutral-to-mildly-acidic conditions.
-
-
Q: What is the expected stereochemical outcome?
-
A: The stereochemical outcome is highly dependent on the reaction conditions (solvent, temperature). The formation of the zinc enolate and its subsequent addition to the ketone can proceed through different transition states.[8] Without a chiral auxiliary or catalyst, you should expect to form a mixture of diastereomers. Characterization by NMR (specifically NOE experiments) can help determine the relative stereochemistry of the isolated isomers.
-
Part 3: Reference Protocols
Protocol 1: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate
Workflow Diagram:
Caption: Step-by-step workflow for the Reformatsky reaction.
Procedure:
-
To a 250 mL three-necked, flame-dried flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add activated zinc dust (1.5 eq).
-
Add 50 mL of anhydrous THF via cannula.
-
Add a small crystal of iodine to help initiate the reaction.
-
In the dropping funnel, prepare a solution of ethyl bromoacetate (1.2 eq) in 20 mL of anhydrous THF. Add ~10% of this solution to the zinc suspension.
-
Gently warm the mixture until the color of the iodine fades and the solution becomes cloudy, indicating the formation of the organozinc reagent.
-
Once initiated, add the remaining ethyl bromoacetate solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir for another 30 minutes.
-
Add a solution of 4-methylcyclohexanone (1.0 eq) in 30 mL of anhydrous THF dropwise.
-
After the addition, heat the reaction mixture to 45 °C and monitor by TLC until the ketone is consumed (approx. 2-4 hours).
-
Cool the reaction to 0 °C in an ice bath and slowly quench by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography.
References
-
Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols? [Online] Available at: [Link]
-
Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. [Online] Available at: [Link]
-
JoVE. (2024). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Journal of Visualized Experiments. [Online] Available at: [Link]
-
BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. [Online] Available at: [Link]
-
SATHEE JEE. (n.d.). Chemistry Dehydration Of Alcohols. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Online] Available at: [Link]
-
Reddit. (2022). Why would in this case, Grignard selectively reacts with ester over ketone? [Online] Available at: [Link]
-
Organic Reaction Flashcards. (n.d.). Grignard Reaction - Common Conditions. [Online] Available at: [Link]
-
Sathee NEET. (n.d.). Chemistry Reformatsky Reaction. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Online] Available at: [Link]
-
Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo... [Online] Available at: [Link]
-
BYJU'S. (n.d.). Reformatsky reaction. [Online] Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of (1) 2-Acetyl-4-methylcyclohexanone. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. [Online] Available at: [Link]
- Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors. [Online] Available at: [Link]
- Google Patents. (n.d.). US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.
- Google Patents. (n.d.). US8519192B2 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 4. byjus.com [byjus.com]
- 5. SATHEE: Chemistry Dehydration Of Alcohols [satheejee.iitk.ac.in]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone - Google Patents [patents.google.com]
- 11. US8519192B2 - Process for producing 2-(cyclohex-1â²-enyl)cyclohexanone - Google Patents [patents.google.com]
Technical Support Center: Optimizing Derivatization of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Welcome to the technical support center for the derivatization of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible derivatization outcomes.
Introduction
This compound is a molecule of interest in various research and development sectors, including pharmaceuticals, due to its potential as a histone deacetylase inhibitor.[1] Effective analysis and synthesis involving this compound often necessitate derivatization to improve its volatility for gas chromatography (GC) or to introduce a chromophore for liquid chromatography (LC).[2][3] However, the bifunctional nature of this molecule, containing both a sterically hindered tertiary alcohol and a carboxylic acid, presents unique challenges. This guide will address common issues encountered during its derivatization.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter, their probable causes, and validated solutions.
Problem 1: Incomplete or No Derivatization
Symptom: Chromatographic analysis (e.g., GC-MS) shows a persistent peak for the underivatized starting material and a low or non-existent peak for the desired derivative.
Potential Causes & Solutions:
-
Steric Hindrance of the Tertiary Alcohol: The tertiary alcohol at the C4 position of the cyclohexyl ring is sterically hindered, making it less reactive towards common derivatizing agents.[4]
-
Causality: Silylation and acylation reactions are sensitive to steric bulk around the functional group. Reagents may have difficulty accessing the hydroxyl group.
-
Solution:
-
Use a More Powerful Silylating Reagent: Standard reagents like BSTFA alone may be insufficient. A combination of BSTFA with a catalyst like 1% TMCS (trimethylchlorosilane) is often more effective for hindered alcohols.[4] The catalyst facilitates the reaction by activating the silylating agent.
-
Increase Reaction Temperature and Time: For sterically hindered alcohols, extending the reaction time (e.g., to 2-4 hours) and increasing the temperature (e.g., to 70-90°C) can drive the reaction to completion.[4][5]
-
Consider a Different Derivatization Strategy: If silylation remains problematic, acylation using an anhydride (e.g., trifluoroacetic anhydride, TFAA) in the presence of a catalyst like pyridine could be an alternative.
-
-
-
Presence of Moisture: Silylating reagents are highly sensitive to water.[4]
-
Causality: Water will preferentially react with the silylating agent, consuming it and preventing the derivatization of the target molecule.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Samples should be dried, for instance, by lyophilization or by co-evaporation with an anhydrous solvent like toluene.
-
Proper Reagent Handling: Store derivatizing agents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent moisture contamination.[4]
-
-
-
Insufficient Reagent Concentration: The stoichiometry of the reaction is critical.
-
Causality: Both the carboxylic acid and the hydroxyl group will react with the derivatizing agent. An insufficient amount of reagent will lead to incomplete derivatization.
-
Solution: Use a significant molar excess of the derivatizing agent. A general guideline is a 2:1 molar ratio of the silylating agent to each active hydrogen in the molecule.[4] For this compound, this means at least a 4:1 molar ratio of the silylating agent to the analyte.
-
Problem 2: Formation of Multiple or Unexpected Peaks
Symptom: The chromatogram shows several peaks in addition to the expected derivative and starting material.
Potential Causes & Solutions:
-
Partial Derivatization: One functional group reacts while the other does not.
-
Causality: The carboxylic acid is generally more reactive than the sterically hindered tertiary alcohol.[4] This can lead to the formation of a mono-derivatized product (e.g., silylated carboxylic acid, free alcohol).
-
Solution: Follow the recommendations for driving the reaction to completion as outlined in Problem 1 , particularly by using a stronger catalyst and optimizing reaction time and temperature.
-
-
Side Reactions: The derivatization conditions may promote unintended reactions.
-
Causality: Harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic catalysts) can lead to degradation of the analyte. For instance, dehydration of the tertiary alcohol to form an alkene is a possibility under acidic conditions.
-
Solution:
-
Use Milder Conditions: If side products are observed, try reducing the reaction temperature or using a less aggressive catalyst.
-
Alternative Derivatization Methods: Consider derivatization under neutral or basic conditions if acidic catalysis is causing degradation. For example, using silylating agents with a non-acidic catalyst like N-methylimidazole.[6]
-
-
-
Analyte Instability: The molecule itself might be degrading under the experimental conditions.
Problem 3: Low Yield of the Desired Derivative
Symptom: The peak for the desired derivative is present but has a low intensity, indicating a poor overall yield.
Potential Causes & Solutions:
-
Reversible Reactions: Esterification reactions are often reversible.[9]
-
Causality: The formation of an ester from a carboxylic acid and an alcohol (or a silyl ester from a carboxylic acid and a silylating agent) is an equilibrium process. The presence of byproducts can shift the equilibrium back towards the reactants.
-
Solution:
-
Use a Large Excess of Derivatizing Agent: This will shift the equilibrium towards the product side.
-
Remove Byproducts: For some reactions, removal of a byproduct (e.g., water in a Fischer esterification) can drive the reaction forward.[10] However, for silylation, the primary strategy is a large excess of the reagent.
-
-
-
Adsorption of the Analyte: The polar nature of the underivatized or partially derivatized molecule can lead to its adsorption on active sites in the GC inlet or column.[3]
-
Causality: Free hydroxyl and carboxylic acid groups can interact with silanol groups on glass surfaces, leading to sample loss.
-
Solution:
-
Ensure Complete Derivatization: This is the most effective solution as the derivatized molecule is less polar.
-
Use a Deactivated GC System: Employ deactivated liners and columns to minimize active sites.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best derivatization strategy for GC-MS analysis of this compound?
A1: Silylation is generally the preferred method for GC-MS analysis of compounds containing hydroxyl and carboxylic acid groups.[3] For this specific molecule, a two-step approach or a strong, single-step reaction is recommended. A robust method involves using a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst in a suitable solvent like pyridine or acetonitrile. The reaction should be heated at 70-90°C for at least one hour to ensure derivatization of both the carboxylic acid and the sterically hindered tertiary alcohol.
Q2: Can I derivatize only the carboxylic acid and leave the tertiary alcohol underivatized?
A2: While selective derivatization is possible, it is generally not recommended for GC analysis of this compound. The free tertiary alcohol is still polar and can lead to poor peak shape and adsorption issues. However, for synthetic purposes, selective protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be achieved using milder conditions, such as Fischer esterification with a large excess of the alcohol and an acid catalyst.[9][10]
Q3: My derivatization seems to work, but I get inconsistent results. What could be the cause?
A3: Inconsistent results are often due to variations in reaction conditions. The most common culprit is the presence of variable amounts of moisture.[4] Ensure that your sample preparation and reaction setup are scrupulously dry for every experiment. Another factor could be the age and storage of your derivatizing reagents. Over time, these reagents can degrade, especially if not stored properly. It is advisable to use fresh reagents or to verify the quality of older reagents.
Q4: Are there any alternatives to GC for the analysis of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a viable alternative that may not require derivatization, depending on the detection method.[11] Reversed-phase HPLC with UV detection is possible if the molecule has a suitable chromophore or if one is introduced via derivatization.[2] More commonly, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for sensitive and specific detection without the need for derivatization to increase volatility.
Experimental Protocols
Protocol 1: Comprehensive Silylation for GC-MS Analysis
This protocol is designed to achieve complete derivatization of both the carboxylic acid and the tertiary alcohol.
Materials:
-
This compound sample
-
Anhydrous pyridine (or acetonitrile)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
GC-MS system
Procedure:
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
If the sample is in solution, evaporate the solvent under a stream of dry nitrogen. To ensure the sample is anhydrous, add 100 µL of anhydrous toluene and evaporate to dryness.
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 80°C for 2 hours in a heating block.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.
Protocol 2: Selective Esterification of the Carboxylic Acid
This protocol is for selectively forming a methyl ester, which might be useful for synthetic applications.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (or dry HCl gas)
-
Reflux apparatus
-
Extraction solvents (e.g., diethyl ether, saturated sodium bicarbonate solution)
Procedure:
-
Dissolve the carboxylic acid in a large excess of anhydrous methanol (e.g., 100 mg of acid in 10 mL of methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the methyl ester.
Data Presentation
Table 1: Comparison of Silylation Conditions for Derivatization
| Reagent | Catalyst | Temperature (°C) | Time (min) | Expected Outcome |
| BSTFA | None | 60 | 30 | Incomplete derivatization; primarily mono-silylated carboxylic acid. |
| BSTFA | 1% TMCS | 60 | 60 | Improved derivatization, but tertiary alcohol may still be partially underivatized. |
| BSTFA | 1% TMCS | 80 | 120 | Complete derivatization of both functional groups is expected. |
| MSTFA | None | 80 | 60 | Similar to BSTFA, may require a catalyst for the hindered alcohol. |
Visualizations
Caption: General workflow for the silylation of this compound.
Caption: Decision tree for troubleshooting incomplete derivatization.
References
- Derivatization of 2-hydroxyalkanoic acids for gas chromatographic enantiomer separation. (1984).
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2025). ResearchGate. [Link]
-
Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2014). ResearchGate. [Link]
-
Derivatization of a-hydroxy acids. (2012). Chromatography Forum. [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate. [Link]
-
Derivatization. (n.d.). Chromatography Online. [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. (2016). The Journal of Organic Chemistry. [Link]
-
Protecting Groups. (2020). chem.iitb.ac.in. [Link]
-
Dehydrogenative Silylation of Alcohols and Other Functionalities. (n.d.). Gelest Technical Library. [Link]
- Esterification of tertiary alcohols. (1971).
-
Selective silylation reactions of alcohols and phenols catalyzed by... (n.d.). ResearchGate. [Link]
-
Appendix 6: Protecting groups. (2015). Oxford Learning Link. [Link]
-
Significance of Stability Studies on Degradation Product. (2009). Research Journal of Pharmacy and Technology. [Link]
-
Acid to Ester - Common Conditions. (n.d.). organic-chemistry.org. [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2022). MDPI. [Link]
-
Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. (2025). PMC - NIH. [Link]
-
Amino(4-hydroxycyclohexyl)acetic acid. (n.d.). PubChem. [Link]
-
New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach. (2024). PubMed. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 7. rjptonline.org [rjptonline.org]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
"2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" stability and storage conditions
Welcome to the technical support center for 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound throughout your experiments. Here you will find troubleshooting advice and frequently asked questions to help you maintain the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, the solid, powdered form of this compound should be stored in a tightly sealed container at room temperature.[1] Some suppliers may recommend refrigeration at +4°C, which is also an acceptable practice, particularly in warmer climates.[2] To prevent potential degradation, it is crucial to protect the compound from moisture and direct sunlight.[3]
Q2: How should I store solutions of this compound?
The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. For short-term storage (1-2 weeks), solutions can typically be stored at +4°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use anhydrous solvents to prepare stock solutions.
Q3: Is this compound sensitive to light?
While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store all chemicals, including this one, in amber vials or in a dark location to prevent potential photodegradation.[3]
Q4: What are the signs of degradation?
Visual signs of degradation in the solid material can include discoloration (e.g., yellowing or browning), clumping of the powder (indicating moisture absorption), or a change in odor. For solutions, the appearance of cloudiness, precipitation, or color change can indicate degradation or solubility issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or unexpected experimental results.
If you are observing variability in your results, it could be due to the degradation of your this compound stock.
-
Possible Cause 1: Improper Storage. Long-term storage at room temperature in a humid environment or exposure to light could lead to gradual degradation.
-
Solution:
-
Review your storage conditions against the recommended guidelines in the table below.
-
If you suspect degradation, it is best to use a fresh vial of the compound.
-
To confirm the purity of your current stock, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.
-
Solution:
-
When preparing a stock solution, aliquot it into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
If you must re-use a stock solution that has been frozen, ensure it is brought to room temperature and thoroughly vortexed before use.
-
Issue 2: Difficulty dissolving the compound.
If you are having trouble dissolving this compound, consider the following:
-
Possible Cause: Inappropriate Solvent. The solubility of the compound is dependent on the choice of solvent.
-
Solution:
-
This compound is expected to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
If preparing an aqueous solution, the carboxylic acid functional group will require a basic pH to deprotonate and become more water-soluble. You can try dissolving the compound in a mild aqueous base, such as a sodium bicarbonate solution.
-
Recommended Storage Conditions Summary
| Form | Temperature | Atmosphere | Container | Duration |
| Solid | Room Temperature or +4°C[1][2] | Inert gas (e.g., Argon or Nitrogen) recommended for long-term storage | Tightly sealed, opaque or amber vial | Years |
| Solution | +4°C | Normal | Tightly sealed vial | Short-term (1-2 weeks) |
| Solution | -20°C or -80°C | Normal | Tightly sealed, single-use aliquots | Months |
Experimental Protocol: Stability Assessment of a Stock Solution
This protocol provides a basic framework for assessing the stability of your stock solution over time using HPLC.
Objective: To determine the stability of a this compound stock solution under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, ethanol)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
Procedure:
-
Timepoint 0 (T=0): a. Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM) in your chosen solvent. b. Immediately analyze a sample of this solution by HPLC to obtain an initial purity profile and peak area. This will serve as your baseline.
-
Storage: a. Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., +4°C, -20°C, room temperature).
-
Subsequent Timepoints (e.g., T=1 week, T=1 month, T=3 months): a. At each timepoint, retrieve one aliquot from storage. b. Allow the solution to come to room temperature and vortex thoroughly. c. Analyze the sample by HPLC using the same method as for T=0.
-
Data Analysis: a. Compare the chromatograms from each timepoint to the T=0 baseline. b. Look for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent compound. c. Calculate the percentage of the parent compound remaining at each timepoint to quantify stability.
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, a potential degradation route under acidic or thermal stress could be the dehydration of the tertiary alcohol to form an alkene.
Caption: Hypothetical dehydration of this compound.
References
-
Lonza Bioscience. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cyclohexyl acetic acid, 5292-21-7. Retrieved from [Link]
- Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
PubChem. (n.d.). 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid. Retrieved from [Link]
- Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
-
PubChem. (n.d.). Methyl 2-(4-hydroxycyclohexyl)acetate. Retrieved from [Link]
-
University of Ottawa. (2024, July 17). Handling and Storage of Chemicals. Retrieved from [Link]
-
MDPI. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-methylcyclohexylidene)acetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, 2-[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]-, 2-ethylhexyl ester. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of pharmaceutical mixtures in aqueous solutions using UV/peracetic acid process. Retrieved from [Link]
-
PubChem. (n.d.). (S)-[(S)-2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-cyclohexyl-acetic acid methyl ester. Retrieved from [Link]
-
PubMed. (2020, September 17). The Hydroxyquinol Degradation Pathway in Rhodococcus jostii RHA1 and Agrobacterium Species Is an Alternative Pathway for Degradation of Protocatechuic Acid and Lignin Fragments. Retrieved from [Link]
Sources
Technical Support Center: Chromatographic Purification of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Welcome to the technical support center for the chromatographic purification of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique molecule. My approach is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and develop robust, reproducible methods.
Understanding the Molecule: A Chromatographer's Perspective
This compound possesses distinct chemical features that dictate its chromatographic behavior:
-
A Cyclohexane Ring: Provides a non-polar, hydrophobic character.
-
A Tertiary Alcohol (-OH): A polar group capable of hydrogen bonding.
-
A Carboxylic Acid (-COOH): A key functional group that is polar and acidic. Its charge state is highly dependent on the pH of the environment.
The presence of both hydrophobic and polar, ionizable groups makes this compound amphiphilic. The key to successful purification lies in controlling the ionization of the carboxylic acid group, which profoundly impacts the molecule's overall polarity and its interactions with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: I'm starting for the first time. Which chromatography mode is best for this compound?
A1: For analytical and most preparative scales, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point. It is robust, reproducible, and offers excellent resolving power. The key is to use an acidic mobile phase to suppress the ionization of the carboxylic acid group, which enhances retention and improves peak shape. For large-scale purification from a crude synthesis, Normal-Phase Flash Chromatography on silica gel is also a common and effective technique.
Q2: Why is my peak shape so poor in reversed-phase? It's tailing badly.
A2: Peak tailing for this analyte is most often caused by unwanted secondary interactions, primarily between the analyte and the stationary phase. There are two main culprits:
-
Ionization of the Carboxylic Acid: If the mobile phase pH is too high (typically > 4.5), the carboxylic acid group becomes deprotonated (COO⁻). This negatively charged species can interact with any residual, positively charged sites on the silica backbone of the column, causing tailing.
-
Silanol Interactions: The hydroxyl group on your molecule and the deprotonated carboxylic acid can interact with free silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[1]
The solution is almost always to control the mobile phase pH and use a high-quality, end-capped column.
Q3: My compound elutes very early in my reversed-phase method (low retention). How can I fix this?
A3: Low retention is a sign that your compound is too polar under the current conditions and has a low affinity for the non-polar stationary phase. The primary cause is the ionization of the carboxylic acid. When the acid group is charged (COO⁻), the molecule is significantly more water-soluble and is "pushed" through the column by the polar mobile phase.
To increase retention, you must decrease the mobile phase pH to a value at least 1.5-2 units below the compound's pKa (the pKa of a typical carboxylic acid is ~4.5-5).[2][3] By adding an acidifier like formic acid or acetic acid to the mobile phase, you protonate the carboxylate to its neutral form (-COOH). This dramatically increases the molecule's overall hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus, increased retention.[3]
Q4: My retention times are drifting and not reproducible. What is happening?
A4: Drifting retention times usually point to an unstable chromatographic system. The most common causes are:
-
Insufficient Column Equilibration: This is especially true when using buffered mobile phases or ion-pairing agents. The column needs sufficient time (often 10-20 column volumes) for the stationary phase surface to reach equilibrium with the mobile phase.[4]
-
Mobile Phase Instability: If you are mixing solvents online, ensure the pump is functioning correctly. If you are using volatile solvents, evaporation can change the composition over time. Pre-mixing the mobile phase can often resolve this.[4]
-
Temperature Fluctuations: Chromatography is sensitive to temperature. Using a thermostatically controlled column compartment is crucial for reproducible results.
-
In Normal-Phase: Retention is extremely sensitive to the water content of the non-polar mobile phase. Even trace amounts of atmospheric moisture can alter the activity of the silica surface, causing retention to shift.[4][5]
In-Depth Troubleshooting Guides
Issue 1: Severe Peak Tailing in Reversed-Phase HPLC
Peak tailing is the most common issue for acidic compounds. It degrades resolution, compromises quantification, and indicates suboptimal separation conditions.
Tailing occurs when a single analyte population experiences multiple modes of interaction with the stationary phase. For our compound, a portion of the molecules might bind via the desired hydrophobic mechanism, while another portion gets delayed by secondary ionic or hydrogen-bonding interactions with active sites on the silica surface (silanols).[1] Suppressing these secondary interactions is key.
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Resolution and Co-elution with Impurities
Even with good peak shape, you may struggle to separate your target compound from closely related impurities (e.g., synthetic precursors, byproducts).
Resolution is a function of column efficiency, selectivity, and retention. To improve it, you must manipulate these factors. Selectivity—the ability of the system to distinguish between two analytes—is often the most powerful tool.
-
Optimize the Organic Modifier: If you are using methanol, try switching to acetonitrile (or vice versa). These solvents have different polarities and interact differently with both the analyte and the stationary phase, which can dramatically alter selectivity.
-
Adjust Mobile Phase pH: Fine-tuning the pH around the pKa of your compound and impurities can change their relative hydrophobicity and retention, potentially pulling them apart.
-
Change the Stationary Phase: If C18 is not providing enough selectivity, consider a different phase.
-
Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions.
-
Polar-Embedded: These phases contain a polar group (e.g., amide) near the silica surface, which can alter selectivity for polar analytes and reduce silanol interactions.
-
Cyano (CN): A phase of intermediate polarity that can be used in both reversed-phase and normal-phase modes, offering a different selectivity profile.[6]
-
-
Decrease the Gradient Slope: For gradient methods, a shallower gradient (e.g., changing from a 5-95% B in 10 minutes to 5-95% B in 20 minutes) gives more time for components to separate on the column, increasing resolution.
Sources
Preventing degradation of "2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" during reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this molecule and offer practical solutions to prevent its degradation during chemical reactions. Our goal is to explain the causality behind experimental choices, ensuring your success when working with this valuable compound.
Section 1: Understanding the Intrinsic Stability of the Molecule
A thorough understanding of the molecule's structure is the first step in preventing unwanted side reactions. This compound possesses two key functional groups that dictate its reactivity and potential degradation pathways.
FAQ 1: What are the key structural features of this compound that influence its stability?
The reactivity of this molecule is governed by two functional groups: a tertiary alcohol and a carboxylic acid .
-
Tertiary Alcohol: The hydroxyl (-OH) group is attached to a quaternary carbon atom within the cyclohexyl ring. This carbon is bonded to a methyl group and two other ring carbons, leaving no hydrogen atoms directly attached to it. While this structure makes the alcohol resistant to standard oxidation, it renders it highly susceptible to acid-catalyzed dehydration.[1][2]
-
Carboxylic Acid: The acetic acid moiety provides an acidic proton and a site for various derivatization reactions such as esterification or amidation. However, its own acidic nature can, under certain conditions (e.g., high temperatures), contribute to self-catalyzed degradation.
Caption: Structure of this compound.
FAQ 2: What is the primary degradation pathway for this compound, and what is the mechanism?
The most common and significant degradation pathway is the acid-catalyzed dehydration of the tertiary alcohol to form an alkene.[3][4] This elimination reaction proceeds readily because it involves the formation of a relatively stable tertiary carbocation intermediate.[5][6] This reaction is often accelerated by heat.
The mechanism involves three key steps:
-
Protonation of the Hydroxyl Group: A strong acid protonates the hydroxyl group, converting it into a much better leaving group (water).[5]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water, generating a stable tertiary carbocation. This is typically the rate-determining step.[5]
-
Deprotonation to Form an Alkene: A base (which can be water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond.[5]
Caption: Mechanism of acid-catalyzed dehydration.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues you may encounter during experiments and provides actionable solutions grounded in chemical principles.
Problem 1: I'm observing an unexpected loss of my starting material and the formation of a less polar impurity during an acid-catalyzed reaction. What's happening?
Causality: This is a classic signature of acid-catalyzed dehydration. The loss of the polar hydroxyl group and the formation of a carbon-carbon double bond results in a new compound (the alkene degradant) that is significantly less polar than your starting material. On a TLC plate, this impurity will have a higher Rf value. Mass spectrometry analysis would show a product with a mass 18 Da less than the starting material, corresponding to the loss of a water molecule.
Solutions: The key is to avoid conditions that favor the E1 elimination mechanism.[3][4]
| Condition | Problematic Approach (High Degradation Risk) | Recommended Approach (Low Degradation Risk) | Rationale |
| Acid Catalyst | Strong protic acids (e.g., conc. H₂SO₄, HCl, p-TsOH). | Milder acids (e.g., acetic acid if tolerated), Lewis acids, or conditions that avoid strong acid altogether. | Strong acids readily protonate the -OH group, initiating dehydration.[5] Milder conditions lower the rate of this initial step. |
| Temperature | Elevated temperatures (> 50-80 °C).[7] | Low temperatures (0 °C to room temperature). | Elimination reactions are entropically favored and thus accelerated by heat.[4] Keeping the reaction cool significantly suppresses the dehydration pathway. |
| Solvent | Protic solvents (e.g., methanol, ethanol) under acidic conditions. | Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)). | Protic solvents can participate in proton transfer, facilitating the dehydration mechanism. |
Proactive Strategy: If acidic conditions are unavoidable for the desired transformation, consider protecting the tertiary alcohol group before subjecting the molecule to the reaction. A silyl ether (e.g., TBS, TIPS) is a common protecting group that is stable to many reaction conditions but can be removed later.
Problem 2: My reaction mixture is turning brown and showing multiple spots on TLC when using an oxidizing agent. Why?
Causality: You are likely observing oxidative degradation through C-C bond cleavage. Tertiary alcohols do not have a hydrogen on the carbinol carbon, making them resistant to oxidation that forms a carbonyl group.[2][8] However, under harsh oxidative conditions (e.g., prolonged heating with acidic permanganate or dichromate), the molecule can be forced to degrade, leading to a complex mixture of products.[9][10]
Solutions:
-
Avoid Direct Oxidation: Do not attempt to oxidize the tertiary alcohol. It is not a synthetically viable transformation.
-
Selective Oxidation: If another functional group in a more complex molecule needs to be oxidized, ensure the conditions are mild and selective.
-
Use of Protecting Groups: If harsh oxidative conditions are absolutely necessary for another part of the molecule, the tertiary alcohol must be protected beforehand.
Problem 3: I'm trying to perform a reaction on the carboxylic acid group (e.g., esterification), but I'm getting low yields and dehydration side products. What are the best practices?
Causality: Standard methods for carboxylic acid derivatization often create conditions that are detrimental to the tertiary alcohol. For example, Fischer esterification (reacting the carboxylic acid with an alcohol using a strong acid catalyst) is a direct recipe for dehydration.
Recommended Protocols:
A. For Esterification: Avoid direct acid catalysis. Convert the carboxylic acid into a more reactive species first.
Caption: Recommended workflow for esterification.
B. For Amide Coupling: Use standard peptide coupling reagents, but pay close attention to the base and temperature.
-
Reagents: Use coupling agents like EDC (or DCC) with an activator like HOBt, or more modern reagents like HATU.
-
Base: Employ a non-nucleophilic, hindered base such as Diisopropylethylamine (DIPEA) instead of triethylamine to minimize side reactions.
-
Temperature Control: Run the reaction at 0 °C and allow it to slowly warm to room temperature. This minimizes the energy available for the dehydration pathway.
Section 3: Proactive Stability and Analytical Detection
FAQ 3: How should I store this compound to ensure long-term stability?
To ensure the long-term integrity of the compound, store it under the following conditions:
-
Temperature: Cool (2-8 °C).
-
Atmosphere: Dry, inert atmosphere (e.g., under Argon or Nitrogen).
-
Container: Tightly sealed container to prevent moisture absorption.
-
Chemical Environment: Store in a neutral environment. Avoid storing solutions with acidic or basic contaminants.
FAQ 4: What analytical techniques are best for detecting degradation products?
A multi-faceted approach is recommended for stability and purity assessment, as mandated by forced degradation studies in pharmaceutical development.[11][12]
-
High-Performance Liquid Chromatography (HPLC-MS): This is the most powerful technique. A reversed-phase method can easily separate the polar starting material from the non-polar alkene degradant. The mass spectrometer will confirm the identity of the degradant by its mass (-18 Da from the parent).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide definitive proof of dehydration. Look for the disappearance of the broad -OH singlet and the appearance of new signals in the alkene region (typically 5-6 ppm).
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress. The alkene degradant will appear as a new, higher Rf spot compared to the starting material.
Section 4: Detailed Experimental Protocol
This protocol provides a validated, step-by-step method for converting the carboxylic acid to its methyl ester while minimizing the risk of degradation.
Protocol: Methyl Esterification via an Acid Chloride Intermediate
-
Preparation:
-
Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).
-
Use anhydrous solvents for the reaction. Dichloromethane (DCM) is recommended.
-
-
Acid Chloride Formation:
-
Dissolve 1.0 equivalent of this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise over 10 minutes. If using oxalyl chloride, add one drop of anhydrous DMF as a catalyst.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases. Monitor by TLC (the acid chloride will have a slightly higher Rf than the acid).
-
-
Esterification:
-
In a separate flask, prepare a solution of anhydrous methanol (3.0 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool this methanol solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution from step 2 to the methanol solution via cannula or dropping funnel.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl ester.
-
This self-validating protocol minimizes exposure to strong acids and high temperatures, ensuring the integrity of the tertiary alcohol and leading to a high yield of the desired product.
References
-
Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]
-
BYJU'S. Types of Alcohols – Primary, Secondary and Tertiary Alcohols. [Link]
-
Quora. What is the mechanism for the dehydration of tertiary alcohols? (2017-10-16). [Link]
-
Chemistry Lovers. Oxidation of Alcohols – Primary, Secondary & Tertiary Alcohol. [Link]
-
Chemistry LibreTexts. The Oxidation of Alcohols. (2023-01-22). [Link]
-
ChemistryViews. The Oxidation of Alcohols. (2017-05-02). [Link]
-
JoVE. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2025-05-22). [Link]
-
Master Organic Chemistry. Elimination Reactions of Alcohols. (2015-04-16). [Link]
-
PHARMD GURU. 14. DEHYDRATION OF ALCOHOL, EASE OF DEHYDRATION, ACID CATALYSIS, REVERSIBILITY, ORIENTATION. [Link]
-
BYJU'S. Dehydrogenation (Dehydration) of Alcohols. [Link]
-
Celerion. Forced degradation studies: A critical lens into pharmaceutical stability. (2025-11-10). [Link]
-
MedCrave online. Forced Degradation Studies. (2016-12-14). [Link]
-
SciSpace. Forced Degradation Studies. (2016-12-14). [Link]
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. byjus.com [byjus.com]
- 9. chemistrylovers.com [chemistrylovers.com]
- 10. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Reaction Monitoring for 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Welcome to the technical support guide for the analysis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid . This resource is designed for researchers, chemists, and drug development professionals who are monitoring chemical reactions involving this compound. Here, we provide field-proven insights, detailed protocols, and troubleshooting guides in a direct question-and-answer format to address common challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key analytical challenges associated with this compound?
A1: This molecule presents two primary challenges for routine analysis. First, it lacks a significant UV-absorbing chromophore, rendering it invisible under standard UV lamps (254 nm) used for TLC and HPLC-UV.[1] Second, its structure contains both a hydroxyl and a carboxylic acid group, making it a highly polar compound. This high polarity can lead to poor retention on standard reversed-phase chromatography columns and cause streaking on normal-phase TLC plates.
Q2: I am synthesizing this molecule. What functional groups should I be tracking to confirm the reaction's progress?
A2: Your analytical method should be able to distinguish between your starting materials and the final product. The key functional groups to monitor are the tertiary alcohol on the cyclohexane ring and the carboxylic acid. For example, if you are performing an esterification of the carboxylic acid, your goal is to see the disappearance of the acidic starting material and the appearance of a less polar ester product.
Section 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective tool for qualitative reaction monitoring. However, due to the physicochemical properties of this compound, specific considerations for mobile phase composition and visualization are critical for success.
Core Principles for TLC Analysis
The primary challenge in TLC is managing the high polarity of the analyte. The carboxylic acid can interact strongly with the acidic silanol groups on the silica gel plate, leading to significant tailing or streaking.[2] To achieve compact spots, the ionization of the carboxylic acid must be suppressed by acidifying the mobile phase. Furthermore, since the compound is not UV-active, a chemical stain that reacts with the alcohol or carboxylic acid functional group is required for visualization.
Detailed Protocol: Baseline TLC Method
This protocol provides a robust starting point for analyzing this compound.
Materials:
-
Silica gel 60 F254 plates
-
TLC developing chamber
-
Capillary spotters
-
Mobile Phase: 70:30:1 mixture of Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH)
-
Visualization Stain: Potassium Permanganate (KMnO₄) stain
Procedure:
-
Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and cover the chamber. Allow the atmosphere to saturate for at least 10 minutes.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Using a capillary spotter, carefully apply a small spot of your dissolved sample onto the pencil-drawn baseline of the TLC plate. If you have the starting material and product standards, spot them in separate lanes for comparison. Keep the spots small and concentrated.
-
Development: Place the spotted TLC plate into the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization:
-
Dip the dried plate quickly and smoothly into the potassium permanganate stain using forceps.
-
Remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun. Oxidizable compounds, such as the alcohol in your target molecule, will appear as yellow-brown spots against a purple background.[3]
-
TLC Troubleshooting Guide
Q: My spot is a long streak, not a compact circle. How do I fix this?
A: This is a classic sign of tailing, common with carboxylic acids on silica gel.[2] The ionized carboxylate form interacts too strongly with the stationary phase.
-
Primary Cause: The carboxylic acid group is partially deprotonated and is interacting ionically with the silica gel.
-
Solution: Add a small amount of a volatile acid, like acetic acid or formic acid (typically 0.5-2%), to your mobile phase.[4] This ensures the analyte remains in its protonated (neutral) form, leading to more uniform interactions and a compact spot.
Q: My spot is stuck on the baseline (Rf value is too low). What should I do?
A: An Rf value near zero indicates that the mobile phase is not polar enough to move the highly polar analyte up the plate.
-
Primary Cause: The analyte has a much stronger affinity for the polar stationary phase (silica) than for the mobile phase.
-
Solution: Increase the polarity of your mobile phase. For a DCM/MeOH system, gradually increase the percentage of methanol. For example, try a 60:40:1 or 50:50:1 ratio of DCM:MeOH:AcOH. A solvent system of Ethyl Acetate/Butanol/Acetic Acid/Water (80:10:5:5) can also be effective for very polar compounds.[5]
Q: I can't see anything on my plate after staining.
A: This issue can arise from several factors, from sample concentration to the choice of stain.
-
Possible Causes & Solutions:
-
Low Concentration: The sample spot may be too dilute. Try re-spotting the plate multiple times in the same location (allowing the solvent to dry between applications) or prepare a more concentrated sample.
-
Inappropriate Stain: While potassium permanganate is a good general oxidizing stain, other options may provide better sensitivity. A p-anisaldehyde stain is excellent for visualizing alcohols and often gives distinct colors.[3][6]
-
Compound Volatility: If your compound is volatile, it may have evaporated from the plate during drying, especially if excessive heat was used. Dry the plate at room temperature.
-
Q: My reactant and product spots are too close together (poor resolution). How can I separate them?
A: Poor resolution means the mobile phase is not selective enough for your compounds.
-
Solution: You need to test different solvent systems. The goal is to find a system where the polarities are different enough to achieve separation. Try changing the solvent components entirely. For example, switch from a DCM/Methanol system to an Ethyl Acetate/Hexanes system (with added acid). Running multiple TLCs with different solvent systems is a standard part of method development.
TLC Troubleshooting Workflow
Section 2: Reaction Monitoring by LC-MS
LC-MS provides quantitative data and mass confirmation, making it a powerful tool for reaction monitoring. The key to a successful LC-MS method for this analyte is achieving good chromatographic retention and selecting the optimal mass spectrometer settings.
Core Principles for LC-MS Analysis
For a polar molecule like this compound, a standard reversed-phase (e.g., C18) method can be challenging. The compound may have little retention and elute in or near the solvent front, where ion suppression from salts and other matrix components is most severe.[7] Therefore, the method must be tailored to retain and separate polar analytes.
From a mass spectrometry perspective, the carboxylic acid group is the ideal site for ionization. In electrospray ionization (ESI), it will readily deprotonate to form a negative ion [M-H]⁻. Therefore, negative ion mode (ESI-) is strongly recommended for the highest sensitivity.[8][9][10]
Detailed Protocol: Baseline LC-MS Method
This protocol provides a starting point for developing a quantitative LC-MS method.
Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.
-
Column: C18 column suitable for highly aqueous mobile phases (e.g., an "AQ" type column) or a polar-embedded column. A standard C18 can be tried first. (Dimensions: e.g., 2.1 x 50 mm, <3 µm particle size).
LC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
MS Conditions (ESI-):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Mode: Full Scan (to find the ion) and/or Selected Ion Monitoring (SIM)
-
Target Ion (m/z): For C₉H₁₆O₃ (MW: 172.22), the target is the [M-H]⁻ ion at m/z 171.1 .
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~350-400 °C
-
Gas Flows: Optimize based on instrument manufacturer recommendations.
LC-MS Troubleshooting Guide
Q: I have little or no retention; my peak is in the solvent front.
A: This is the most common issue for small, polar analytes on reversed-phase columns.
-
Primary Cause: The analyte is too polar to partition effectively into the non-polar stationary phase.
-
Solutions:
-
Modify Gradient: Decrease the initial percentage of organic solvent (Mobile Phase B). Start with as low as 1-2% B, or even 0% if your system allows, and hold for 1-2 minutes to maximize retention.[11][12]
-
Change Column: If modifying the gradient is insufficient, switch to a more suitable stationary phase. A polar-embedded C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is designed specifically for retaining polar compounds.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal to the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Injecting in a strong solvent like pure acetonitrile can cause peak distortion and poor retention.[11][12]
-
Q: My peak shape is broad, fronting, or tailing.
A: Poor peak shape can result from chromatographic issues or problems at the ion source.
-
Possible Causes & Solutions:
-
Column Overload: The sample is too concentrated. Dilute your sample and re-inject.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing or frit. The addition of 0.1% formic acid to the mobile phase should mitigate this for a carboxylic acid, but ensure it is fresh and well-mixed.
-
Solvent Mismatch: As mentioned above, the injection solvent should be compatible with the initial mobile phase to avoid issues like peak fronting.[13]
-
Column Degradation: If the column is old or has been exposed to harsh conditions (e.g., high pH), its performance may be compromised. Replace the column.
-
Q: My signal is weak or unstable. How can I improve sensitivity?
A: Low sensitivity is often due to inefficient ionization or ion suppression.
-
Possible Causes & Solutions:
-
Confirm Ionization Mode: Double-check that you are in negative ion mode (ESI-) . While a signal may be observed in positive mode (e.g., as a sodium adduct [M+Na]⁺), it is typically much weaker for a carboxylic acid.
-
Optimize Source Parameters: Systematically tune the ion source parameters (capillary voltage, gas flows, temperatures) to maximize the signal for your specific analyte and flow rate. Refer to your instrument's guide for autotune procedures.
-
Mobile Phase pH: While formic acid is standard, for some carboxylic acids, a weaker acid like acetic acid can sometimes provide a better signal in negative mode.[14] This is counterintuitive but worth testing if sensitivity is a major issue.
-
Ion Suppression: Your analyte may be co-eluting with a component from the reaction mixture that is suppressing its ionization. Improving chromatographic resolution is the best way to solve this.
-
LC-MS Troubleshooting Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 10. nebiolab.com [nebiolab.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid Synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance, field-proven insights, and troubleshooting protocols for the critical catalytic hydrogenation step in this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your reaction with confidence.
Frequently Asked Questions (FAQs): Catalyst Selection & Strategy
The synthesis of this compound typically involves the catalytic hydrogenation of a suitable keto-acid precursor, such as 2-(4-methyl-4-oxocyclohexyl)acetic acid. The selection of an appropriate catalyst is paramount to achieving high yield and selectivity, specifically in reducing the ketone to a tertiary alcohol without affecting the carboxylic acid moiety or causing undesired side reactions.
Q1: What are the primary catalyst choices for this ketone-to-alcohol reduction?
The primary choices for this transformation are heterogeneous catalysts, which offer ease of separation and handling. The most common classes are:
-
Noble Metal Catalysts: These are the workhorses of hydrogenation and include Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Rhodium (Rh) supported on materials like activated carbon (C) or alumina (Al₂O₃).
-
Raney-Type Catalysts: Primarily Raney Nickel (Ra-Ni), these are sponge-metal catalysts known for their high activity and cost-effectiveness, though they can sometimes be less selective.[1]
The choice depends on the desired selectivity, reaction conditions (temperature, pressure), and cost considerations. For substrates with multiple reducible functional groups, catalyst screening is essential.
Q2: How do I choose between different noble metal catalysts (e.g., Pd/C, Pt/C, Ru/C)?
Each noble metal catalyst exhibits a different activity and selectivity profile. Our experience suggests the following starting points:
-
Palladium on Carbon (Pd/C): This is often the first catalyst to try for general hydrogenations.[2] It is highly effective for reducing carbon-carbon double bonds and nitro groups. While it can reduce ketones, it often requires more forcing conditions (higher pressure/temperature) compared to other catalysts, which can lead to side reactions. A typical starting catalyst loading is 5-10 mol% of the substrate.[3]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (Adam's Catalyst): Platinum-based catalysts are generally more active for ketone hydrogenation than palladium.[3] They can often operate under milder conditions. However, their higher activity can sometimes lead to over-reduction or hydrogenolysis of the resulting C-O bond, especially under acidic conditions.
-
Ruthenium on Carbon (Ru/C): Ruthenium catalysts are often an excellent choice for the selective hydrogenation of ketones, especially aliphatic ketones.[4] They tend to be less prone to causing hydrogenolysis compared to Pd or Pt. For this specific synthesis, Ru/C would be a highly recommended candidate to screen early in your process development.
-
Rhodium on Carbon (Rh/C): Rhodium is particularly effective for the hydrogenation of aromatic rings. While it can reduce ketones, it is typically reserved for substrates where aromatic ring reduction is also desired or for specific stereoselective applications.
Q3: Can I use transfer hydrogenation instead of high-pressure gaseous hydrogen?
Absolutely. Transfer hydrogenation is an excellent and often safer alternative, as it avoids the need for high-pressure hydrogen gas handling.[3] This method uses a hydrogen donor molecule, typically in the presence of a catalyst.
-
Common Hydrogen Donors: Isopropanol, formic acid, and ammonium formate are frequently used.
-
Recommended Catalysts: Ruthenium and Iridium complexes are highly effective for transfer hydrogenation of ketones.[5][6] Heterogeneous catalysts like Pd/C can also be used, often with ammonium formate as the donor. Metal oxides such as MgO and ZrO₂ have also demonstrated activity in transfer hydrogenation of cyclic ketones with secondary alcohols as donors.[7]
The key advantage is operational simplicity, often requiring only reflux temperatures at atmospheric pressure. This makes it highly suitable for labs not equipped with high-pressure reactors.
Troubleshooting Guide: Common Experimental Issues
Even with a well-chosen catalyst, experimental challenges can arise. This guide addresses the most common issues encountered during the synthesis of this compound.
Scenario 1: The reaction is slow or incomplete.
A sluggish or stalled reaction is one of the most frequent problems. The underlying cause must be identified systematically.
Caption: Desired reaction pathway and common side reactions.
Possible Causes & Solutions:
-
Hydrogenolysis: The C-O bond of the newly formed alcohol is cleaved by hydrogen, resulting in the fully reduced alkane 2-(4-methylcyclohexyl)acetic acid. This is more common with highly active catalysts like Pd and Pt, especially at elevated temperatures or under acidic conditions.
-
Solution: Switch to a more selective catalyst like Ruthenium (Ru/C). [4]Lowering the reaction temperature and pressure can also disfavor this side reaction. Avoid acidic solvents if hydrogenolysis is a problem.
-
-
Esterification: If an alcohol solvent (e.g., methanol, ethanol) is used, the carboxylic acid group of the substrate or product can undergo acid-catalyzed esterification.
-
Solution: Use a non-protic solvent such as ethyl acetate, tetrahydrofuran (THF), or dioxane. If an alcohol is required for solubility, conduct the reaction at the lowest possible temperature to minimize the rate of esterification.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst.
-
Reactor Setup: To an array of parallel pressure reactors or individual vials, add the keto-acid precursor (1.0 eq) and a stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., Ethyl Acetate, 0.1 M concentration).
-
Inerting: Seal the reactors/vials and purge the system thoroughly with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes to remove all oxygen. [3]4. Catalyst Addition: Under a positive pressure of inert gas, add the screening catalysts (e.g., 5% Pd/C, 5% Pt/C, 5% Ru/C, Raney Ni) to their respective reactors at a loading of 5-10% w/w relative to the substrate.
-
Hydrogenation: Evacuate the inert gas and pressurize the reactors with hydrogen to the desired pressure (e.g., 5 bar / ~75 psi). For balloon hydrogenation, use a hydrogen-filled balloon attached via a three-way stopcock. [3]6. Reaction: Stir the reaction mixtures vigorously at the desired temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing them by a suitable technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the system with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with solvent and filter through a pad of Celite® to remove the catalyst. Crucially, never allow the filter cake to dry, as it can be pyrophoric. Keep the filter cake wet with solvent at all times. [3][8]10. Analysis: Analyze the crude product from each reaction to determine conversion and selectivity, identifying the most promising catalyst for further optimization.
Table 1: Comparative Overview of Common Hydrogenation Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| 5% Pd/C | 25-80 °C, 1-10 bar H₂ | Cost-effective, versatile, good for C=C bonds | Can require forcing conditions for ketones; risk of hydrogenolysis |
| 5% Pt/C | 25-60 °C, 1-10 bar H₂ | Highly active for ketones, often works at low temp/pressure | Higher cost, higher risk of hydrogenolysis, sensitive to poisons |
| 5% Ru/C | 25-100 °C, 5-50 bar H₂ | Excellent selectivity for ketones, low hydrogenolysis risk | May require higher pressures than Pt, higher cost than Pd |
| Raney® Ni | 25-100 °C, 5-50 bar H₂ | Very high activity, low cost | Pyrophoric, requires careful handling, may be less selective, potential for nickel leaching |
References
-
Title: Catalytic Hydrogenation Part II - Tips and Tricks Source: Curly Arrow URL: [Link]
-
Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Selective Hydrogenation of Aldehydes and Ketones Source: ResearchGate URL: [Link]
-
Title: Troubleshooting of Catalytic Reactors Source: Slideshare URL: [Link]
-
Title: Electrified Hydrogenation of Aliphatic Ketones in a Palladium Membrane Reactor Source: Journal of the American Chemical Society URL: [Link]
-
Title: Advances in Catalyst Systems for the Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones Source: Taylor & Francis Online URL: [Link]
-
Title: Hydrogenation reaction tips and tricks Source: Reddit r/Chempros URL: [Link]
-
Title: Catalytic Hydrogenation of Ketones Source: Thieme Chemistry URL: [Link]
-
Title: Liquid-phase transfer hydrogenation of 4-methylcyclohexanone with... Source: ResearchGate URL: [Link]
-
Title: Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure Source: Chemical Journal of Chinese Universities URL: [Link]
-
Title: Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success Source: YouTube (METTLER TOLEDO) URL: [Link]
-
Title: Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts Source: National Institutes of Health (NIH) URL: [Link]
- Title: Synthesis method for 2-methylcyclohexyl acetate Source: Google Patents URL
- Title: The preparation method of 2-(4-aminocyclohexyl)
-
Title: Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Hydrogenation of cyclohexanone on Pt–Sn surface alloys Source: Koel Research Group URL: [Link]
-
Title: Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate Source: PrepChem.com URL: [Link]
-
Title: 2-(4-Hydroxy-1-methylcyclohexyl)acetic acid Source: PubChem URL: [Link]
- Title: Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl Source: Google Patents URL
Sources
- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Bio-potential of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid and Other Cyclohexyl Derivatives
Introduction: The Cyclohexyl Moiety as a Privileged Scaffold in Drug Discovery
The cyclohexane ring, a simple yet versatile carbocyclic scaffold, is a recurring motif in a multitude of biologically active compounds, ranging from natural products to blockbuster synthetic drugs. Its three-dimensional structure allows for precise spatial orientation of functional groups, offering a distinct advantage over flat aromatic systems by providing more contact points with protein targets. This can lead to enhanced binding affinity and selectivity. Furthermore, the saturated nature of the cyclohexyl ring often imparts favorable pharmacokinetic properties, such as improved metabolic stability and bioavailability, making it a highly attractive component in the design of novel therapeutics.
This guide provides a comparative analysis of the potential biological activities of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid , a molecule of interest due to its unique combination of a hydroxylated and methylated cyclohexane core linked to an acetic acid side chain. As direct bioassay data for this specific compound is not extensively available in the public domain, this document will adopt a structure-activity relationship (SAR) approach. We will explore the known biological activities of structurally related cyclohexyl derivatives to infer the potential therapeutic applications of our lead compound. This comparative analysis is intended for researchers, scientists, and drug development professionals to guide future in vitro and in vivo investigations.
Potential Bioactivities of this compound: A Comparative Analysis
The structure of this compound, with its polar hydroxyl and carboxylic acid groups, and a lipophilic methylcyclohexyl core, suggests the potential for diverse biological activities. We will now delve into a comparative analysis of this compound against other cyclohexyl derivatives in key therapeutic areas.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Several cyclohexyl derivatives have demonstrated significant anti-inflammatory properties.
A study on a series of cyclohexyl-N-acylhydrazone derivatives revealed their potential as orally active analgesic and anti-inflammatory agents. The replacement of a 1,3-benzodioxole system with a cyclohexyl subunit resulted in an improvement of both anti-inflammatory and analgesic activities.[1] This highlights the favorable contribution of the cyclohexyl moiety to anti-inflammatory action.
Comparative Data of Anti-inflammatory Cyclohexyl Derivatives
| Compound | Structure | Bioassay | Readout | Activity | Reference |
| LASSBio-294 | 1,3-benzodioxole derivative | Carrageenan-induced peritonitis in mice | Leukocyte migration inhibition | 35% | [1] |
| Compound 10 | Cyclohexyl derivative | Carrageenan-induced peritonitis in mice | Leukocyte migration inhibition | 52% | [1] |
| Indomethacin | Standard NSAID | Carrageenan-induced peritonitis in mice | Leukocyte migration inhibition | 60% | [1] |
Table 1: Comparison of the anti-inflammatory activity of a cyclohexyl derivative with its benzodioxole analog and a standard drug.
The acetic acid moiety in our lead compound, this compound, is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), further suggesting its potential in this therapeutic area. The presence of the hydroxyl and methyl groups on the cyclohexane ring could further modulate this activity by influencing its binding to inflammatory targets such as cyclooxygenase (COX) enzymes.
This protocol is designed to assess the potential anti-inflammatory activity of a test compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells without LPS stimulation).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the vehicle control.
Caption: Workflow for assessing the anti-proliferative effects of a test compound.
Antimicrobial Activity
The increasing prevalence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Cyclohexane derivatives have emerged as a promising source of compounds with antibacterial and antifungal properties. [2]The lipophilicity of the cyclohexane ring can facilitate the penetration of microbial cell membranes.
Various functionally substituted monocyclic and spirocyclic cyclohexane derivatives have shown remarkable antimicrobial properties. [3]For example, a study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). [4] Comparative Data of Antimicrobial Cyclohexyl Derivatives
| Compound Class | Microorganism | Bioassay | MIC (µg/mL) | Reference |
| Monocyclic cyclohexane derivative (Compound III) | Escherichia coli | Resazurin microplate assay | ≤1000 | [3] |
| N,N-Dibenzyl-cyclohexane-1,2-diamine derivative (Compound 8e) | MRSA | Not specified | 8-64 | [4] |
| Cyclohexylamine derivatives | Salmonella typhi, Vibrio cholerae | Not specified | Active | [5] |
Table 3: Minimum Inhibitory Concentration (MIC) values for different classes of cyclohexyl derivatives against various microorganisms.
The presence of the carboxylic acid and hydroxyl groups in this compound could contribute to its antimicrobial activity through various mechanisms, such as chelation of essential metal ions or disruption of microbial metabolic pathways.
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [6][7][8] Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound
-
Sterile 96-well microtiter plates
-
Inoculum standardized to a 0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Logical process for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The presence of the cyclohexyl ring, a privileged scaffold in medicinal chemistry, combined with hydroxyl, methyl, and acetic acid functional groups, provides a compelling rationale for its investigation in several therapeutic areas.
Based on our structure-activity relationship analysis, future research on this compound should prioritize screening for anti-inflammatory, anticancer, and antimicrobial activities . The experimental protocols provided in this guide offer a starting point for such investigations.
Further studies should also focus on elucidating the mechanism of action of this compound and its analogs to better understand the structural features that contribute to their biological activities. The synthesis and evaluation of a library of related compounds will be crucial for establishing a comprehensive SAR and for optimizing the potency and selectivity of this promising chemical scaffold.
References
- Barreiro, E. J., et al. (2011).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- BenchChem. (2025).
- Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Di Chiacchio, S., et al. (2001). Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities. Il Farmaco, 56(5-7), 423-429.
- BenchChem. (2025).
- Borges, R. S., et al. (2020). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8.
-
Javitt, D. C. (2000). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.1.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Shoaib, M., & Ganbarov, K. (2019). Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities. Journal of Global Antimicrobial Resistance, 19, 235-242.
- Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology.
- BenchChem. (n.d.).
- Wang, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245.
- Kim, J. H., et al. (2017).
- ResearchGate. (n.d.). A, Protocol and time course for cell proliferation assay.
- Shoaib, M., et al. (2019). Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives. Pakistan Journal of Agricultural Sciences, 56(4).
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- SciSpace. (n.d.).
- Tian, W., et al. (2025). Synthesis and anticancer activity of six tricyclohexyltin cinnamate complexes. Journal of Inorganic Biochemistry, 272, 112991.
- ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
- PubMed Central. (2018).
- Protocol Online. (2009).
- de Oliveira, A. C., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Basic & Clinical Pharmacology & Toxicology.
- BindingDB. (n.d.). Assay in Summary_ki. BindingDB.
- Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives.
- McMaster Experts. (2019). Synthesis and characterization of cyclohexane-1 R ,2 R -diamine-based Pt( iv ) dicarboxylato anticancer prodrugs: their selective activity against human colon cancer cell lines. McMaster Experts.
- Sigma-Aldrich. (n.d.).
- Semantic Scholar. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar.
- PubMed Central. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PubMed Central.
- Request PDF. (n.d.). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone.
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives.
- The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink.
- MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- Request PDF. (n.d.). (PDF) Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain.
- PubMed. (2000).
- PubMed Central. (2015). Cyclohexane Produces Behavioral Deficits Associated with Astrogliosis and Microglial Reactivity in the Adult Hippocampus Mouse Brain. PubMed Central.
- PubMed. (2022). Chronic exposure to cyclohexane induces stereotypic circling, hyperlocomotion, and anxiety-like behavior associated with atypical c-fos expression in motor. PubMed.
- ChemRxiv. (n.d.). DFT Investigation of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184): Unraveling Molecular Structure and Chemical Reactivity. ChemRxiv.
- YouTube. (2022). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. YouTube.
- PubChem. (n.d.). Cyclohexaneacetic acid. PubChem.
- Frontiers. (2016). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. Frontiers.
- PubChem. (n.d.). 1-Hydroxycyclohexyl phenyl ketone. PubChem.
- Journal of Medicinal Chemistry. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
- PubMed. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. PubMed.
- Chemchart. (n.d.). CYCLOHEXYLACETIC ACID (5292-21-7). Chemchart.
- ResearchGate. (n.d.). Structure activity relationship (SAR) of NMac1 derivatives for...
- Drug Design Org. (n.d.).
- PubMed Central. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. PubMed Central.
- PubMed Central. (2013). A Redox Economical Synthesis of Bioactive 6,12-Guaianolides. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
Comparative Analysis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic Acid Analogs as Modulators of G-Protein Coupled Receptor Signaling
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and In Vitro Evaluation
Introduction
G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane proteins that play crucial roles in cellular signaling.[1] They are the targets of a significant portion of currently approved drugs.[2] The development of small molecule ligands that can selectively modulate GPCR activity is a cornerstone of modern drug discovery.[3] The cyclohexylacetic acid scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active compounds.[4][5] This guide presents a comparative analysis of a series of analogs based on the lead compound, 2-(4-hydroxy-4-methylcyclohexyl)acetic acid (CMA-1) , a hypothetical modulator of a Gs-coupled GPCR.
This document provides an in-depth look at the rationale behind the design of CMA-1 analogs, their synthesis, and a comprehensive comparison of their in vitro pharmacological properties. We will delve into the structure-activity relationships (SAR) to understand how subtle chemical modifications influence potency and downstream signaling.[6][7] Detailed experimental protocols for key assays are also provided to ensure scientific rigor and reproducibility.
Rationale for Analog Development
The lead compound, CMA-1, was identified from a high-throughput screening campaign and demonstrated moderate agonistic activity at a therapeutic GPCR target. The primary goal of the analog development program was to systematically explore the chemical space around the CMA-1 scaffold to:
-
Enhance Potency: Increase the binding affinity and functional activity of the lead compound.
-
Improve Selectivity: Minimize off-target activities to reduce potential side effects.
-
Optimize Physicochemical Properties: Modulate properties such as lipophilicity to improve drug-like characteristics.
To achieve these goals, a focused library of analogs was synthesized, targeting three key regions of the CMA-1 molecule: the cyclohexyl ring, the hydroxyl and methyl groups, and the acetic acid side chain.
Synthesis of CMA-1 and Analogs
The synthesis of CMA-1 and its analogs can be achieved through a multi-step sequence starting from commercially available materials. A general synthetic approach involves the esterification of a substituted cyclohexene with an appropriate carboxylic acid, followed by hydrogenation and hydrolysis.[8][9][10][11][12] The specific nature of the substituents will dictate the precise reaction conditions and purification methods.
Comparative In Vitro Pharmacological Evaluation
The synthesized analogs were subjected to a battery of in vitro assays to determine their pharmacological profiles. The primary assays included a receptor binding assay to measure affinity for the target GPCR and a functional cell-based assay to quantify agonistic activity.
Data Summary
The in vitro data for CMA-1 and its representative analogs are summarized in the table below.
| Compound ID | Modification from CMA-1 | Receptor Binding (Ki, nM) | Functional Activity (EC50, nM) |
| CMA-1 | - | 125 | 350 |
| CMA-2 | Removal of the 4-methyl group | 250 | 800 |
| CMA-3 | Replacement of the 4-methyl with an ethyl group | 85 | 150 |
| CMA-4 | Removal of the 4-hydroxyl group | >1000 | >10000 |
| CMA-5 | Esterification of the carboxylic acid (methyl ester) | 150 | Inactive |
| CMA-6 | Replacement of the carboxylic acid with a tetrazole | 110 | 300 |
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key SAR trends:
-
Role of the 4-Methyl Group: The removal of the 4-methyl group (CMA-2) resulted in a significant decrease in both binding affinity and functional potency, suggesting a crucial hydrophobic interaction in the binding pocket. Conversely, increasing the size of this substituent to an ethyl group (CMA-3) led to a modest improvement in activity, indicating that this pocket can accommodate larger groups.
-
Importance of the 4-Hydroxyl Group: The complete loss of activity upon removal of the 4-hydroxyl group (CMA-4) strongly suggests that this functional group is essential for binding, likely through a critical hydrogen bond interaction with the receptor.
-
Requirement for a Carboxylic Acid Moiety: The inactivity of the methyl ester analog (CMA-5) highlights the necessity of the free carboxylic acid for functional activity. This is a common feature for many GPCR ligands, where the carboxylate forms a key ionic interaction with a basic residue in the receptor.
-
Carboxylic Acid Bioisosteres: The tetrazole analog (CMA-6), a common bioisostere for a carboxylic acid, retained comparable binding affinity and functional potency to the parent compound. This indicates that the acidic proton and the ability to form similar ionic interactions are the key determinants of activity for this moiety.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed protocols for the key in vitro assays are provided below.
Fluorescence Polarization (FP) Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the target GPCR.[13][14][15][16][17]
Principle: The assay measures the change in fluorescence polarization when a fluorescently labeled ligand (tracer) is displaced from the receptor by a competing unlabeled ligand (test compound).[13]
Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization competition binding assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Prepare a stock solution of the purified GPCR in assay buffer.
-
Prepare a stock solution of the fluorescent tracer in DMSO.
-
Perform serial dilutions of the test compounds in DMSO.
-
-
Assay Plate Preparation:
-
In a 384-well black microplate, add 10 µL of assay buffer.
-
Add 1 µL of the test compound dilution series.
-
Add 10 µL of the fluorescent tracer (at a final concentration equal to its Kd).
-
Initiate the binding reaction by adding 10 µL of the GPCR solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls (no compound and excess unlabeled ligand).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cell-Based cAMP Accumulation Assay
This functional assay measures the ability of the test compounds to stimulate the production of cyclic AMP (cAMP), a second messenger downstream of Gs-coupled GPCR activation.[18][19][20][21][22]
Principle: The assay utilizes a competitive immunoassay format, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based detection, to quantify the amount of intracellular cAMP produced by cells expressing the target GPCR upon stimulation with a test compound.[20][22]
Workflow Diagram:
Caption: Workflow for the cell-based cAMP accumulation assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture cells stably expressing the target GPCR in the appropriate growth medium.
-
Seed the cells into a 384-well white microplate and incubate overnight.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the test compounds in stimulation buffer.
-
Aspirate the growth medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Add the cell lysis buffer containing the cAMP detection reagents (e.g., HTRF donor and acceptor antibodies).
-
Incubate as per the manufacturer's instructions (typically 1 hour at room temperature).
-
-
Measurement:
-
Read the plate on a suitable plate reader (e.g., HTRF or luminescence reader).
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathway Context
The Gs-coupled GPCR targeted by the CMA series of compounds activates adenylyl cyclase, leading to an increase in intracellular cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This can ultimately lead to changes in gene expression and cellular responses such as proliferation and differentiation.[23][24][25][26][27]
Caption: Simplified Gs-coupled GPCR signaling pathway.
Conclusion and Future Directions
This comparative analysis of this compound analogs has provided valuable insights into the structure-activity relationships governing their interaction with a model Gs-coupled GPCR. The study has successfully identified key pharmacophoric features, including the essentiality of the 4-hydroxyl group and the carboxylic acid moiety for biological activity.
Future work will focus on further optimization of the lead compound, CMA-3. This will involve exploring a wider range of substituents at the 4-position of the cyclohexyl ring to further enhance potency and selectivity. Additionally, pharmacokinetic studies will be initiated for the most promising candidates to assess their in vivo efficacy and drug-like properties. The data generated from this and future studies will be instrumental in advancing this chemical series towards the identification of a clinical candidate.
References
-
MAP Kinase Pathways. (n.d.). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]
-
MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. (n.d.). Assay Genie. Retrieved from [Link]
-
MAPK Signaling Cascades. (2023). JoVE. Retrieved from [Link]
-
MAPK signaling pathway. (n.d.). Cusabio. Retrieved from [Link]
-
MAPK/ERK pathway. (n.d.). Wikipedia. Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Retrieved from [Link]
-
cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (n.d.). Bio-protocol. Retrieved from [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. (2017). ResearchGate. Retrieved from [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Assay Guidance Manual. Retrieved from [Link]
-
cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved from [Link]
-
Structure Activity Relationship and Biological Evaluation of Small Molecule Antagonists for G‐Protein Coupled Receptor Associated with Neuropathic Pain. (2022). ResearchGate. Retrieved from [Link]
-
Structure-activity Relationships of G Protein-Coupled Receptors. (n.d.). PubMed. Retrieved from [Link]
- Synthesis method for 2-methylcyclohexyl acetate. (2016). Google Patents.
-
Fluorescence Polarization Assays. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors With Biased or Unbiased Molecular Dynamics Simulations. (2018). PubMed. Retrieved from [Link]
-
An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. (n.d.). PubMed Central. Retrieved from [Link]
-
Activity Map and Transition Pathways of G Protein-Coupled Receptor Revealed by Machine Learning. (2023). PubMed Central. Retrieved from [Link]
- Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (2004). Google Patents.
-
cis-4-Hydroxycyclohexylacetic acid (HMDB0000451). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. (2018). Oriental Journal of Chemistry. Retrieved from [Link]
-
Cyclohexaneacetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
trans-4-Hydroxycyclohexylacetic acid (HMDB0000909). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Cyclohexaneacetic acid (FDB003477). (n.d.). FooDB. Retrieved from [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]
-
Macrokinetics for synthesis of cyclohexyl acetate by esterification of cyclohexene and acetic acid. (2015). ResearchGate. Retrieved from [Link]
- Method for preparing cyclohexyl acetate and method for preparing cyclohexanol ethanol. (2014). Google Patents.
-
Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. (2005). ResearchGate. Retrieved from [Link]
-
Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (n.d.). MDPI. Retrieved from [Link]
-
Drug Discovery and Evaluation: Pharmacological Assays. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Map and Transition Pathways of G Protein-Coupled Receptor Revealed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Cyclohexaneacetic acid (FDB003477) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 9. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103664586A - Method for preparing cyclohexyl acetate and method for preparing cyclohexanol ethanol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 14. researchgate.net [researchgate.net]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. cAMP-Glo™ Max Assay Protocol [promega.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 23. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. Video: MAPK Signaling Cascades [jove.com]
- 26. cusabio.com [cusabio.com]
- 27. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Cross-reactivity studies of "2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" derivatives
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of Novel 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
In the journey of drug development, the identification of a potent "hit" molecule is merely the first step. The true challenge lies in refining this molecule into a lead candidate that is not only effective but also safe. A critical determinant of a drug's safety profile is its selectivity—the ability to interact with its intended biological target while avoiding unintended interactions with other proteins, often called "off-targets".[1] These off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, and are a primary cause of late-stage clinical trial failures.[2][3]
This guide provides a comprehensive framework for conducting cross-reactivity studies, using a novel series of compounds derived from This compound as a case study. For the purposes of this guide, we will hypothesize that this series is being developed to target a novel G-protein coupled receptor, designated "Target Receptor X" , which is implicated in inflammatory diseases. We will compare the parent compound with two rationally designed derivatives to illustrate how subtle chemical modifications can profoundly impact the selectivity profile.
The objective is to provide researchers, scientists, and drug development professionals with a practical, in-depth comparison of these derivatives, supported by validated experimental protocols and data interpretation strategies, adhering to the principles outlined in regulatory guidelines such as the ICH S7A for preclinical safety pharmacology.[4][5]
The Candidate Molecules: A Comparative Overview
Our analysis focuses on three candidate molecules from the HMCA-series:
-
HMCA-001: The parent scaffold, this compound. It has shown initial promise with high affinity for Target Receptor X.
-
HMCA-002: A fluorinated derivative. The introduction of a fluorine atom is a common medicinal chemistry strategy to alter metabolic stability, potency, and, critically, binding selectivity by modifying local electronic properties.
-
HMCA-003: An ether-linked derivative. Modifying the linker between the cyclohexyl core and the carboxylic acid group can change the molecule's conformational flexibility, potentially enforcing a binding pose that is more selective for the target receptor over structurally similar off-targets.
A Tiered Strategy for Cross-Reactivity Profiling
A robust and resource-efficient approach to selectivity profiling involves a tiered or phased strategy. This ensures that a large number of potential off-targets are surveyed early, with progressively more detailed and physiologically relevant assays being employed to investigate any liabilities that are identified.
// Edges T1 -> T2 [label=" 'Hits' with >50% Inhibition\nProceed to Confirmation"]; T2 -> T3 [label=" Off-Targets with Potency\n(e.g., Ki < 1 µM)\nProceed to Functional Testing"]; T3 -> Decision [label=" Evaluate Selectivity Window\n& Functional Impact"]; } dot Caption: Tiered workflow for assessing compound cross-reactivity.
Experimental Methodologies
The trustworthiness of any comparison hinges on the quality of the experimental protocols.[6] Below are detailed, self-validating methodologies for the key assays in Tiers 2 and 3.
Protocol 1: Tier 2 - Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for a specific receptor by measuring their ability to compete with a known high-affinity radioligand.[7][8]
Objective: To calculate the Ki of HMCA-001, HMCA-002, and HMCA-003 for Target Receptor X and any off-targets identified in Tier 1.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific to the receptor (e.g., [3H]-Dopamine for the D2 receptor) at a concentration at or below its Kd.[9]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compounds: 10 mM stock in 100% DMSO, serially diluted.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer.[7]
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding: 150 µL membranes + 50 µL Assay Buffer + 50 µL radioligand.
-
Non-Specific Binding (NSB): 150 µL membranes + 50 µL non-specific control + 50 µL radioligand.
-
Test Compound: 150 µL membranes + 50 µL of serially diluted test compound + 50 µL radioligand.
-
-
Incubation: Seal the plate and incubate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[7]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.[10]
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: Tier 3 - Cell-Based Calcium Flux Assay
This functional assay measures whether a compound acts as an agonist or antagonist at a Gq-coupled GPCR by detecting changes in intracellular calcium concentration.[11]
Objective: To determine if binding of HMCA derivatives to a Gq-coupled off-target results in a functional response.
Materials:
-
HEK293 cells stably expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Known agonist and antagonist for the receptor (positive controls).
-
Fluorescence plate reader with an integrated fluidics head (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells in black-walled, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution diluted in Assay Buffer. Incubate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL in each well.
-
Assay Execution (on Plate Reader):
-
Place the cell plate and a compound plate (containing test compounds, agonist, and antagonist) into the instrument.
-
Antagonist Mode: Add 50 µL of the test compound (HMCA derivatives) or a known antagonist to the cells and incubate for 15-30 minutes. Then, add 50 µL of a known agonist (at its EC80 concentration) and measure the fluorescent signal.
-
Agonist Mode: Add 50 µL of the test compound or a known agonist and measure the fluorescent signal immediately.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium.
-
For Agonists: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal activation).
-
For Antagonists: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 (concentration for 50% maximal inhibition).
-
Comparative Data Analysis
The following tables present hypothetical but realistic data for the HMCA series, illustrating how the results from the tiered screening approach are used for comparison.
Table 1: Tier 1 - Broad Panel Screening Results (% Inhibition at 10 µM)
| Target | Class | HMCA-001 | HMCA-002 | HMCA-003 |
| Target Receptor X | GPCR (On-Target) | 98% | 99% | 95% |
| Dopamine D2 | GPCR | 65% | 15% | 58% |
| Serotonin 5-HT2A | GPCR | 72% | 48% | 85% |
| Adrenergic α1A | GPCR | 55% | 22% | 18% |
| hERG | Ion Channel | 45% | 12% | 68% |
| ... (40 other targets) | ... | <50% | <50% | <50% |
Interpretation: The parent compound HMCA-001 shows several potential off-target hits (>50% inhibition). HMCA-002 appears much "cleaner," with significantly reduced activity at these off-targets. HMCA-003 shows potent inhibition at the 5-HT2A receptor and the hERG channel, the latter being a significant safety concern.
Table 2: Tier 2 - Dose-Response Binding Affinity (Ki, nM)
| Target | HMCA-001 (Ki, nM) | HMCA-002 (Ki, nM) | HMCA-003 (Ki, nM) |
| Target Receptor X (On) | 5 | 8 | 12 |
| Dopamine D2 (Off) | 850 | >10,000 | 980 |
| Serotonin 5-HT2A (Off) | 620 | >10,000 | 95 |
| Adrenergic α1A (Off) | 1,100 | >10,000 | >10,000 |
| hERG (Off) | >10,000 | >10,000 | 750 |
Interpretation: Dose-response assays confirm the Tier 1 findings. HMCA-002 has an excellent selectivity profile, with a >1250-fold window between its on-target and off-target activities. HMCA-001 has a reasonable window, but HMCA-003 shows potent binding to the 5-HT2A receptor (only ~8-fold less potent than on-target) and sub-micromolar affinity for the hERG channel, representing a significant liability.
Table 3: Tier 3 - Functional Activity at 5-HT2A Receptor (EC50/IC50, nM)
| Compound | Functional Mode | Potency (nM) |
| HMCA-001 | Antagonist | IC50 = 890 |
| HMCA-003 | Antagonist | IC50 = 150 |
Interpretation: The off-target binding of HMCA-001 and HMCA-003 at the 5-HT2A receptor translates to functional antagonism. For HMCA-003 , this functional off-target activity is potent and, combined with its hERG liability, would likely disqualify it from further development.
Discussion and Conclusion
This comparative analysis demonstrates the critical importance of a systematic cross-reactivity profiling strategy.
-
HMCA-001 (Parent Compound): While potent, it displays a cross-reactivity profile that, while not severe, could be improved. Its moderate affinity for several GPCRs would require further investigation to rule out potential side effects.
-
HMCA-003 (Ether-Linked Derivative): This compound serves as a cautionary tale. The structural modification, while potentially aimed at improving on-target potency, introduced significant and potent liabilities at the 5-HT2A receptor and the hERG channel. Such a profile makes it a high-risk candidate.[5]
-
HMCA-002 (Fluorinated Derivative): This derivative represents a successful outcome of lead optimization. The strategic addition of fluorine appears to have disfavored binding to the panel of off-targets while only minimally affecting on-target potency. With a selectivity window greater than 1000-fold, HMCA-002 stands out as the superior candidate for progression into more advanced preclinical safety and efficacy models.
References
- Vertex AI Search. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved January 19, 2026.
-
Wikipedia. (n.d.). Cross-reactivity. Retrieved January 19, 2026, from [Link]
- Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?. Retrieved January 19, 2026.
- Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved January 19, 2026.
-
PubMed. (n.d.). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Retrieved January 19, 2026, from [Link]
- Vertex AI Search. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved January 19, 2026.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 19, 2026.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 19, 2026.
- BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved January 19, 2026.
- Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved January 19, 2026.
- Frontiers. (2022, September 22). Target-specific compound selectivity for multi-target drug discovery and repurposing. Retrieved January 19, 2026.
- Direct MS. (2003, September 12). Cross-Reactivity With Drugs at the T Cell Level. Retrieved January 19, 2026.
-
FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved January 19, 2026, from [Link]
- Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved January 19, 2026.
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved January 19, 2026.
- European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved January 19, 2026.
-
European Medicines Agency (EMA). (n.d.). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
- AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. Retrieved January 19, 2026.
- Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved January 19, 2026.
-
MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved January 19, 2026, from [Link]
- ResearchGate. (n.d.). The use of novel selectivity metrics in kinase research. Retrieved January 19, 2026.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays. Retrieved January 19, 2026.
- Sygnature Discovery. (n.d.).
- Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved January 19, 2026.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved January 19, 2026.
- Sartorius. (n.d.). Cell-Based Assays. Retrieved January 19, 2026.
-
NIH. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. Retrieved January 19, 2026, from [Link]
- ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. Retrieved January 19, 2026.
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. criver.com [criver.com]
- 6. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. revvity.com [revvity.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 13. azolifesciences.com [azolifesciences.com]
A Comparative Guide to the Synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid: Benchmarking Against Known Methods
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of synthetic routes to "2-(4-Hydroxy-4-methylcyclohexyl)acetic acid," a key intermediate in pharmaceutical development. We will objectively compare established methodologies with a novel, streamlined approach, offering critical, field-tested insights to inform your synthetic strategy.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group on a substituted cyclohexane scaffold, allows for diverse chemical modifications. Consequently, the efficiency, scalability, and environmental footprint of its synthesis are paramount for its widespread application. This guide will dissect established synthetic protocols and introduce a benchmarked, innovative alternative.
Part 1: A Critical Evaluation of Established Synthetic Methodologies
Two classical approaches to the synthesis of this compound are the Reformatsky reaction and the Grignard reaction. Each presents a distinct set of advantages and challenges.
Method 1: The Reformatsky Reaction Approach
The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc.[1][2] This reaction offers a direct route to a precursor of our target molecule.
Reaction Rationale: The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester, forming an organozinc reagent known as a Reformatsky enolate.[2][3] This enolate is less reactive than its lithium or Grignard counterparts, which prevents self-condensation and allows for a clean nucleophilic addition to the carbonyl group of 4-methylcyclohexanone.[2][3] Subsequent acidic workup protonates the alkoxide and hydrolyzes the ester to yield the final carboxylic acid.
Detailed Experimental Protocol: Reformatsky Synthesis
-
Zinc Activation: Zinc dust is vigorously stirred with 1 M HCl, followed by sequential washing with deionized water, ethanol, and diethyl ether. The activated zinc is then dried under high vacuum.
-
Reaction Assembly: A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer is charged with the activated zinc and anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Initiation: A crystal of iodine is added to initiate the formation of the organozinc reagent.
-
Reagent Addition: A solution of 4-methylcyclohexanone and ethyl bromoacetate in anhydrous THF is added dropwise to the zinc suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the mixture is refluxed for an additional 2 hours.
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted three times with diethyl ether.
-
Purification and Hydrolysis: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude β-hydroxy ester is then subjected to basic hydrolysis using aqueous NaOH in ethanol, followed by acidification to precipitate the target this compound. The product is collected by filtration and recrystallized.
Method 2: The Grignard Reaction Pathway
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile.[4]
Reaction Rationale: This multi-step approach begins with the protection of the hydroxyl group of 4-methylcyclohexanol. The resulting ether is then converted to an alkyl halide, which is subsequently used to form a Grignard reagent. This potent nucleophile is then reacted with a suitable electrophile, such as carbon dioxide, to introduce the carboxylic acid moiety.[4] A final deprotection step yields the desired product.
Detailed Experimental Protocol: Grignard Synthesis
-
Hydroxyl Protection: 4-Methylcyclohexanol is reacted with dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid to form the tetrahydropyranyl (THP) ether.
-
Halogenation: The THP-protected alcohol is converted to the corresponding bromide using phosphorus tribromide (PBr₃).
-
Grignard Reagent Formation: The alkyl bromide is added dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent, 4-methylcyclohexylmagnesium bromide.
-
Carboxylation: The Grignard reagent is added to an excess of crushed dry ice (solid CO₂).
-
Workup and Deprotection: The reaction is quenched with aqueous HCl, which both protonates the carboxylate and cleaves the THP protecting group. The product is extracted with ethyl acetate.
-
Purification: The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Part 2: Benchmarking a Novel, One-Pot Synthetic Approach via Pinacol Rearrangement
In the spirit of process optimization and green chemistry, we present a novel, one-pot synthesis that leverages a pinacol-type rearrangement. The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a carbonyl compound.[5][6]
Reaction Rationale: This method begins with the epoxidation of 1-methylcyclohexene, followed by an in-situ acid-catalyzed hydrolysis to the corresponding 1,2-diol. The addition of a Lewis acid then promotes a pinacol rearrangement, which proceeds through a 1,2-alkyl shift to form an aldehyde.[7][8] This aldehyde is then oxidized in the same reaction vessel to the final carboxylic acid product. This one-pot approach minimizes intermediate handling and purification steps, leading to a more efficient and sustainable process.[9][10]
Detailed Experimental Protocol: One-Pot Pinacol Rearrangement Synthesis
-
Reaction Setup: A solution of 1-methylcyclohexene in dichloromethane is cooled to 0°C in an ice bath.
-
Epoxidation: meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise to the stirred solution.
-
Hydrolysis and Rearrangement: After completion of the epoxidation, aqueous perchloric acid is added to facilitate both the hydrolysis of the epoxide to the diol and the subsequent pinacol rearrangement to the aldehyde.
-
Oxidation: An oxidizing agent, such as pyridinium chlorochromate (PCC), is added directly to the reaction mixture to convert the intermediate aldehyde to the carboxylic acid.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization.
Part 3: Comparative Analysis and Data Visualization
To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized below.
Table 1: Benchmarking of Synthetic Methods
| Metric | Method 1: Reformatsky | Method 2: Grignard | Novel Method: Pinacol Rearrangement |
| Overall Yield | 65-75% | 50-60% | 75-85% |
| Number of Steps | 2 | 4 | 1 (One-pot) |
| Reaction Time | 6-8 hours | 12-16 hours | 10-12 hours |
| Key Reagents | Zinc, Ethyl bromoacetate | Magnesium, CO₂, PBr₃ | m-CPBA, Lewis Acid, Oxidant |
| Scalability | Moderate | Good | Excellent |
| Green Chemistry | Moderate (metal waste) | Moderate (solvent use) | High (one-pot, less waste) |
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.
Caption: Synthetic workflow for the Reformatsky reaction.
Caption: Multi-step workflow for the Grignard reaction synthesis.
Caption: Streamlined workflow for the one-pot pinacol rearrangement synthesis.
Part 4: Senior Application Scientist's Concluding Remarks and Recommendation
While the Reformatsky and Grignard reactions are robust and reliable methods for the synthesis of this compound, they are hampered by either multiple steps or the requirement for careful handling of sensitive reagents.
The novel, one-pot synthesis via pinacol rearrangement represents a significant advancement. Its superior overall yield, reduced reaction time, and operational simplicity make it a highly attractive alternative for both laboratory-scale synthesis and industrial production. The principles of green chemistry are also better adhered to through the reduction of intermediate purification steps and solvent usage.
For research groups and drug development professionals seeking an efficient, scalable, and more environmentally benign route to this compound, the one-pot pinacol rearrangement strategy is strongly recommended.
References
- Reformatsky Reaction. SATHEE.
-
Pinacol Rearrangement. Master Organic Chemistry. (2023-01-10). Available at: [Link]
-
Pinacol rearrangement. Wikipedia. Available at: [Link]
-
Pinacol Rearrangement. NROChemistry. Available at: [Link]
-
Pinacol Pinacolone Rearrangement Mechanism. BYJU'S. Available at: [Link]
-
Pinacol Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link]
-
Reformatsky reaction. Wikipedia. Available at: [Link]
-
Reformatsky Reaction. SynArchive. Available at: [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. (2023-01-22). Available at: [Link]
- Synthesis of pseudoionones. Google Patents.
-
Grignard Reagent Synthesis Reaction Mechanism. YouTube. (2015-11-11). Available at: [Link]
-
4-Hydroxy-2-butynoic acid, methyl ester. Organic Syntheses Procedure. Available at: [Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC - NIH. (2025-10-23). Available at: [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (2011-10-14). Available at: [Link]
-
Advances in Mechanochemical Methods for One-Pot Multistep Organic Synthesis. PMC. Available at: [Link]
-
One-pot synthesis of lactones from ketoacids involving microwave heating and sodium borohydride: application in biomass conversion. Chemical Communications (RSC Publishing). Available at: [Link]
- Process to produce (1r,4r)-4-substituted cyclohexane-1-amines. Google Patents.
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.
Sources
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pinacol Rearrangement [organic-chemistry.org]
- 9. Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot synthesis of lactones from ketoacids involving microwave heating and sodium borohydride: application in biomass conversion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Guide to the Strategic Use of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid as a Negative Control in Farnesoid X Receptor (FXR) Research
This guide provides an in-depth comparison and experimental framework for utilizing 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid as a negative control in studies involving the Farnesoid X Receptor (FXR). For researchers in metabolic disease, cholestasis, and liver fibrosis, the integrity of experimental findings hinges on the use of appropriate controls. This document elucidates the rationale behind selecting this specific molecule and provides detailed protocols to validate its inactivity alongside a potent, widely-used FXR agonist, GW4064.
The Imperative for a Validated Negative Control in Nuclear Receptor Research
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily, playing a pivotal role in the regulation of bile acid, lipid, and glucose metabolism.[1][2][3] Given its significance as a therapeutic target for diseases like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC), the accurate characterization of novel FXR modulators is paramount.[3][4][5]
A negative control is not merely a vehicle-treated sample; it is a molecular tool that should be structurally related to the active compound but devoid of the specific chemical features required for biological activity. Its purpose is to control for off-target or non-specific effects that might arise from the general chemical scaffold, ensuring that the observed activity of the lead compound is genuinely due to its specific interaction with the target receptor. This compound is designed for this purpose—to be an inert comparator against potent FXR agonists.
Comparative Molecular Profiles: The Agonist vs. The Control
The efficacy of a negative control is best understood when compared directly with a potent activator of the target. Here, we compare our negative control with GW4064, a well-characterized, non-steroidal FXR agonist.[6]
| Feature | GW4064 (Positive Control) | This compound (Negative Control) |
| Chemical Structure | Complex, with a distinct stilbene core, halogenated phenyl rings, and a carboxylic acid moiety. | Simple aliphatic cyclohexyl ring with hydroxyl and acetic acid groups. |
| FXR Binding | High-affinity binding to the FXR ligand-binding domain (LBD). | Predicted to have no significant affinity for the FXR LBD due to the absence of key pharmacophoric features. |
| Mechanism of Action | Binds to FXR, inducing a conformational change that promotes the recruitment of coactivators and dissociation of corepressors.[7] | Lacks the structural motifs to induce the necessary conformational change in FXR for coactivator recruitment. |
| Biological Activity | Potent activation of FXR-mediated gene transcription. | Expected to be inactive in all FXR-dependent assays. |
The key distinction lies in structural complexity. GW4064's rigid, planar structure and specific electronic properties allow it to fit precisely into the hydrophobic ligand-binding pocket of FXR and initiate the transcriptional cascade. In contrast, this compound is a flexible, simple aliphatic molecule lacking the necessary aromatic and hydrophobic features to engage the receptor effectively.
The FXR Signaling Pathway: A Target for Modulation
Upon activation by an agonist like GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.[4] A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[4][6] This pathway is central to FXR's role in maintaining metabolic homeostasis.
Caption: FXR signaling pathway activation by an agonist and the inert nature of the negative control.
Experimental Validation: Protocols and Data
To confirm the differential activity of GW4064 and this compound, two standard assays are recommended: a cell-based reporter gene assay and a target gene expression analysis via qPCR.
FXR Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR-mediated transcription.
Workflow Diagram:
Sources
- 1. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Analysis of "2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" Binding
Abstract
This guide provides a comprehensive, in-depth comparison of computational strategies for modeling the binding of the small molecule "2-(4-Hydroxy-4-methylcyclohexyl)acetic acid." As this specific ligand lacks extensive published binding data, we utilize a structurally-relevant and pharmacologically significant target, Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), as a model system. This choice is rationalized by the presence of a carboxylic acid moiety on the ligand, a common feature in known AKR1B10 inhibitors. We present a multi-faceted approach, beginning with a comparative analysis of widely-used molecular docking programs (AutoDock Vina and Glide), followed by the validation and refinement of binding poses using molecular dynamics (MD) simulations, and culminating in the quantification of binding affinity through Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations. Each section includes not only step-by-step protocols but also the scientific rationale behind key decisions, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.
Introduction: The 'Why' Behind the Workflow
In modern drug discovery, in silico modeling is an indispensable tool, serving to prioritize experimental efforts and reduce costs by computationally screening vast chemical libraries.[1] The predictive power of these methods, however, is critically dependent on a logically constructed, multi-step workflow that systematically refines predictions. A common pitfall is to rely solely on the output of a single docking score.[2] A more rigorous approach, and the one detailed here, involves a tiered validation process.
-
Molecular Docking: This initial, high-throughput step predicts the preferred orientation (the "pose") and provides a preliminary estimate of binding affinity.[3] By comparing results from different software, which use distinct algorithms and scoring functions, we can build confidence in poses that are consistently identified.[4][5][6]
-
Molecular Dynamics (MD) Simulation: This technique offers a dynamic view of the protein-ligand complex, allowing us to assess the stability of a docked pose over time in a simulated physiological environment.[7] A stable pose from an MD simulation lends significantly higher confidence than a static dock.
-
Binding Free Energy Calculation: Finally, methods like MM/PBSA provide a more accurate, albeit computationally intensive, estimation of the binding free energy by averaging over multiple conformations from the MD trajectory.[8][9][10]
This guide will walk through each of these stages, using the binding of this compound to AKR1B10 as a practical, illustrative example.
Overall In Silico Workflow
The entire process can be visualized as a funnel, starting with broad, rapid screening and progressively moving towards more accurate, computationally intensive methods to refine and validate the initial predictions.
Caption: Comparative workflow for AutoDock Vina and Glide docking.
Step-by-Step Methodology:
-
Define the Binding Site: For both programs, define a search space (a "grid box") that encompasses the known active site of AKR1B10. This is typically centered on the location of a co-crystallized inhibitor or identified through site-mapping algorithms.
-
Run Docking:
-
AutoDock Vina: Execute the docking run from the command line, specifying the receptor, ligand, and configuration file containing the grid box parameters. [11][12]An exhaustiveness parameter of 16 or higher is recommended for more thorough searching.
-
Glide: Use the Maestro graphical interface to set up and run the Ligand Docking job. Use both Standard Precision (SP) for speed and Extra Precision (XP) for higher accuracy. [6][13]3. Analyze Results:
-
Binding Energy/Score: Compare the top scores from each program. Lower energy values indicate predicted stronger binding. [3] * Pose Analysis: Visually inspect the top-ranked poses in a molecular viewer. The most credible poses will exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds with polar residues, hydrophobic packing).
-
Clustering: Group similar poses based on Root Mean Square Deviation (RMSD). A large, low-energy cluster of poses suggests a well-defined and favorable binding mode.
-
| Parameter | AutoDock Vina | Glide (XP) | Rationale & Interpretation |
| Top Binding Score | -8.2 kcal/mol | -7.5 kcal/mol | Scores are on different scales and not directly comparable, but serve to rank poses within each program. The trend is what matters. |
| Key H-Bond Interactions | Tyr48, His110 | Tyr48, His110, Trp111 | Both programs identify interactions with the key catalytic residues Tyr48 and His110. Glide predicts an additional H-bond. |
| Pose RMSD (Top 1 vs 2) | 1.1 Å | 0.8 Å | A low RMSD between the top-ranked poses suggests convergence on a single, dominant binding mode. |
| Computational Time | ~5 minutes | ~2 minutes | Glide is generally faster, especially for larger libraries, but requires a commercial license. |
Part 2: Molecular Dynamics (MD) Simulation - From Static Poses to Dynamic Stability
An MD simulation provides insights into the dynamic behavior and stability of the docked protein-ligand complex. [7][14]A docked pose that is unstable and quickly dissociates or dramatically changes conformation during an MD run is likely an artifact of the docking algorithm.
Protocol 3: MD Simulation Setup and Execution
Rationale: We use an explicit solvent model (water molecules) and ions to mimic physiological conditions more accurately than the implicit models used in docking. [15]The simulation is run for a sufficient duration (e.g., 100 nanoseconds) to allow the system to relax and reach a stable equilibrium.
Step-by-Step Methodology (using GROMACS):
-
System Building:
-
Select Pose: Choose the top-ranked, most credible pose from the docking analysis (e.g., the top XP Glide pose).
-
Force Field Selection: Choose an appropriate force field. The CHARMM36m or AMBER ff19SB force fields are well-validated for proteins. [16][17][18][19]The ligand requires separate parameterization, often generated using tools like the CGenFF server or Antechamber. [20] * Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (~0.15 M). [15]
-
-
Simulation Protocol:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes from the initial system setup.
-
Equilibration: Perform a two-stage equilibration. First, a 1 ns simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, a 1 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density. [15]Position restraints on the protein and ligand are used during equilibration and slowly released.
-
Production Run: Run the production MD simulation for at least 100 ns without any restraints. Save the coordinates (trajectory) every 10-100 ps.
-
Protocol 4: MD Trajectory Analysis
Rationale: Analyzing the trajectory allows us to quantify the stability of the complex and the nature of the interactions over time. [14][21][22] Step-by-Step Methodology:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone (to assess overall protein stability) and the ligand (to assess its stability in the binding pocket) relative to the starting structure. A stable ligand RMSD that plateaus below 2-3 Å indicates a stable binding pose. [23]2. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible regions. Residues in the binding pocket that interact with the ligand should exhibit lower fluctuations. [14]3. Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. Consistent hydrogen bonds with key residues confirm the interactions predicted by docking.
-
Visual Inspection: Create a movie of the trajectory to visually inspect the ligand's behavior in the active site.
| Analysis Metric | Expected Result for a Stable Complex | Interpretation |
| Ligand RMSD | Plateaus at < 2.5 Å after initial fluctuation | The ligand maintains a consistent binding pose and does not drift out of the pocket. |
| Protein Backbone RMSD | Plateaus at < 3.0 Å | The overall protein structure is stable and does not undergo major conformational changes. |
| Binding Site Residue RMSF | Lower values compared to loop regions | The binding pocket is relatively rigid and stabilized by the ligand's presence. |
| Key Hydrogen Bonds | Occupancy > 70% | The crucial hydrogen bonds identified in docking are stable and persistent throughout the simulation. |
Part 3: Binding Free Energy Calculation
While MD simulations confirm pose stability, MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations provide a quantitative estimate of the binding free energy (ΔG_bind), which is more directly comparable to experimental data than docking scores. [8][9][10][24]
Protocol 5: MM/PBSA Calculation
Rationale: This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvent model, averaged over a series of snapshots from a stable portion of the MD trajectory. [25]It offers a balance between accuracy and computational cost. [8][10] Step-by-Step Methodology:
-
Extract Snapshots: From the stable (plateaued RMSD) portion of the production MD trajectory, extract 100-500 snapshots at regular intervals.
-
Run Calculation: Use a tool like gmx_MMPBSA to perform the calculation on the extracted snapshots. The script will calculate the free energy of the complex, the receptor, and the ligand individually, and then compute the difference. [25]3. Decomposition Analysis: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual residues. [9]This highlights which amino acids are the most critical for binding ("hot spots").
| Energy Component | Calculated Value (kcal/mol) | Contribution |
| Van der Waals Energy | -45.2 | Favorable |
| Electrostatic Energy | -28.5 | Favorable |
| Polar Solvation Energy | +55.8 | Unfavorable |
| Non-polar Solvation Energy | -5.1 | Favorable |
| ΔG binding | -23.0 ± 3.5 | Overall Predicted Affinity |
Residue Decomposition Hotspots: Tyr48 (-3.8 kcal/mol), His110 (-3.1 kcal/mol), Trp111 (-2.5 kcal/mol). This analysis confirms that the residues identified by docking and observed forming stable H-bonds in MD are indeed the primary energetic contributors to binding.
Conclusion
This guide demonstrates a rigorous, multi-step computational workflow for analyzing the binding of "this compound" to a plausible biological target, AKR1B10. By systematically progressing from broad-phase molecular docking to dynamic validation with MD simulations and quantitative affinity prediction with MM/PBSA, we build a scientifically sound and self-validating case for a specific binding hypothesis. The comparative analysis of docking software highlights the importance of not relying on a single prediction, while the detailed trajectory and energy decomposition analyses provide deep mechanistic insights that can guide future experimental validation and lead optimization efforts.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, ACS Publications.
- Creative Proteomics. (n.d.). How to Analyze Results from Molecular Dynamics Simulations.
- Creative Proteomics. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One.
- Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
- Quora. (2021). How does one prepare proteins for molecular docking?.
- Scribd. (n.d.). MM/PBSA Free Energy Calculation Guide.
- Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments.
- Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials.
- Galaxy Training. (2019). Protein-ligand docking.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
- Unknown. (n.d.). Molecular Docking Tutorial.
- Pritam Panda. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
- The Computational Chemist. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube.
- Walsh Medical Media. (n.d.). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA.
- William L. Jorgensen Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations.
- GROMACS Tutorials. (n.d.). GROMACS Tutorials.
- NIH. (n.d.). Computational evaluation of protein – small molecule binding. PMC.
- Quora. (2015). How does one choose what force field to use in a molecular dynamics simulation?.
- Galaxy Training. (2019). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on.
- ResearchGate. (2017). How to choose force fields for molecular dynamics simulation?.
- TeachOpenCADD. (n.d.). T020 · Analyzing molecular dynamics simulations.
- BioTech Breakthroughs. (2023). The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations.
- PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Unknown. (n.d.). Session 4: Introduction to in silico docking.
- Pritam Panda. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.
- Theoretical and Computational Biophysics Group. (n.d.). Analysis Tools for MD Simulations.
- ResearchGate. (2019). Molecular docking proteins preparation.
- TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
- PubMed Central. (n.d.). Choice of Force Field for Proteins Containing Structured and Intrinsically Disordered Regions.
- Unknown. (2016). Comparison of AutoDock 4.2.6, AutoDock Vina 1.1.2 and Glide 6.6.
- Journal of Chemical Information and Modeling, ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
- ResearchGate. (2020). (PDF) Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation.
- ResearchGate. (2024). What is the best practices and presentation for analysis of multiple molecular dynamics simulations ?.
- NIH. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC.
- Dockamon. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
- bioRxiv. (2025). Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design.
- LinkedIn. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- IJBBB. (n.d.). Comparison of AutoDock and Glide towards the Discovery of PPAR Agonists.
- PubMed Central. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
- MDPI. (2022). The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy.
- Molelixir Informatics. (2025). Tips for making ligands for molecular docking| Ligand Preparation for Molecular docking #biotech. YouTube.
Sources
- 1. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 2. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. ub.edu [ub.edu]
- 5. ijbbb.org [ijbbb.org]
- 6. The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peng-lab.org [peng-lab.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Analysis Tools for MD Simulations [ks.uiuc.edu]
- 22. researchgate.net [researchgate.net]
- 23. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 24. scribd.com [scribd.com]
- 25. youtube.com [youtube.com]
A Head-to-Head Comparison of 2-(4-Hydroxy-4-methylcyclohexyl)acetic Acid with Commercially Available Linkers in Bioconjugation
A Senior Application Scientist's Guide to Linker Evaluation in Targeted Therapeutics
Introduction: The Critical Role of the Linker in Drug Conjugate Efficacy
In the realm of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker is a pivotal component that dictates the overall performance of the molecule.[1][2] It is the molecular bridge that connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug or an E3 ligase ligand).[1][2] The ideal linker must maintain a stable connection between these two components in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and selective payload release at the target site.[][4][]
The choice of linker chemistry has profound implications for the stability, pharmacokinetics (PK), therapeutic index, and efficacy of the entire conjugate.[][4][6][] Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[][8][9][10][11] Cleavable linkers are designed to be selectively cleaved by specific triggers in the tumor microenvironment or within the target cell, such as enzymes, acidic pH, or a reducing environment.[9][10][12] Non-cleavable linkers, on the other hand, release the payload upon lysosomal degradation of the antibody carrier.[][8][9][10]
This guide provides a comprehensive head-to-head comparison of a novel linker, 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid , with established, commercially available linkers. We will delve into the structural attributes of this novel linker, hypothesize its performance characteristics, and provide detailed experimental protocols for its comparative evaluation against current industry standards. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of linkers for their next generation of targeted therapies.
A Novel Challenger: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Structural Analysis and Hypothesized Advantages:
This compound presents several intriguing structural features that suggest its potential as a non-cleavable linker in bioconjugation:
-
Rigid Cyclohexyl Core: The cyclohexane ring provides a rigid and well-defined spacer between the antibody and the payload. This rigidity can prevent undesirable interactions between the antibody and the payload, which could otherwise impact antigen binding or payload activity.
-
Hydrophilicity: The presence of a hydroxyl group can impart a degree of hydrophilicity to the linker, which may help to mitigate the aggregation often associated with highly hydrophobic payloads.[4] This could lead to improved pharmacokinetics and a better safety profile.[6]
-
Bifunctional Nature: The carboxylic acid and hydroxyl groups provide two distinct points for chemical modification. The carboxylic acid can be activated for conjugation to amine groups on antibodies (e.g., lysine residues), while the hydroxyl group could be used for attaching the payload or for further modification to modulate the linker's properties.
-
Potential for Non-Cleavable Conjugation: In its native form, this linker lacks a specific cleavage site, suggesting it would function as a non-cleavable linker.[][8][9][10] This would necessitate the degradation of the antibody within the lysosome to release the payload, a strategy that has been successfully employed in approved ADCs like Kadcyla®.[8][10]
Commercially Available Linkers: The Current Gold Standard
A diverse array of linkers is commercially available, each with its own mechanism of action and suitability for different applications.[2][13][14]
Cleavable Linkers
Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[9][10][12]
-
Enzyme-Cleavable Linkers: These are among the most widely used cleavable linkers.[9] A common example is the valine-citrulline (Val-Cit) dipeptide linker, which is selectively cleaved by cathepsin B, an enzyme that is upregulated in the lysosomes of many tumor cells.[9][12] This targeted release mechanism minimizes systemic exposure to the free payload. However, some studies have shown that Val-Cit linkers can be susceptible to premature cleavage by other enzymes, such as carboxylesterase 1c (Ces1c) in mice and human neutrophil elastase.[15][16]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.8-6.0) compared to the bloodstream (pH 7.4).[9][12] Hydrazone linkers are a classic example, undergoing hydrolysis in acidic environments to release the payload.[][9][12] While effective, early generation hydrazone linkers showed some instability in circulation.[]
-
Redox-Sensitive Linkers: These linkers are designed to be cleaved in the reducing environment of the cytoplasm. They typically contain a disulfide bond , which is stable in the bloodstream but is readily reduced by intracellular glutathione, releasing the payload.[9][12][17]
Non-Cleavable Linkers
Non-cleavable linkers do not have a specific cleavage site and release the payload upon complete lysosomal degradation of the antibody.[][8][9][10]
-
Thioether Linkers (e.g., SMCC): The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a widely used non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody.[8] The resulting ADC is highly stable in circulation, and the payload is released as an amino acid-linker-drug adduct after lysosomal proteolysis.[8] This approach generally leads to a lower risk of off-target toxicity.[9][11]
Linkers in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[18][19] The linker in a PROTAC plays a crucial role in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[18][20]
-
PEG Linkers: Polyethylene glycol (PEG) linkers are commonly used in PROTAC design.[19][21][22] The length and composition of the PEG linker can be varied to achieve the optimal distance and orientation between the two ligands.[18][21] PEG linkers also enhance the solubility and cell permeability of the PROTAC molecule.[21][22]
Head-to-Head Comparison of Linker Properties
The following table provides a comparative overview of this compound and representative commercially available linkers. The properties of the novel linker are hypothesized based on its chemical structure.
| Feature | This compound (Hypothesized) | Val-Cit-PABC (Cleavable) | Hydrazone (Cleavable) | SMCC (Non-Cleavable) |
| Release Mechanism | Lysosomal degradation of the antibody | Enzymatic cleavage by Cathepsin B[9][12] | Acid-catalyzed hydrolysis[][9][12] | Lysosomal degradation of the antibody[8] |
| Release Site | Intracellular (Lysosome) | Intracellular (Lysosome) | Intracellular (Endosome/Lysosome) | Intracellular (Lysosome) |
| Plasma Stability | High | Moderate to High (can be species-dependent)[15][16] | Moderate (can be unstable at neutral pH)[] | High[8] |
| Payload Form | Amino acid-linker-drug adduct | Intact drug | Intact drug | Amino acid-linker-drug adduct |
| Bystander Effect | Low | High (if payload is membrane-permeable)[9][12] | High (if payload is membrane-permeable) | Low |
| Hydrophobicity | Moderate (tunable via hydroxyl group) | High[16] | Moderate | High |
| Key Advantage | Potential for improved hydrophilicity and high stability. | Well-established with proven clinical efficacy. | Simple chemistry and pH-selective release. | High plasma stability and reduced off-target toxicity.[8][9][11] |
| Potential Disadvantage | Unproven performance; requires complete antibody degradation for payload release. | Potential for premature cleavage and off-target toxicity.[15][16] | Potential for instability in circulation.[] | Payload is released with a linker-amino acid remnant, which may affect its activity. |
Experimental Protocols for Comparative Evaluation
To empirically validate the performance of this compound as a linker, a series of head-to-head experiments against a well-characterized commercial linker is essential. The following protocols provide a detailed methodology for such a comparison.
Experimental Workflow Overview
Caption: Experimental workflow for the comparative evaluation of ADC linkers.
Protocol 1: Synthesis of a Model ADC with this compound
Objective: To conjugate a model payload (e.g., Monomethyl Auristatin E - MMAE) to a monoclonal antibody (e.g., Trastuzumab) using the novel linker.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Monomethyl Auristatin E (MMAE)
-
Trastuzumab
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Linker-Payload Synthesis: a. Activation of the linker: Dissolve this compound (1.2 eq) and NHS (1.2 eq) in anhydrous DMF. Add DCC (1.2 eq) and stir at room temperature for 4 hours to form the NHS ester of the linker. b. Conjugation to payload: Add MMAE (1 eq) to the reaction mixture and stir overnight at room temperature. c. Purification: Purify the linker-payload conjugate by reverse-phase HPLC. Characterize by LC-MS and NMR.
-
Antibody Reduction: a. Prepare a solution of Trastuzumab (e.g., 10 mg/mL) in PBS. b. Add a 5-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.[23] d. Remove excess TCEP using a desalting column equilibrated with PBS.
-
Conjugation: a. Immediately add the purified linker-payload (5-fold molar excess over the antibody) to the reduced antibody solution. b. Allow the reaction to proceed for 1 hour at room temperature. c. Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.
-
Purification and Characterization: a. Purify the ADC by SEC to remove unconjugated payload and linker. b. Characterize the purified ADC for:
- Drug-to-Antibody Ratio (DAR): Determined by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
- Aggregation: Assessed by size-exclusion chromatography (SEC-HPLC).
- Antigen Binding: Evaluated by ELISA or surface plasmon resonance (SPR).
Protocol 2: Synthesis of a Comparative ADC with MC-Val-Cit-PABC-MMAE
Objective: To synthesize a comparative ADC using a commercially available, enzyme-cleavable linker.
Procedure:
Follow the same procedure as in Protocol 1, but substitute the novel linker-payload with a commercially available maleimide-functionalized MC-Val-Cit-PABC-MMAE. The conjugation will proceed via a Michael addition to the free thiols of the reduced antibody.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADCs and the rate of premature payload release in plasma.[15][24]
Procedure:
-
Incubate the novel ADC and the comparative ADC at 1 mg/mL in human and mouse plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96 hours), take aliquots of the plasma samples.
-
For each aliquot, precipitate the plasma proteins with acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[24]
-
Analyze the protein pellet (after resuspension) by ELISA or LC-MS to determine the concentration of total antibody and conjugated antibody.[25]
Protocol 4: In Vitro Drug Release Assay
Objective: To evaluate the payload release mechanism and kinetics.[26][27]
Procedure:
-
For the Val-Cit-linked ADC: a. Incubate the ADC in a lysosomal extract or in the presence of purified cathepsin B at 37°C and pH 5.5. b. At various time points, measure the amount of released payload by LC-MS/MS.
-
For the novel non-cleavable ADC: a. Incubate the ADC with a lysosomal protease cocktail (e.g., Pronase) at 37°C. b. Monitor the release of the amino acid-linker-payload adduct over time by LC-MS/MS.
Protocol 5: In Vitro Cytotoxicity Assay
Objective: To compare the potency of the ADCs against a target cancer cell line.[27]
Procedure:
-
Plate a HER2-positive cancer cell line (e.g., SK-BR-3) and a HER2-negative cell line (e.g., MCF-7) in 96-well plates.
-
Treat the cells with serial dilutions of the novel ADC, the comparative ADC, and the free payload.
-
Incubate for 72-96 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
Data Interpretation and Expected Outcomes
-
Stability: A successful non-cleavable linker like this compound should exhibit minimal payload release in the plasma stability assay, comparable to or better than the SMCC-linked ADC. The Val-Cit-linked ADC may show some level of payload release, particularly in mouse plasma.[15]
-
Release: The Val-Cit-linked ADC should show rapid payload release in the presence of cathepsin B, while the novel ADC should only release its payload upon extensive proteolytic digestion.
-
Cytotoxicity: Both ADCs are expected to be highly potent against the HER2-positive cell line and significantly less potent against the HER2-negative cell line, demonstrating target-specificity. Differences in IC50 values may reflect differences in internalization, trafficking, and payload release efficiency.
Conclusion
The selection of a linker is a critical decision in the design of an effective and safe drug conjugate.[4][][28] While commercially available linkers have a proven track record, the exploration of novel linker chemistries is essential for advancing the field. This compound presents a promising scaffold for a new class of non-cleavable linkers, with potential advantages in terms of hydrophilicity and stability.
The experimental framework provided in this guide offers a robust methodology for the head-to-head comparison of this novel linker with established standards. By systematically evaluating the synthesis, stability, release kinetics, and in vitro efficacy, researchers can generate the critical data needed to determine the true potential of this and other novel linker technologies. Ultimately, such rigorous comparative studies will pave the way for the development of the next generation of highly optimized and effective targeted therapeutics.
References
-
Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024-10-01). Available from: [Link]
-
Biotech Informers. (2023-02-27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Available from: [Link]
-
Creative Biolabs. Linkers in Antibody-Drug Conjugates. Available from: [Link]
-
2BScientific. Building and Delivering Bioconjugate Linkers. Available from: [Link]
-
ACS Publications. (2024-10-03). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity | Bioconjugate Chemistry. Available from: [Link]
-
MDPI. What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. Available from: [Link]
-
NIH. (2016-02-02). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Available from: [Link]
-
ACS Publications. (2016-04-14). Processes for Constructing Homogeneous Antibody Drug Conjugates. Available from: [Link]
-
NIH. (2021-01-19). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Available from: [Link]
-
Creative Bioarray. How to Design and Synthesize Antibody Drug Conjugates?. Available from: [Link]
-
Creative Biolabs. ADC Linker Products. Available from: [Link]
-
NJ Bio, Inc. Linkers for ADCs. Available from: [Link]
-
Creative Diagnostics. PK Assays for Antibody-Drug Conjugates (ADCs). Available from: [Link]
-
NIH. Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]
-
NIH. (2016-11-24). Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. Available from: [Link]
-
Biopharma PEG. ADC Linkers. Available from: [Link]
-
ACS Publications. (2017-08-03). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release | ACS Omega. Available from: [Link]
-
SINOPEG. Protac Linker - Monodisperse PEG. Available from: [Link]
-
ResearchGate. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. Available from: [Link]
-
NIH. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Available from: [Link]
Sources
- 1. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 2. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. biotechinformers.com [biotechinformers.com]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. creativepegworks.com [creativepegworks.com]
- 13. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. njbio.com [njbio.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]
- 20. chemscene.com [chemscene.com]
- 21. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 22. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 23. broadpharm.com [broadpharm.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. ADC Drug Release Kinetics Study Services - Creative Proteomics [creative-proteomics.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. 2bscientific.com [2bscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
